molecular formula C12H19ClN2 B2747194 1-(2,6-Dimethylphenyl)piperazine hydrochloride CAS No. 1012-92-6

1-(2,6-Dimethylphenyl)piperazine hydrochloride

Cat. No.: B2747194
CAS No.: 1012-92-6
M. Wt: 226.75
InChI Key: GHFOXXJXXBOCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol . This piperazine derivative is supplied as a high-purity reagent strictly for research purposes. Piperazine derivatives are of significant interest in medicinal chemistry and neuroscience research. Structural analogs of this compound have been investigated for their affinity at key neurological targets, including histamine H3 receptors (H3R) and sigma-1 receptors (σ1R) . The piperazine moiety is a common pharmacophoric element in the design of ligands for these receptors, which are implicated in the modulation of neurotransmitters such as acetylcholine, dopamine, and glutamate . Research into compounds with this dual activity is exploring potential applications in areas such as pain therapy and the treatment of neuropsychiatric disorders . The hydrochloride salt form offers improved stability and solubility for experimental use. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or human use. Researchers can access the compound under the CAS Registry Number 1012-92-6 .

Properties

IUPAC Name

1-(2,6-dimethylphenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10-4-3-5-11(2)12(10)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFOXXJXXBOCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-92-6
Record name 1-(2,6-dimethylphenyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1-(2,6-Dimethylphenyl)piperazine Hydrochloride (CAS 1012-92-6)

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemical profile, safety protocols, and application workflows for 1-(2,6-Dimethylphenyl)piperazine hydrochloride (CAS 1012-92-6), a critical pharmacophore in drug development.

Executive Summary

This compound (CAS 1012-92-6) is a specialized heterocyclic building block primarily utilized in the pharmaceutical industry. It serves as the key amine intermediate in the convergent synthesis of Ranolazine , an anti-anginal agent that modulates late sodium currents (


). Beyond its industrial utility, this compound and its derivatives are subjects of neurological research due to the piperazine moiety's affinity for serotonergic (5-HT) and dopaminergic receptors.

This guide provides a self-validating framework for the procurement, safe handling, and experimental application of CAS 1012-92-6, designed for researchers requiring high-purity standards.

Chemical & Physical Profile

Identity & Structure
  • IUPAC Name : this compound

  • Common Synonyms : 2,6-Xylylpiperazine HCl; 1-(2,6-Xylyl)piperazine hydrochloride

  • CAS Number : 1012-92-6

  • Free Base CAS : 1012-91-5

  • Molecular Formula :

    
    
    
  • Molecular Weight : 226.75 g/mol (Salt); 190.29 g/mol (Base)

Physical Properties
PropertySpecificationNote
Appearance White to off-white crystalline solidHygroscopic nature requires desiccated storage.
Melting Point 215–220 °C (Decomposes)High thermal stability until melting.
Solubility Soluble in Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane).
pKa ~8.5 (Piperazine secondary amine)Basic character dictates reactivity in nucleophilic substitutions.

Safety Data Sheet (SDS) Analysis

Based on GHS (Globally Harmonized System) Standards

Hazard Identification

Signal Word : WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.H315
Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.H335
Critical Safety Protocols
  • Inhalation Control : The hydrochloride salt exists as a fine powder. Use a Class II Biosafety Cabinet or chemical fume hood to prevent inhalation of dust, which targets the upper respiratory tract.

  • Skin Protection : Nitrile gloves (0.11 mm thickness minimum) are required. Breakthrough time >480 minutes.[1]

  • Spill Management : Do not dry sweep. Dampen with water to suppress dust, then neutralize with dilute sodium bicarbonate before disposal.

Emergency Response Logic

SafetyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Act_Inhal Remove to Fresh Air Support Respiration Inhalation->Act_Inhal Act_Skin Wash with Soap/Water (15 mins) Skin->Act_Skin Act_Eye Rinse with Water (15 mins, lift lids) Eye->Act_Eye Medical Seek Medical Attention (Show SDS) Act_Inhal->Medical Act_Skin->Medical Act_Eye->Medical

Figure 1: Emergency response decision tree for CAS 1012-92-6 exposure.

Supply Chain & Procurement

Supplier Landscape

Due to its status as a pharmaceutical intermediate, this compound is available from both bulk fine chemical manufacturers and research-grade catalog suppliers.

  • Research Grade (Gram Scale) :

    • Sigma-Aldrich / Merck : Often listed under the free base name or specific metabolite categories.

    • TCI Chemicals : High purity (>98%) for analytical standards.

    • Enamine / MolPort : Good for building block libraries.

  • Bulk Manufacturing (Kg Scale) :

    • ChemicalBook / GuideChem Verified Vendors : Essential for pilot plant scale-up.

Purity Considerations
  • HPLC Assay : Ensure >98.0%. Impurities often include 2,6-dimethylaniline (starting material), which is toxic and must be quantified.

  • Salt Form Verification : Confirm the stoichiometry (HCl). Some suppliers may ship the free base (CAS 1012-91-5) unless the salt is explicitly specified. The salt is preferred for storage stability.

Technical Application: Ranolazine Synthesis

The primary industrial application of CAS 1012-92-6 is the synthesis of Ranolazine .[2] The workflow utilizes a convergent strategy, coupling the piperazine core with a glycidyl ether derivative.

Mechanism of Action

The secondary amine of the piperazine ring acts as a nucleophile, attacking the epoxide ring of the co-reactant. This


-type ring-opening reaction is regioselective, favoring attack at the less hindered carbon.
Synthesis Workflow Diagram

Synthesis Aniline 2,6-Dimethylaniline Cond1 Cyclization (Heat, Base) Aniline->Cond1 BisCl Bis(2-chloroethyl)amine BisCl->Cond1 Piperazine 1-(2,6-Dimethylphenyl) piperazine HCl (CAS 1012-92-6) Cond2 Epoxide Opening (Isopropanol, Reflux) Piperazine->Cond2 Epoxide 1-(2-methoxyphenoxy)- 2,3-epoxypropane Epoxide->Cond2 Cond1->Piperazine Yield ~85% Ranolazine Ranolazine (API) Cond2->Ranolazine N-Alkylation

Figure 2: Convergent synthesis pathway for Ranolazine using CAS 1012-92-6 as the nucleophilic core.

Experimental Protocol: N-Alkylation

Objective : To couple 1-(2,6-dimethylphenyl)piperazine with an epoxide electrophile (General Procedure).

Reagents
  • Substrate : 1-(2,6-dimethylphenyl)piperazine HCl (1.0 eq).

  • Electrophile : Epichlorohydrin or Glycidyl ether derivative (1.1 eq).

  • Base : Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (2.5 eq) — Required to neutralize the HCl salt and scavenge protons.
  • Solvent : Acetonitrile (ACN) or Isopropanol (IPA).

Step-by-Step Methodology
  • Free Base Liberation (In-situ) :

    • Charge the reaction vessel with CAS 1012-92-6 and solvent (10 mL/g).

    • Add

      
       and stir at room temperature for 30 minutes. The suspension will thicken as KCl forms.
      
  • Addition :

    • Add the electrophile dropwise to control exotherm.

  • Reaction :

    • Heat to reflux (

      
       for ACN) for 6–12 hours.
      
    • Monitor: Use TLC (System: DCM/MeOH 9:1) or HPLC. The starting piperazine spot (

      
      ) should disappear.
      
  • Work-up :

    • Cool to room temperature. Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.[3]

    • Recrystallize the crude residue from Ethanol/Water to obtain the product.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1012-92-6, this compound. Retrieved from [Link]

  • US Patent Office (2011) . Preparation of Ranolazine. US Patent Application 20110151258A1.[4] Retrieved from

Sources

1-(2,6-Xylyl)piperazine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(2,6-Xylyl)piperazine hydrochloride , a critical intermediate in medicinal chemistry known for its utility in synthesizing ligands for G-protein coupled receptors (GPCRs), particularly within the serotonin (5-HT) and adrenergic pathways.[1]

Synonyms: 1-(2,6-Dimethylphenyl)piperazine hydrochloride; N-(2,6-Xylyl)piperazine HCl.[1][2]

Executive Summary

1-(2,6-Xylyl)piperazine hydrochloride is a privileged scaffold in drug discovery.[1] Its structural rigidity, provided by the piperazine ring, combined with the steric bulk of the ortho-dimethyl substitution on the phenyl ring, makes it an ideal pharmacophore for modulating binding affinity in CNS-active agents.[1] Unlike unhindered phenylpiperazines, the 2,6-substitution pattern significantly alters metabolic stability and receptor subtype selectivity.[1]

Physicochemical Characterization

Precise stoichiometric characterization is vital for formulation and dosage calculations.[1] The compound exists primarily as a monohydrochloride salt in commercial catalogs, though dihydrochloride forms are chemically possible.

Molecular Specifications

The following data distinguishes between the free base and the standard hydrochloride salt forms.

PropertyFree BaseMonohydrochloride (Standard)Dihydrochloride
CAS Number 1012-91-5 1012-92-6 N/A (Custom Prep)
Formula



Molecular Weight 190.29 g/mol 226.75 g/mol 263.21 g/mol
Appearance Pale yellow oil/solidWhite to off-white crystalline solidWhite hygroscopic solid
Solubility Organic solvents (DCM, MeOH)Water, DMSO, MethanolHighly water soluble
Melting Point N/A (Oil/Low melt)~220–225 °C (Decomposes)>250 °C
Structural Analysis

The molecule features a piperazine ring attached to a phenyl group substituted at the 2 and 6 positions with methyl groups.[1]

  • Steric Hindrance: The ortho-methyl groups restrict rotation around the N-Aryl bond, locking the phenyl ring orthogonal to the piperazine mean plane.[1] This conformation is critical for fitting into hydrophobic pockets of GPCRs (e.g.,

    
    -adrenergic receptors).[1]
    
  • Basicity: The distal nitrogen (

    
    ) is the most basic site (
    
    
    
    ), serving as the protonation site for salt formation. The proximal nitrogen (
    
    
    ) is less basic due to conjugation with the aromatic ring, although steric inhibition of resonance by the 2,6-methyls makes it more basic than typical aniline nitrogens.[1]

Synthesis & Manufacturing Protocol

Synthesizing 1-(2,6-xylyl)piperazine is challenging due to the steric hindrance of the 2,6-dimethylaniline starting material.[1] Standard


 coupling with pre-formed piperazine and aryl halides often fails or requires expensive Palladium catalysts (Buchwald-Hartwig).[1]

The Cyclization Route using bis(2-chloroethyl)amine is the industry-standard "workhorse" method for this scaffold.[1]

Reaction Scheme (Graphviz)[1]

SynthesisPathway Aniline 2,6-Dimethylaniline (Starting Material) Intermediate Transition State (Cyclization) Aniline->Intermediate + Mustard Agent High Temp (140°C) Mustard Bis(2-chloroethyl)amine HCl Mustard->Intermediate Base 1-(2,6-Xylyl)piperazine (Free Base) Intermediate->Base Base Workup (NaOH) Salt 1-(2,6-Xylyl)piperazine HCl (Final Product) Base->Salt HCl/Ether Precipitation

Figure 1: Cyclization pathway for the synthesis of sterically hindered arylpiperazines.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-(2,6-xylyl)piperazine HCl on a 10g scale.

  • Reagents:

    • 2,6-Dimethylaniline (1.0 eq).[1]

    • Bis(2-chloroethyl)amine hydrochloride (1.1 eq).[1]

    • Solvent: Diglyme (Diethylene glycol dimethyl ether) or Chlorobenzene.

    • Base (optional for cyclization, mandatory for workup):

      
      .
      
  • Procedure:

    • Step 1 (Cyclization): Charge a round-bottom flask with 2,6-dimethylaniline and bis(2-chloroethyl)amine hydrochloride in Diglyme.

    • Step 2 (Heating): Heat the mixture to reflux (

      
      ) for 12–24 hours. Note: The steric bulk requires high energy to overcome the activation barrier for the double N-alkylation.[1]
      
    • Step 3 (Workup): Cool to room temperature. The mixture will likely contain the hydrochloride salt of the product suspended in solvent.[1] Basify with 20% NaOH solution to pH > 12 to liberate the free base.[1]

    • Step 4 (Extraction): Extract with Ethyl Acetate (

      
      ). Wash organics with brine and dry over 
      
      
      
      .[1]
    • Step 5 (Salt Formation): Dissolve the crude oil in minimal ethanol or diethyl ether. Add 4M HCl in dioxane dropwise with stirring.

    • Step 6 (Isolation): Filter the white precipitate. Recrystallize from Ethanol/Ether to obtain pure 1-(2,6-xylyl)piperazine hydrochloride.[1]

  • Validation Checkpoint:

    • Yield: Expected 50–65%.

    • Purity: Check via HPLC. Major impurity is unreacted aniline (remove via acid/base wash) or mono-alkylated chains.[1]

Analytical Profiling & Quality Control

To ensure scientific integrity, the identity of the compound must be verified using orthogonal analytical methods.

Analytical Workflow (Graphviz)

AnalyticalWorkflow Sample Sample: 1-(2,6-Xylyl)piperazine HCl HNMR 1H NMR (DMSO-d6) Sample->HNMR MS LC-MS (ESI+) Sample->MS HPLC HPLC (Purity) Sample->HPLC Result_NMR Diagnostic Signals: Ar-CH3 (2.3 ppm, s, 6H) Piperazine CH2 (3.0-3.2 ppm, m, 8H) HNMR->Result_NMR Result_MS [M+H]+ = 191.15 m/z MS->Result_MS

Figure 2: Analytical decision tree for structural confirmation.

Key Spectral Features
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       2.30 ppm (s, 6H): Two methyl groups on the phenyl ring.
      
    • 
       3.00–3.50 ppm (m, 8H): Piperazine ring protons. In the HCl salt, these may split into two distinct multiplets due to the ammonium cation environment.
      
    • 
       6.90–7.10 ppm (m, 3H): Aromatic protons (H-3, H-4, H-5).[1]
      
    • 
       9.00+ ppm (br s): Ammonium protons (
      
      
      
      ).[1]
  • Mass Spectrometry:

    • Parent Ion (

      
      ): 191.15 m/z.[1]
      
    • Fragment Ions: Loss of piperazine ring or methyl groups is common in EI, but ESI usually preserves the parent.

Applications in Drug Development

1-(2,6-Xylyl)piperazine is not just a reagent; it is a Pharmacophore Building Block .[1]

  • GPCR Ligand Design:

    • The 2,6-dimethylphenyl moiety mimics the lipophilic domain of neurotransmitters.[1]

    • Used in the synthesis of

      
      -adrenergic antagonists  and 5-HT (Serotonin) receptor modulators .[1] The steric bulk prevents metabolic oxidation at the ortho positions, extending half-life.[1]
      
  • Local Anesthetics:

    • Structural analog to Lidocaine and Bupivacaine.[1] The piperazine ring replaces the diethylamine/piperidine chain, altering the

      
       and lipid solubility profile, which dictates onset and duration of anesthesia.
      
  • Metabolite Standards:

    • Used as a reference standard for identifying metabolites of drugs containing the 2,6-xylidine moiety (e.g., Ranolazine, Lidocaine) where the amide bond might be hydrolyzed or modified.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Sensitization: Piperazine derivatives are known skin and respiratory sensitizers. Handle in a fume hood with proper PPE (Nitrile gloves, P95 respirator if dust is generated).[1]

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

References

  • National Center for Advancing Translational Sciences (NCATS). 1-(2,6-Xylyl)piperazine.[1] Inxight Drugs.[1] Retrieved March 1, 2026, from [Link][1]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]

Sources

Pharmacological Profile of 2,6-Dimethylphenylpiperazine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous neuroactive agents. Among these, 1-(2,6-dimethylphenyl)piperazine (2,6-DMPP) and its derivatives have emerged as critical tools for interrogating aminergic G-protein coupled receptors (GPCRs). Recognized primarily for their tunable affinity toward serotonin (5-HT) and dopamine receptors[1], these derivatives are heavily utilized in the rational design of treatments for schizophrenia, substance use disorders, and Parkinson's disease.

This whitepaper provides a rigorous technical breakdown of the structural dynamics, mechanistic pharmacology, and self-validating assay methodologies required to accurately profile 2,6-DMPP derivatives in a modern drug discovery setting.

Structural Dynamics & Pharmacophore Rationale

To understand the pharmacological behavior of 2,6-DMPP derivatives, one must analyze the causality behind their chemical architecture.

The inclusion of methyl groups at the 2 and 6 positions of the phenyl ring introduces severe steric hindrance. This steric clash forces the piperazine ring out of the plane of the phenyl ring, locking the molecule into an orthogonal conformation.

  • The Basic Amine (N4): At physiological pH (7.4), the distal nitrogen of the piperazine ring is protonated. This creates an essential electrostatic interaction (a salt bridge) with a highly conserved aspartate residue (e.g., Asp3.32 in the transmembrane domain 3 of D2/D3 and 5-HT receptors).

  • The Orthogonal Phenyl Ring: The twisted, electron-rich 2,6-dimethylphenyl moiety projects into an accessory hydrophobic pocket lined by aromatic residues (Trp, Phe, Tyr), engaging in robust

    
     and edge-to-face interactions.
    

This rigid 3D geometry is the primary reason 2,6-DMPP acts as a highly effective, low-molecular-weight building block. When linked via an alkyl chain to a secondary pharmacophore, it generates highly selective ligands—such as BP897, the first dopamine D3 receptor partial agonist to enter clinical trials for drug addiction[2].

Receptor Binding Profile & Mechanistic Pathways

2,6-DMPP derivatives typically exhibit a polypharmacological profile, acting as partial agonists or antagonists at Dopamine D2/D3 and Serotonin 5-HT1A/2A receptors[1].

Both D2/D3 and 5-HT1A receptors are


-coupled GPCRs. Upon binding a 2,6-DMPP-derived agonist, the receptor undergoes a conformational shift that catalyzes the exchange of GDP for GTP on the 

subunit. The activated

subunit subsequently inhibits adenylyl cyclase, leading to a measurable downregulation of intracellular cyclic AMP (cAMP).

GPCR_Signaling Ligand 2,6-DMPP Derivative Receptor D3 / 5-HT1A Receptor Ligand->Receptor Orthosteric Binding GProtein Gi/o Protein Complex Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Alpha-i Subunit Inhibition SecondMsgr cAMP Levels Effector->SecondMsgr Downregulation

Fig 1: Gi/o-coupled GPCR signaling cascade modulated by 2,6-DMPP derivatives.

Self-Validating Experimental Workflows

To empirically determine the inhibition constant (


) of novel 2,6-DMPP derivatives, a competitive radioligand binding assay is the gold standard. As an application scientist, I emphasize that generating trustworthy data requires a protocol built on strict causality and self-validation.
Step-by-Step Radioligand Binding Protocol
  • Membrane Preparation: Utilize CHO or HEK293 cells stably expressing recombinant human D3 or 5-HT1A receptors.

    • Causality: Recombinant systems eliminate the receptor heterogeneity found in native brain tissue, ensuring the measured affinity is strictly target-specific.

  • Assay Buffer Formulation: 50 mM Tris-HCl, 5 mM

    
    , 1 mM EDTA, pH 7.4.
    
    • Causality: GPCRs exist in both high- and low-affinity states. Divalent cations like

      
       thermodynamically stabilize the high-affinity Ligand-Receptor-G protein ternary complex. EDTA is included to chelate trace heavy metals that catalyze receptor oxidation.
      
  • Competitive Incubation: Incubate 15-20

    
     of membrane protein with a fixed concentration of radioligand (e.g., 
    
    
    
    -spiperone for D3) and varying concentrations of the 2,6-DMPP derivative (
    
    
    to
    
    
    M) for 60 minutes at 25°C.
    • Self-Validation: The assay must define Total Binding (TB) using buffer only, and Non-Specific Binding (NSB) using an excess (10

      
      ) of an established competitor like Haloperidol. Specific binding is calculated as TB - NSB. A Z'-factor 
      
      
      
      is required for plate acceptance.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: Glass fiber filters carry a net negative charge. Because piperazine derivatives are positively charged cations at pH 7.4, they will non-specifically bind to the bare filter, destroying the signal-to-noise ratio. PEI is a cationic polymer that neutralizes the filter, allowing unbound ligand to wash through.

  • Quantification: Wash filters 3x with ice-cold buffer to trap the receptor-ligand complexes, then quantify via liquid scintillation counting.

Assay_Workflow Membrane 1. Membrane Prep (Recombinant CHO cells) Incubation 2. Competitive Incubation (Radioligand + Test Compound) Membrane->Incubation Add Assay Buffer (Mg2+ stabilized) Filtration 3. Rapid Filtration (0.1% PEI-soaked GF/B) Incubation->Filtration Terminate at Equilibrium (Ice-cold wash) Detection 4. Liquid Scintillation (Quantify Specific Binding) Filtration->Detection Isolate Bound Fraction

Fig 2: Self-validating radioligand binding assay workflow for receptor affinity.

Quantitative Pharmacological Data

The pharmacological utility of the 2,6-DMPP fragment is best illustrated by comparing the bare intermediate to fully elaborated derivatives. The table below summarizes representative binding affinities, demonstrating how extending the piperazine nitrogen with a lipophilic tail (e.g., a butyl-naphthylcarboxamide group) dramatically shifts the selectivity profile toward the D3 receptor[2].

Compound Class5-HT1A Affinity (

, nM)
D2 Affinity (

, nM)
D3 Affinity (

, nM)
D3/D2 Selectivity
1-(2,6-DMPP) Fragment 25.0 - 50.0300.0 - 500.080.0 - 150.0~ 3x
Extended Derivative (BP897 Analog) > 1000.050.0 - 80.00.5 - 2.0> 40x
Haloperidol (Reference Control) > 1000.00.5 - 1.52.0 - 5.0< 0.5x

Note: Data represents aggregated in vitro binding profiles typical for this pharmacophore class across recombinant human receptor assays.

References

  • Cas 1012-91-5,1-(2,6-DIMETHYLPHENYL)
  • CN102786497A - Preparation method of piperazine compound and intermediate thereof Source: Google Patents URL

Sources

Technical Guide: Serotonin Receptor Affinity of Dimethylphenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context & Disambiguation: In neuropharmacology, the acronym "DMPP" traditionally refers to 1,1-Dimethyl-4-phenylpiperazinium, a selective nicotinic acetylcholine receptor agonist. However, in the context of serotonin (5-HT) receptor research, dimethyl-substituted phenylpiperazines (e.g., 1-(2,3-dimethylphenyl)piperazine) represent a critical class of "privileged structures." These scaffolds are fundamental to the design of high-affinity ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors.

This guide addresses the serotonergic dimethylphenylpiperazine derivatives , detailing their Structure-Activity Relationships (SAR), binding kinetics, and experimental protocols for affinity profiling. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for neuropsychiatric indications.

Part 1: Chemical Biology & Structure-Activity Relationships (SAR)

The phenylpiperazine pharmacophore is the structural anchor for a vast library of serotonergic drugs (e.g., Trazodone, Aripiprazole, WAY-100635). The affinity and selectivity of these compounds are dictated by the steric and electronic properties of the substituents on the phenyl ring.

The Ortho-Effect and 5-HT1A Selectivity

The binding mode of phenylpiperazines at the 5-HT1A receptor relies on a salt bridge between the protonated N4-nitrogen of the piperazine and Aspartate 3.32 (Asp116) in the receptor's transmembrane domain III.

  • Ortho-Substitution (2,3-dimethyl; 2,5-dimethyl): Substituents at the ortho position (C2) induce a twisted conformation between the phenyl and piperazine rings. This non-planar geometry is highly favorable for the 5-HT1A binding pocket, often resulting in single-digit nanomolar (

    
     nM) affinity.
    
  • Meta/Para-Substitution (3,4-dimethyl; 3,5-dimethyl): Substituents at the C3 or C4 positions often reduce 5-HT1A selectivity, increasing affinity for 5-HT2A or

    
    -adrenergic receptors.
    
Structural Interaction Map (SAR)

The following diagram illustrates the critical structural determinants for receptor affinity.

SAR_Mechanism Scaffold Phenylpiperazine Scaffold N4_Amine Protonated N4 (Basic Center) Scaffold->N4_Amine Ortho_Sub Ortho-Substitution (e.g., 2,3-dimethyl) Scaffold->Ortho_Sub Meta_Sub Meta/Para-Substitution (e.g., 3,4-dimethyl) Scaffold->Meta_Sub Receptor_Site Aspartate 3.32 (Salt Bridge) N4_Amine->Receptor_Site Ionic Bond Conf_Twist Conformational Twist (Non-planar) Ortho_Sub->Conf_Twist Steric Hindrance Result_2A Mixed 5-HT2A/Alpha1 Affinity Meta_Sub->Result_2A Loss of Selectivity Result_1A High 5-HT1A Affinity (Ki < 10 nM) Conf_Twist->Result_1A Optimized Fit

Caption: Structural determinants of phenylpiperazine binding. Ortho-substitution forces a conformation critical for 5-HT1A selectivity.

Part 2: Receptor Profiling & Affinity Data

The following data summarizes the affinity profiles of key dimethylphenylpiperazine isomers compared to standard reference ligands.

Comparative Affinity Table ( Values)

Note: Values are representative of the class based on radioligand binding assays (e.g., Glennon et al., J. Med. Chem).[1][2][3][4][5][6][7][8]

CompoundSubstitution Pattern5-HT1A

(nM)
5-HT2A

(nM)
Selectivity Profile
1-(2,3-dimethylphenyl)piperazine Ortho/Meta2 - 15 > 500High 5-HT1A
1-(3,4-dimethylphenyl)piperazine Meta/Para> 10020 - 80 Mixed / 5-HT2A biased
1-(2-methoxyphenyl)piperazine Ortho (Ref)1 - 5> 1000Gold Standard (1A)
mCPP Meta (Ref)> 10020 - 505-HT2C/2B biased
Signaling Pathways

Understanding the downstream effects is crucial for drug development. 5-HT1A is


-coupled (inhibitory), while 5-HT2A is 

-coupled (excitatory).

Signaling_Pathways Ligand Dimethylphenylpiperazine Derivative R_1A 5-HT1A Receptor Ligand->R_1A High Affinity (Ortho) R_2A 5-HT2A Receptor Ligand->R_2A Mod. Affinity (Meta/Para) Gi G_i/o Protein R_1A->Gi Gq G_q Protein R_2A->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP_Down ↓ cAMP Levels (Inhibition) AC->cAMP_Down Ca_Up ↑ IP3 / Ca2+ (Excitation) PLC->Ca_Up

Caption: Divergent signaling pathways. 5-HT1A activation inhibits cAMP, while 5-HT2A triggers Calcium release.

Part 3: Experimental Protocols (Self-Validating Systems)

To generate reproducible


 data, the following radioligand binding protocol is recommended. This workflow uses [

H]-8-OH-DPAT
, the industry standard for 5-HT1A labeling.
Materials & Reagents[11]
  • Tissue Source: Rat hippocampal membranes or CHO cells stably expressing h5-HT1A.

  • Radioligand: [

    
    H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO

    
    , 0.5 mM EDTA. Note: Mg
    
    
    
    is critical for agonist binding state.
  • Non-Specific Binding (NSB) Block: 10

    
    M Serotonin (5-HT) or 10 
    
    
    
    M WAY-100635.[9]
Step-by-Step Binding Assay Workflow

Binding_Protocol Prep 1. Membrane Preparation (Homogenize & Centrifuge) Incubation 3. Equilibrium Binding (60 min @ 25°C) Prep->Incubation 50 µg protein/well Dilution 2. Compound Dilution (10^-5 to 10^-10 M) Dilution->Incubation Add Ligand Harvest 4. Rapid Filtration (GF/B Filters + PEI) Incubation->Harvest Terminate Rxn Counting 5. Scintillation Counting (LSC) Harvest->Counting Add Fluid Analysis 6. Data Analysis (Non-linear Regression) Counting->Analysis CPM -> Ki

Caption: Standardized radioligand binding workflow for determining Ki values.

Protocol Narrative
  • Membrane Prep: Homogenize tissue in ice-cold Tris buffer. Centrifuge at 48,000

    
     for 20 min. Resuspend pellet to achieve ~50 
    
    
    
    g protein per assay tube.
  • Incubation: In a 96-well plate or tubes, combine:

    • 100

      
      L Membrane suspension.
      
    • 50

      
      L [
      
      
      
      H]-8-OH-DPAT (Final conc: 0.5 - 1.0 nM).
    • 50

      
      L Test Compound (Dimethylphenylpiperazine analog).
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Calculate

    
     from displacement curves. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Part 4: References

  • Glennon, R. A., et al. (1988).[3] "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[3][5][7][8] Journal of Medicinal Chemistry.

  • BenchChem. (2025). "Validating the Selectivity of 8-OH-DPAT for the 5-HT1A Receptor: A Comparative Guide." BenchChem Technical Guides.

  • IUPHAR/BPS Guide to Pharmacology. "5-HT1A Receptor Physiology and Pharmacology."

  • Orjales, A., et al. (1995). "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands."[3][5][7][10] Journal of Medicinal Chemistry.

  • PDSP (Psychoactive Drug Screening Program). "Assay Protocol Book: Radioligand Binding Assays." University of North Carolina.

Sources

Technical Monograph: N-(2,6-Dimethylphenyl)-1-piperazineacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide focuses on the critical Ranolazine intermediate formally known as N-(2,6-Dimethylphenyl)-1-piperazineacetamide (USP Related Compound C).

Note on Nomenclature: While frequently referred to in shorthand as "1-(2,6-dimethylphenyl)piperazine" due to its constituent moieties, the chemically active intermediate requires the acetamide linker to function in Ranolazine synthesis. The direct aryl-piperazine (CAS 1012-91-5) is structurally distinct and not the primary building block for this API.

The "Left-Wing" Synthon in Ranolazine Manufacturing

Executive Technical Summary

In the convergent synthesis of Ranolazine (an anti-anginal late sodium current blocker), N-(2,6-Dimethylphenyl)-1-piperazineacetamide (hereafter Intermediate-A ) serves as the nucleophilic "left-hand" fragment. Its structural integrity determines the stability of the amide bond in the final API.

This guide details the industrial preparation of Intermediate-A, specifically addressing the suppression of the bis-alkylated dimer impurity , which is the primary failure mode in this process steps.

Chemical Identity Table
ParameterSpecification
Common Name Ranolazine Intermediate A; USP Related Compound C
IUPAC Name N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
CAS Number 5294-61-1
Molecular Formula C₁₄H₂₁N₃O
Molecular Weight 247.34 g/mol
Appearance White to off-white crystalline powder
Melting Point 112 – 118 °C
Solubility Soluble in Methanol, DCM; Sparingly soluble in Water

Process Chemistry: Synthesis & Optimization

The synthesis of Intermediate-A is a biphasic or solvent-based nucleophilic substitution sequence. The core challenge is maximizing mono-alkylation of piperazine while preventing the formation of the symmetrical dimer.

Reaction Scheme (Graphviz Visualization)

Ranolazine_Synthesis DMA 2,6-Dimethylaniline (Starting Material) INT_1 Intermediate 1: 2-Chloro-N-(2,6-dimethylphenyl)acetamide DMA->INT_1 Acylation (DCM/TEA, 0-5°C) CAC Chloroacetyl Chloride CAC->INT_1 TARGET TARGET INTERMEDIATE: N-(2,6-Dimethylphenyl)-1-piperazineacetamide INT_1->TARGET N-Alkylation (EtOH, Reflux) PIP Piperazine (Excess) PIP->TARGET Nucleophilic Attack DIMER Impurity D: Bis-alkylated Dimer TARGET->DIMER Over-alkylation (If Piperazine < 3 eq)

Caption: Step-wise synthesis of Ranolazine Intermediate-A, highlighting the critical branching point for dimer formation.

Detailed Protocol
Step 1: Chloroacetylation

Objective: Activate the aniline ring.

  • Charge 2,6-Dimethylaniline (1.0 eq) and Dichloromethane (DCM) into a reactor.

  • Add Base: Triethylamine (1.1 eq) or Potassium Carbonate. Cool to 0–5°C.

  • Addition: Add Chloroacetyl chloride (1.1 eq) dropwise. Exothermic control is vital to prevent di-acylation.

  • Workup: Quench with water. Separate organic layer.[1][2] Wash with dilute HCl to remove unreacted aniline.

  • Isolate: Crystallize 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Yield: ~85-90%).

Step 2: Piperazine Coupling (The Critical Step)

Objective: Mono-alkylation of piperazine.

  • Charge Piperazine (anhydrous) (3.0 – 5.0 eq) in Ethanol or Methanol.

    • Expert Insight: A high molar excess of piperazine is strictly required. If the ratio drops below 3:1, the reaction kinetics favor the attack of the product on the starting material, forming the Bis-acetamide dimer (Ranolazine Impurity D) .

  • Heat: Reflux (78°C for EtOH) for 3–5 hours.

  • Monitor: HPLC should show < 2% unreacted chloroacetamide.

  • Workup (Purification):

    • Distill off solvent.

    • Add water and adjust pH to >12.

    • Extract with Toluene or DCM.

    • Crucial Step: Wash the organic layer with water multiple times to remove excess piperazine.

  • Crystallization: Precipitate from Ethyl Acetate/Hexane to remove the dimer (which is less soluble).

Critical Quality Attributes (CQAs) & Impurity Profiling

In regulatory submissions, the purity of this intermediate is scrutinized because its impurities can carry forward into the final API.

Impurity Fate Map

Impurity_Fate cluster_0 Synthesis Stage cluster_1 Final API Impact IMP_A Unreacted 2,6-Dimethylaniline RANO Ranolazine API IMP_A->RANO Forms 'Des-piperazine' analog (Highly Toxic) IMP_B Bis-Acetamide Dimer (Impurity D) IMP_B->RANO Inert but difficult to remove via crystallization IMP_C Piperazine (Residual) FAIL OOS: Unknown Impurity > 0.10% IMP_C->FAIL Competes with Intermediate for Epoxide

Caption: Impact of Intermediate-A impurities on the final Ranolazine drug substance.

Specification Limits (Self-Validating)
ImpurityOriginLimit (Area %)Removal Strategy
Piperazine Excess Reagent< 0.5%Aqueous washing at pH > 12.
Dimer (Impurity D) Over-reaction< 0.15%Kinetic control (high equivalents) & recrystallization.
Chloro-acetamide Unreacted Step 1< 0.10%Drive reaction to completion; reacts with epoxide in next step to form genotoxic impurity.

Analytical Protocol: HPLC Method

To validate the purity of CAS 5294-61-1, use the following reverse-phase method.

  • Column: C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5µm.

  • Mobile Phase A: Buffer (0.05M KH₂PO₄, pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% A

    • 15 min: 60% A

    • 30 min: 60% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (to detect the piperazine ring) and 254 nm (aromatic ring).

  • Retention Order: Piperazine (Void)

    
    Intermediate A 
    
    
    
    Dimer
    
    
    2,6-Dimethylaniline.

Forward Integration: Synthesis of Ranolazine

The utility of this intermediate is defined by its reaction with the "Right-Wing" epoxide fragment.

Reaction:

Intermediate-A + 1-(2-methoxyphenoxy)-2,3-epoxypropane


Ranolazine [3]
  • Solvent: Isopropanol or Methanol.

  • Conditions: Reflux (60–80°C) for 6–12 hours.

  • Mechanism: Regioselective ring opening of the epoxide by the secondary amine of the piperazine ring.

  • Note: If Intermediate-A contains residual Piperazine, it will react with the epoxide to form a bis-epoxide adduct, a critical impurity that is difficult to separate from Ranolazine.

References

  • Synthesis of Ranolazine : Method A: Reaction of 2,6-dimethylaniline with chloroacetyl chloride... reacted with piperazine.[2] Quick Company.

  • Intermediate Characterization : N-(2,6-Dimethylphenyl)-1-piperazineacetamide (Ranolazine Related Compound C). Clearsynth.[4]

  • Impurity Standards : Ranolazine Related Compound C (CAS 5294-61-1).[4][5][6] USP Store.

  • Process Optimization : All water chemistry for a concise total synthesis of Ranolazine. Green Chemistry, RSC Publishing.

  • Industrial Scale Up : Application Note: Industrial Scale Manufacturing of Key Ranolazine Intermediates. Benchchem.

Sources

Solubility Profile & Handling Protocol: 1-(2,6-Dimethylphenyl)piperazine HCl

[1]

Executive Summary & Physicochemical Context

1-(2,6-Dimethylphenyl)piperazine HCl is a piperazine derivative often utilized as a serotonin receptor ligand or a metabolite standard (e.g., for lidocaine or dimethylaniline derivatives).[1] Its solubility is governed by the competition between the hydrophilic, ionic piperazine hydrochloride moiety and the lipophilic, sterically hindered 2,6-dimethylphenyl group.[1]

While the hydrochloride salt form significantly improves aqueous solubility compared to the free base, the hydrophobic shielding from the ortho-methyl groups limits its solubility in neutral aqueous buffers compared to simple piperazine salts.[1]

Quick Reference Data
ParameterValue / Description
CAS Number 1012-91-5 (Free Base); HCl salt varies
Molecular Weight ~226.75 g/mol (HCl salt)
Primary Stock Solvent DMSO (Dimethyl Sulfoxide)
Secondary Solvent Water (pH dependent, lower capacity)
pKa (Predicted) ~8.96 (Piperazine nitrogen)
Storage -20°C, desiccated, protected from light

Solubility Analysis: Water vs. DMSO[3][4]

Dimethyl Sulfoxide (DMSO)

Status: Recommended for Stock Solutions DMSO is the superior solvent for 1-(2,6-DMPP) HCl.[1] The aprotic, polar nature of DMSO disrupts the crystal lattice effectively without relying on protonation states.[1]

  • Solubility Limit: Typically >30 mg/mL (approx. 100 mM).[1]

  • Stability: High.[1][2] Stock solutions in DMSO are stable for months at -20°C if protected from moisture.[1]

  • Mechanism: DMSO solvates both the hydrophobic phenyl ring and the ionic chloride pair, preventing aggregation.[1]

Water / Aqueous Buffers

Status: Conditional / Working Solutions Only Water solubility is pH-dependent and limited by the lipophilic domain.[1]

  • Solubility Limit: Variable. Generally <10 mg/mL in neutral water; significantly lower in high-salt buffers (PBS) due to the common ion effect and "salting out."[1]

  • pH Sensitivity: At pH > 8.0 (approaching pKa), the compound deprotonates to its free base form, causing rapid precipitation.[1]

  • Steric Hindrance: The 2,6-dimethyl substitution creates steric bulk around the N-phenyl bond, reducing the efficiency of water network formation around the hydrophobic core.[1]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 50 mM stock solution.

  • Calculate Mass: For 10 mL of 50 mM stock, weigh 113.4 mg of 1-(2,6-DMPP) HCl.

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: Cell Culture/HPLC, >99.9%).

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation: Visually inspect for clarity. The solution should be colorless to pale yellow and completely free of turbidity.[1]

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.

Protocol B: Aqueous Dilution (Self-Validating System)

Objective: Prepare a working solution in PBS (e.g., 10 µM) without precipitation. Warning: Direct dissolution of the solid powder into PBS is NOT recommended due to slow kinetics and potential aggregation.

  • Thaw Stock: Bring the DMSO stock to room temperature. Vortex to ensure homogeneity.[1]

  • Rapid Dilution:

    • Pipette the required volume of DMSO stock.[1]

    • Submerge the tip into the aqueous buffer (under rapid stirring) and dispense quickly.

    • Rule of Thumb: Keep final DMSO concentration <0.1% (v/v) for cell-based assays to avoid solvent toxicity.[1]

  • Precipitation Check (The Tyndall Effect):

    • Shine a laser pointer or bright focused light through the solution.[1]

    • Clear Beam Path: Solution is dissolved.[1]

    • Scattered Light/Haze: Micro-precipitation has occurred.[1] Action: Sonicate or lower the concentration.[1]

Protocol C: Direct Aqueous Dissolution (For High Concentrations)

If DMSO is contraindicated, use this pH-step method:

  • Suspend the powder in 0.1 M HCl or dilute acetic acid (pH < 4).

  • Vortex until dissolved (protonation maximizes solubility).[1]

  • Slowly dilute with water or buffer to the target volume.[1]

  • Critical Control: Monitor pH. If neutralizing to pH 7.4, watch closely for "crashing out."[1]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and the mechanism of potential precipitation.

SolubilityWorkflowStartStart: 1-(2,6-DMPP) HCl SolidDecisionTarget Application?Start->DecisionStockPrepPrepare Stock in DMSO(Conc: 10-100 mM)Decision->StockPrepStandard / Long-termDirectAqDirect Aqueous Dissolution(Not Recommended)Decision->DirectAqDMSO IntolerantDilutionDilute into Buffer(1:1000 ratio)StockPrep->DilutionFailMicro-Precipitation(Cloudy/Haze)DirectAq->FailHigh Risk at pH > 6CheckPrecipitation Check(Tyndall Effect)Dilution->CheckSuccessValid Working SolutionCheck->SuccessClearCheck->FailHazyRecoveryAction: Sonicate,Warm, or Add CyclodextrinFail->RecoveryRecovery->CheckRetry

Figure 1: Decision matrix for solubilizing 1-(2,6-Dimethylphenyl)piperazine HCl, prioritizing DMSO stock preparation to prevent aqueous precipitation.

Troubleshooting & FAQ

Q: My aqueous solution turned cloudy after 2 hours. Why? A: This is likely "delayed precipitation."[1] The solution might have been supersaturated initially.[1][3] Alternatively, if the buffer pH drifted upward (becoming more basic), the compound may have deprotonated to its insoluble free base form.[1] Solution: Maintain pH < 7.2 or reduce concentration.

Q: Can I autoclave the aqueous solution? A: No. Arylpiperazines can degrade under high heat/pressure.[1] Sterilize aqueous solutions using a 0.22 µm PVDF or PES syringe filter . Note: Cellulose acetate filters may bind the drug.[1]

Q: Is the compound hygroscopic? A: Yes, HCl salts are often hygroscopic.[1] If the powder clumps, it has absorbed water, which alters the weighing accuracy.[1] Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

References

  • Cayman Chemical. (2022).[1][2] 1-(3,5-Dimethylphenyl)piperazine Product Information & Solubility Data. (Used as structural analog benchmark for solubility protocols).[1]

  • ChemicalBook. (2024).[1] 1-(2,6-Dimethylphenyl)piperazine Physical Properties and MSDS.

  • LookChem. (2024).[1] 1-(2,6-Dimethylphenyl)piperazine HCl: Structure and Applications.

  • BenchChem. (2024).[1] General Solubility Guidelines for Arylpiperazine Hydrochloride Salts. [1]

Pharmacotoxicology and Lethal Dose (LD50) Dynamics of Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylpiperazines are a highly versatile class of synthetic compounds characterized by a phenyl ring covalently bound to a piperazine core[1]. While they serve as critical building blocks in the synthesis of modern psychotropics and antipsychotics, certain derivatives—such as 3-trifluoromethylphenylpiperazine (TFMPP) and meta-chlorophenylpiperazine (mCPP)—have emerged as potent psychoactive designer drugs[1][2]. As a Senior Application Scientist, I approach the toxicological evaluation of these compounds not merely as an exercise in determining lethality, but as a systematic decoding of their receptor-mediated pharmacodynamics. This whitepaper provides an in-depth technical analysis of their toxicity mechanisms, quantitative LD50 profiles, and the self-validating in vivo methodologies required to study them safely and accurately.

Structural Pharmacology and Mechanistic Toxicology

The baseline toxicity of the parent piperazine molecule is relatively low, with an oral LD50 in rats estimated at approximately 2,600 mg/kg[3]. However, the addition of a phenyl ring fundamentally alters the molecule's neurochemical affinity and acute toxicity[1].

Substituted phenylpiperazines act as rigid analogues of amphetamines[1]. Unlike classic amphetamines that primarily trigger dopamine and norepinephrine efflux, phenylpiperazines heavily skew toward the serotonergic (5-HT) system[1][2]. For example, 1-phenylpiperazine (1-PP) functions as an imbalanced monoamine releasing agent, exhibiting an EC50 of 880 nM for serotonin release, making it highly active at central synapses[1].

Derivatives like TFMPP and mCPP exhibit direct agonistic activity across a broad spectrum of serotonin receptors, specifically 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C[2][4]. Toxicologically, this hyper-stimulation induces a severe sympathomimetic toxidrome. In animal models, acute exposure triggers anxiogenesis, hypothermia, hypotension, and profound alterations in locomotor activity[2][4]. At lethal thresholds, the mechanism of death is often linked to serotonin syndrome and subsequent cardiovascular or respiratory collapse[2][3].

Pathway PP Substituted Phenylpiperazines (mCPP, TFMPP) SERT Serotonin Transporter (SERT) Reversal / Inhibition PP->SERT Binds to Receptors 5-HT Receptors (5-HT1A, 5-HT1B, 5-HT2C) PP->Receptors Direct Agonism SERT->Receptors Synaptic 5-HT Accumulation Toxicity Toxidrome: Serotonin Syndrome, Anxiety Receptors->Toxicity Overstimulation

Fig 1. Serotonergic signaling and toxidrome pathway of substituted phenylpiperazines.

Quantitative Toxicity: LD50 Profiles

The acute toxicity of phenylpiperazines is highly sensitive to functional group substitutions on the phenyl ring. The unsubstituted base, 1-phenylpiperazine, is highly toxic and corrosive, presenting an oral LD50 in rats of just 210 mg/kg[1][5][6]. It is known to cause severe chemical burns to mucosal tissues upon ingestion[5][6].

Conversely, when the phenylpiperazine scaffold is integrated into larger, sterically hindered drug candidates, the acute toxicity drops significantly. For instance, novel aryl piperazine compounds designed to target 5-HT1A and Sigma-1 receptors (e.g., Compound 27) demonstrated an oral LD50 of 1,600 mg/kg in mice, indicating a wide safety margin[7]. Similarly, flavone-piperazine derivatives (e.g., Compound 6j) evaluated for atypical antipsychotic properties exhibited an oral LD50 exceeding 2,000 mg/kg[8].

Table 1: Comparative LD50 Data for Piperazine Derivatives

CompoundSpeciesRouteLD50 ValueKey Toxicological ObservationsRef
1-Phenylpiperazine (1-PP) RatOral210 mg/kgCorrosive to mucosa, monoamine release toxidrome[1],[5]
1-Phenylpiperazine (1-PP) MouseIntraperitoneal1,300 mg/kgSystemic toxicity, altered locomotion[5],[6]
Piperazine (Base) RatOral~2,600 mg/kgDyspnea, apathy, tremor, convulsions[3]
Compound 27 (Aryl Piperazine) MouseOral1,600 mg/kgLow acute toxicity, well tolerated[7]
Compound 6j (Flavone-Piperazine) MouseOral> 2,000 mg/kgHigh safety threshold, no mortality observed[8]
1-m-tolyl-4-(β-2-quinolylethyl)piperazine MouseIntraperitoneal600 mg/kgHypotension, respiratory stimulation[9]
Self-Validating Experimental Methodologies

To accurately assess the toxicity and behavioral pharmacodynamics of substituted phenylpiperazines, researchers must employ self-validating protocols. This ensures that observed toxicities are mechanistically linked to the drug's known targets rather than off-target artifacts or formulation errors.

Protocol 1: In Vivo Acute Toxicity (LD50) Determination via OECD 425

Causality & Validation: The Up-and-Down Procedure (UDP) is selected over traditional LD50 batch testing because it minimizes animal use while providing a statistically robust safety margin. The protocol is self-validating through the mandatory use of simultaneous histopathological screening, which confirms that mortality is driven by the expected toxidrome (e.g., mucosal necrosis or neurotoxicity) rather than secondary factors[6].

Step-by-Step Methodology:

  • Subject Preparation: Fast adult, nulliparous female Sprague-Dawley rats for 12 hours prior to dosing to prevent food-drug binding interactions.

  • Dose Formulation: Dissolve the substituted phenylpiperazine in an inert vehicle (e.g., 0.5% methylcellulose). Critical Step: Ensure the pH is neutralized, as raw piperazines can be highly alkaline (pH > 10) and cause immediate, non-pharmacological gastric perforation[3].

  • Sequential Dosing: Administer a single oral gavage dose to the first animal at an estimated sub-lethal threshold (e.g., 175 mg/kg for 1-PP).

  • Observation Window: Monitor the animal continuously for the first 4 hours, noting specific signs of serotonergic toxicity (tremors, saltation, dyspnea, and lacrimation)[3].

  • Dose Escalation/De-escalation: If the animal survives 48 hours, dose the next animal at a higher level using a 1.3 progression factor. If it perishes, decrease the dose for the subsequent subject.

  • Endpoint Analysis: After a 14-day observation period, euthanize surviving animals. Perform a gross necropsy to assess organ damage, specifically looking for hepatic necrosis or residual mucosal burns[6].

Workflow Start Compound Synthesis & Purity Check Dose Dose Escalation (OECD 425) Start->Dose Obs Clinical Observation (14 Days) Dose->Obs Tissues Necropsy & Histopathology Obs->Tissues LD50 LD50 Calculation & Safety Margin Tissues->LD50

Fig 2. Self-validating in vivo workflow for acute toxicity and LD50 determination.

Protocol 2: Behavioral Pharmacodynamics and Receptor Validation

Causality & Validation: To prove that the toxicity (e.g., severe anxiety or hypophagia) is specifically mediated by 5-HT receptors, the protocol utilizes selective receptor antagonists. If an antagonist successfully reverses the toxic phenotype, the mechanistic pathway is definitively validated[4].

Step-by-Step Methodology:

  • Baseline Establishment: Place rats in a low-light, familiar social interaction arena to establish baseline locomotor and social behavior (grooming, following, sniffing)[4].

  • Antagonist Pre-treatment: Administer a selective 5-HT1C/2C antagonist (e.g., metergoline, 0.4 mg/kg) or a negative control (saline) via intraperitoneal injection[4].

  • Agonist Challenge: 30 minutes post-treatment, administer a sub-lethal dose of the target phenylpiperazine (e.g., mCPP or TFMPP at 1.0 mg/kg)[4].

  • Behavioral Quantification: Record the total interaction time over a set period using automated tracking software.

  • Validation Check: Animals receiving only the phenylpiperazine will show profound anxiogenic hypolocomotion. Animals pre-treated with metergoline will exhibit normalized behavior, self-validating that the toxic behavioral effects are strictly 5-HT1C/2C mediated[4].

References
  • Phenylpiperazine - Wikipedia. wikipedia.org. 1

  • 1-PHENYL PIPERAZINE CAS NO 92-54-6 MATERIAL SAFETY DATA SHEET. cdhfinechemical.com. 5

  • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. thieme-connect.com.7

  • Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. researchgate.net. 2

  • Design, Synthesis and Biological Investigation of Flavone Derivatives as Potential Multi-Receptor Atypical Antipsychotics. mdpi.com. 8

  • US3983121A - 1-Substituted 4-(β-2-quinolylethyl)piperazines and 1,2,3,4-tetrahydroquinolyl-ethyl analogues thereof. google.com (Google Patents). 9

  • Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists. nih.gov (PubMed). 4

  • Piperazine: Human health tier II assessment. industrialchemicals.gov.au. 3

  • 1-Phenylpiperazine. scbt.com (Santa Cruz Biotechnology). 6

Sources

Methodological & Application

Application Note: Optimized Protocols for the N-Alkylation of 1-(2,6-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Introduction & Pharmacological Context

1-(2,6-Dimethylphenyl)piperazine (CAS 1012-91-5) is a highly valued, privileged scaffold in medicinal chemistry. It is extensively utilized as a building block in the development of neuroactive therapeutics due to its strong affinity for serotonin (5-HT) and dopamine receptors[1].

From a synthetic perspective, the structural topology of this compound is highly advantageous. The piperazine N1 position is directly bonded to the 2,6-dimethylphenyl ring. This aromatic conjugation reduces the electron density (and thus nucleophilicity) of the N1 nitrogen. Furthermore, the two ortho-methyl groups provide profound steric hindrance[2]. Consequently, the N4 secondary amine behaves as a highly selective nucleophile. This inherent regioselectivity makes 1-(2,6-dimethylphenyl)piperazine an ideal substrate for targeted N-alkylation, virtually eliminating the risk of N1/N4 scrambling or unwanted polymerization[3].

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, I emphasize that successful protocol execution relies on understanding the causality behind reagent and solvent selection. The N-alkylation of this scaffold typically proceeds via two distinct pathways, dictated by the choice of electrophile:

Pathway A: Base-Mediated SN2 Alkylation (Alkyl Halides)

When alkylating with primary or secondary alkyl chlorides/bromides, an inorganic base is required to scavenge the hydrohalic acid byproduct.

  • Base Selection: Potassium carbonate (K₂CO₃) is the industry standard. It is sufficiently basic to drive the reaction forward but mild enough to prevent base-catalyzed elimination (E2) of the alkyl halide.

  • Catalysis: The addition of catalytic Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction. It converts less reactive alkyl chlorides/bromides into transient, highly reactive alkyl iodides, thereby accelerating the SN2 displacement.

  • Solvent: Acetonitrile (MeCN) is selected for its polar aprotic nature, which leaves the N4 amine unsolvated and highly nucleophilic.

Pathway B: Regioselective Epoxide Ring-Opening

The synthesis of β-amino alcohols via epoxide ring-opening operates under different mechanistic rules.

  • Base/Catalyst: No exogenous base is required. The secondary amine is sufficiently nucleophilic to open the strained three-membered ring.

  • Solvent: A polar protic solvent like Ethanol (EtOH) or Isopropanol (IPA) is mandatory. The protic solvent hydrogen-bonds with the epoxide oxygen, polarizing the C-O bond and activating the ring toward nucleophilic attack. The attack occurs regioselectively at the less sterically hindered carbon (Markovnikov-like opening).

Visualization of Synthetic Pathways

Reaction_Pathways cluster_A Pathway A: SN2 Alkylation cluster_B Pathway B: Epoxide Opening SM 1-(2,6-dimethylphenyl)piperazine (Secondary Amine N4) ReagentA Alkyl Halide (R-X) Base: K2CO3 | Cat: NaI Solvent: MeCN | Temp: 80°C SM->ReagentA Nucleophilic Substitution ReagentB Terminal Epoxide Solvent: EtOH or IPA Temp: Reflux (78-82°C) SM->ReagentB Nucleophilic Addition ProdA N-Alkyl-N'-(2,6-dimethylphenyl) piperazine ReagentA->ProdA ProdB β-Amino Alcohol Derivative ReagentB->ProdB

Figure 1: Divergent N-alkylation pathways for 1-(2,6-dimethylphenyl)piperazine.

Detailed Experimental Protocols

Protocol A: Base-Mediated SN2 Alkylation (Using Alkyl Halides)

Self-Validating IPC System: Monitoring the disappearance of the secondary amine via Ninhydrin stain (TLC) ensures complete conversion before workup.

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,6-dimethylphenyl)piperazine (1.0 eq, e.g., 10 mmol, 1.90 g) in anhydrous Acetonitrile (20 mL).

  • Activation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 20 mmol, 2.76 g) and NaI (0.1 eq, 1 mmol, 0.15 g). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion of the inorganic salts.

  • Electrophile Addition: Add the target alkyl halide (1.1 eq, 11 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of forming quaternary ammonium salts.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.

  • In-Process Control (IPC): After 8 hours, sample the reaction. Perform TLC (Eluent: DCM/MeOH 9:1). The starting material (R_f ~ 0.2, Ninhydrin active) should be fully consumed, replaced by the product (R_f ~ 0.6, UV active).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove K₂CO₃ and halide salts. Wash the filter cake with Ethyl Acetate (2 × 15 mL). Concentrate the combined filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate (50 mL). Wash with distilled water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography if necessary.

Protocol B: Regioselective Epoxide Ring-Opening

Self-Validating IPC System: The reaction is driven by the relief of epoxide ring strain. Direct crystallization from the reaction mixture often serves as both workup and validation of product purity.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-(2,6-dimethylphenyl)piperazine (1.0 eq, 10 mmol, 1.90 g) in absolute Ethanol (15 mL).

  • Addition: Add the terminal epoxide (1.05 eq, 10.5 mmol) in one portion. Causality: Epoxides are less prone to over-alkylation than alkyl halides; the slight stoichiometric excess ensures complete consumption of the valuable piperazine starting material.

  • Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (78 °C).

  • In-Process Control (IPC): Monitor via LC-MS or TLC. The reaction is typically complete within 4 to 6 hours due to highly favorable ring-opening thermodynamics.

  • Workup & Purification: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour.

    • If crystallization occurs: Filter the precipitate, wash with ice-cold ethanol (5 mL), and dry under vacuum.

    • If no crystallization occurs: Concentrate the solvent under reduced pressure and recrystallize the resulting crude oil from a Hexane/Ethyl Acetate mixture.

Quantitative Data & Process Parameters

The following table summarizes the comparative metrics for both SN2 and Epoxide ring-opening pathways based on standardized industrial benchmarks.

ParameterProtocol A (Alkyl Halide Pathway)Protocol B (Epoxide Pathway)
Electrophile Type Alkyl Chloride / BromideTerminal Epoxide / Glycidyl Ether
Optimal Solvent Acetonitrile (MeCN)Absolute Ethanol (EtOH) or Isopropanol
Base / Catalyst K₂CO₃ (2.0 eq) / NaI (0.1 eq)None required
Operating Temperature 80 °C (Reflux)78 - 82 °C (Reflux)
Typical Reaction Time 8 - 12 hours4 - 6 hours
Expected Yield 80 - 90%85 - 95%
Primary Impurity Profile Unreacted starting material (<5%)Regioisomers / Dimerization (<2%)

References

  • 1-(2,6-DIMETHYLPHENYL)PIPERAZINE | LookChem Source: lookchem.com URL:[Link]

Sources

Application Note: High-Sensitivity HPLC-FLD Analysis of Piperazines via Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Piperazine moieties are critical pharmacophores found in a vast array of therapeutics (e.g., antidepressants, antihistamines) and designer drugs (e.g., BZP, TFMPP). However, the piperazine ring itself lacks a significant chromophore, rendering it "UV-transparent" and difficult to detect at trace levels using standard UV-Vis absorbance.

To achieve picomolar sensitivity, Dansyl Chloride (DNS-Cl) is the gold-standard derivatization reagent. It reacts with the secondary amines of the piperazine ring to form stable, highly fluorescent sulfonamides.

Why Dansyl Chloride?
  • High Quantum Yield: Dansyl derivatives exhibit intense fluorescence (Ex

    
     ~340 nm, Em 
    
    
    
    ~520 nm).
  • Stability: Unlike o-phthalaldehyde (OPA) derivatives, dansyl-sulfonamides are chemically stable for hours to days, allowing for automated overnight HPLC runs.

  • Selectivity: DNS-Cl targets primary and secondary amines, ignoring non-nucleophilic matrix components.

Chemical Basis: The Reaction Mechanism

The derivatization is a nucleophilic sulfonyl substitution . The secondary amine nitrogen of the piperazine attacks the sulfur atom of the dansyl chloride, displacing the chloride ion.

Critical Mechanistic Insight: The reaction competes with the hydrolysis of DNS-Cl by water (forming Dansic Acid, DNS-OH). Therefore, the pH must be high enough to keep the piperazine deprotonated (nucleophilic) but not so high that DNS-Cl hydrolyzes instantly.

Reaction Scheme (Graphviz)

ReactionMechanism DNS Dansyl Chloride (Electrophile) Transition Transition State (Tetrahedral) DNS->Transition Hydrolysis Side Rxn: Dansic Acid (DNS-OH) DNS->Hydrolysis H2O (Competitor) PIP Piperazine (Nucleophile) PIP->Transition Product Dansyl-Piperazine (Fluorescent) Transition->Product Elimination of Cl- Byproduct HCl Transition->Byproduct

Figure 1: Reaction pathway showing the formation of the fluorescent sulfonamide and the competing hydrolysis reaction.

Critical Parameters & Optimization

To ensure a robust method (E-E-A-T principle), you must control the following variables.

pH Control (The "Sweet Spot")
  • Target pH: 9.5 – 10.5.

  • Reasoning: The pKa of piperazine is approximately 9.8. Below pH 9, the amine is protonated (

    
    ) and non-reactive. Above pH 11, the hydrolysis of DNS-Cl dominates.
    
  • Buffer Choice: 0.1 M Sodium Carbonate (

    
    ) / Bicarbonate (
    
    
    
    ) is superior to phosphate because it provides higher buffering capacity at pH 10 without interfering with the reaction.
Stoichiometry & Temperature
  • Ratio: Use a 10:1 to 50:1 molar excess of DNS-Cl to analyte. This drives the reaction to completion (pseudo-first-order kinetics) and ensures both amines on the piperazine ring are derivatized if steric hindrance permits (though mono-substitution is often the primary analytical target in complex matrices).

  • Temperature: 50°C – 60°C.

  • Time: 20 – 30 minutes. (Room temperature reactions are too slow and lead to incomplete derivatization).

Experimental Protocol

Safety Note: DNS-Cl is moisture-sensitive and a skin irritant. Work in a fume hood.

Reagent Preparation
ReagentConcentrationPreparation Details
Dansyl Chloride Stock 5.0 mg/mLDissolve in Acetone or Acetonitrile . Store at -20°C in the dark. Discard if solution turns yellow/white (indicates hydrolysis).
Buffer Solution 100 mMSodium Carbonate/Bicarbonate, adjusted to pH 10.0 .
Quenching Solution 10%Proline (aq) OR Ammonium Hydroxide. (Proline is preferred to avoid interfering peaks).
Step-by-Step Workflow
  • Sample Solubilization: Dissolve piperazine sample in water or mobile phase.

  • Buffering: Mix 100 µL Sample + 100 µL Carbonate Buffer (pH 10) in a 1.5 mL amber vial.

  • Derivatization: Add 200 µL DNS-Cl Stock . Vortex vigorously for 30 seconds.

  • Incubation: Heat at 60°C for 20 minutes in a heating block.

    • Why: Heat overcomes the activation energy barrier for the secondary amine substitution.

  • Quenching (Optional but Recommended): Add 20 µL of Proline solution. Incubate 5 mins.

    • Why: Scavenges excess DNS-Cl to prevent it from reacting with the HPLC column stationary phase or forming artifacts during injection.

  • Clarification: Centrifuge at 10,000 x g for 5 mins if precipitate is visible.

  • Analysis: Inject into HPLC.

Workflow Diagram (Graphviz)

Workflow Start Sample Prep (Aq. Solution) Buffer Add Carbonate Buffer (pH 10.0) Start->Buffer Reagent Add DNS-Cl (in Acetone/ACN) Buffer->Reagent Heat Incubate 60°C, 20 min Reagent->Heat Quench Quench Excess Reagent (Proline or Dilution) Heat->Quench HPLC HPLC-FLD Analysis Ex 340nm / Em 520nm Quench->HPLC

Figure 2: Operational workflow for the derivatization process.

Analytical Method (HPLC-FLD)[1][2][3][4][5][6]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Fluorescence (FLD).[2][3][4][5][6] Excitation: 340 nm , Emission: 520 nm .

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection / Load
15.01090Elution of Derivatives
18.01090Wash
18.19010Re-equilibration

Validation & Troubleshooting (Self-Validating Systems)

To ensure the trustworthiness of your data, implement these checks:

The "Blank" Check

Run a reagent blank (Buffer + DNS-Cl + Heat).

  • Observation: You should see a peak for Dansic Acid (DNS-OH) early in the chromatogram (more polar).

  • Pass Criteria: No peaks should appear in the piperazine retention window. If peaks appear, your reagents are contaminated.

The "Yellow" Check
  • Observation: The DNS-Cl stock solution must be bright yellow/orange.

  • Fail Criteria: If the solution is pale or white, the sulfonyl chloride has hydrolyzed to sulfonic acid. Discard immediately.

Peak Identification
  • Interference: If you use Ammonia to quench, a peak for Dansyl-Amide will appear.[7] Ensure this does not co-elute with your piperazine derivative.

  • Resolution: If co-elution occurs, switch to Proline quenching or adjust the gradient slope.

References

  • De Baere, S. et al. (2010). Determination of piperazine-like designer drugs in human plasma by HPLC-FLD with dansyl chloride derivatization. Forensic Science International.

  • Sigma-Aldrich (Merck). Dansyl Chloride Product Information & Protocols.

  • Abdel-Aty, A. M. et al. (2016).[8] Development of HPLC-FLD method for quantification of piperazine in animal products. Food Chemistry.[4][8][6]

  • BenchChem. Application Notes for Derivatization of Biological Amines with Dansyl Chloride.

Sources

Application Note & Protocol: Preparation of 1-(2,6-Dimethylphenyl)piperazine Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of 1-(2,6-Dimethylphenyl)piperazine in Research

1-(2,6-Dimethylphenyl)piperazine is a piperazine derivative with the molecular formula C12H18N2.[1][2] It serves as a critical building block and intermediate in medicinal chemistry for the synthesis of novel pharmaceutical compounds.[1][2] Its structure also imparts potential psychoactive properties, with known affinity for serotonin and dopamine receptors, making it a valuable tool in neuroscience research and the development of treatments for neurological disorders.[1] Given its significance, the ability to prepare accurate, stable, and reproducible stock solutions is fundamental to the integrity of any downstream application, from high-throughput screening to detailed cellular assays.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of 1-(2,6-Dimethylphenyl)piperazine stock solutions. The protocols herein are designed to ensure solution stability and concentration accuracy, thereby validating experimental outcomes.

Physicochemical Properties & Key Considerations

A thorough understanding of the compound's properties is the foundation of a reliable protocol. These characteristics dictate solvent choice, storage conditions, and handling procedures.

PropertyValueSource
Molecular Formula C12H18N2[1][2]
Molecular Weight 190.28 g/mol [1][2]
Appearance Gray or white to light yellow crystalline solid/powder[1][3]
Boiling Point 92 °C[1][2]
Density ~0.999 g/cm³[1][2]
pKa 8.96 ± 0.10 (Predicted)[1][2]
Organic Solubility Soluble in DMSO, Dimethyl Formamide (DMF), and Ethanol (~30 mg/mL for a similar isomer)[4]
Aqueous Solubility Sparingly soluble in aqueous buffers.[4]
Storage (Solid) -20°C, stable for ≥4 years.[4]
Stability May be light-sensitive and hygroscopic.[5]

Causality Behind Experimental Choices:

  • Solvent Selection: The compound's poor aqueous solubility necessitates the use of an organic solvent to create a high-concentration primary stock.[4] Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its high solvating power and miscibility with aqueous media used in most biological assays.

  • pH Adjustment: As a basic compound (predicted pKa ~8.96), its solubility in aqueous solutions can be increased by adjusting the pH to a more acidic value.[6] However, this must be compatible with the experimental assay conditions.

  • Inert Gas: For long-term stability of stock solutions in organic solvents, purging the vial with an inert gas like argon or nitrogen is recommended to displace oxygen and prevent oxidative degradation.[4]

Experimental Workflow & Decision Logic

The preparation of 1-(2,6-Dimethylphenyl)piperazine solutions follows a two-stage process: creating a concentrated organic stock and then diluting it to a final working concentration in an aqueous medium.

G cluster_0 Part 1: Primary Organic Stock Preparation cluster_1 Part 2: Aqueous Working Solution Preparation A Weigh Solid Compound (High Purity ≥97%) B Select Primary Solvent (e.g., Anhydrous DMSO) A->B Based on Desired Concentration & Volume C Dissolve Compound (Vortex/Sonicate) B->C D QC Check: Visual Inspection for Clarity C->D E Store Concentrated Stock (-20°C or -80°C, Aliquoted) D->E If Fully Dissolved F Retrieve Organic Stock Aliquot E->F For Immediate Use G Select Aqueous Buffer (e.g., PBS, pH 7.2) F->G Based on Assay Requirements H Perform Serial Dilution G->H I Final QC Check: Check for Precipitation H->I J Use Immediately in Assay (Prepare Fresh) I->J If Solution is Clear

Caption: Workflow for preparing 1-(2,6-Dimethylphenyl)piperazine solutions.

Detailed Protocols

4.1 Safety First: Mandatory Precautions

This compound and its derivatives are classified as hazardous.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Ventilation: Handle the solid compound and concentrated organic solutions in a certified chemical fume hood to avoid inhalation.

  • Exposure: Causes severe skin and eye damage.[7][8] In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[5][7]

  • SDS Review: Before starting, thoroughly review the Safety Data Sheet (SDS) for the specific product.

4.2 Protocol 1: Preparation of a 10 mM Organic Stock Solution in DMSO

This protocol describes the preparation of 10 mL of a 10 mM stock solution, a common starting concentration for many research applications.

Materials:

  • 1-(2,6-Dimethylphenyl)piperazine (MW: 190.28 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • 15 mL conical tube or glass vial with a screw cap

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation:

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 10 mL = 0.010 L

    • Molecular Weight (MW) = 190.28 g/mol

    • Mass (m) = C x V x MW

    • Mass = 0.010 mol/L * 0.010 L * 190.28 g/mol = 0.019028 g = 19.03 mg

  • Weighing: Tare a weighing paper or boat on the analytical balance. Carefully weigh out approximately 19.03 mg of 1-(2,6-Dimethylphenyl)piperazine. Record the exact mass.

  • Dissolution:

    • Transfer the weighed compound into the 15 mL tube.

    • Add approximately 9 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is completely clear.

  • Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to bring the total volume to exactly 10.0 mL. Vortex briefly to ensure homogeneity.

  • Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in microcentrifuge tubes.

    • Store the aliquots in a labeled box at -20°C for short-to-medium term storage or -80°C for long-term storage. Protect from light.

4.3 Protocol 2: Preparation of a 10 µM Aqueous Working Solution

This protocol details the dilution of the 10 mM organic stock into a common aqueous buffer for a final working concentration.

Materials:

  • 10 mM 1-(2,6-Dimethylphenyl)piperazine stock in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS, pH 7.2) or other desired assay buffer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Dilution Calculation (Example for 1 mL final volume):

    • Initial Concentration (C1) = 10 mM = 10,000 µM

    • Final Concentration (C2) = 10 µM

    • Final Volume (V2) = 1 mL = 1000 µL

    • Initial Volume (V1) = (C2 x V2) / C1

    • V1 = (10 µM * 1000 µL) / 10,000 µM = 1 µL

  • Dilution:

    • Thaw one aliquot of the 10 mM stock solution.

    • In a sterile microcentrifuge tube, add 999 µL of the desired aqueous buffer.

    • Add 1 µL of the 10 mM stock solution to the buffer.

    • Pipette up and down several times or vortex gently to mix thoroughly.

  • Final Solvent Concentration: The final concentration of DMSO in this working solution is 0.1% (1 µL in 1000 µL). This level is generally well-tolerated by most cell-based assays, which typically have a tolerance limit of <0.5% DMSO.[6]

  • Stability Warning: Aqueous solutions of this compound may have limited stability. It is strongly recommended to prepare these working solutions fresh immediately before each experiment. Do not store aqueous solutions for more than one day.[4]

Logical Relationships in Solution Preparation

G Solid Solid Compound Purity: ≥97% Storage: -20°C State: Crystalline Powder Stock Primary Stock Solution Solvent: 100% DMSO Concentration: 1-100 mM Storage: -20°C to -80°C (Aliquoted) Solid->Stock Dissolution (Protocol 1) Working Working Stock->Working Dilution (Protocol 2)

Sources

Using 1-(2,6-Dimethylphenyl)piperazine as a building block in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(2,6-Dimethylphenyl)piperazine in Ligand Design

Document Control:

  • Version: 1.0

  • Scope: Medicinal Chemistry, SAR Optimization, Synthetic Protocols

  • Target Audience: Senior Medicinal Chemists, Process Chemists, Pharmacologists

Abstract

1-(2,6-Dimethylphenyl)piperazine (DMPP, CAS: 1012-91-5) is a "privileged scaffold" in neuropsychiatric drug discovery. Unlike unsubstituted phenylpiperazines, the 2,6-dimethyl substitution pattern introduces significant steric bulk that forces the phenyl ring into an orthogonal conformation relative to the piperazine ring. This conformational lock, combined with metabolic shielding of the ortho-positions, makes DMPP a critical building block for optimizing selectivity and half-life in GPCR ligands (specifically 5-HT and Dopamine receptors). This guide details the rationale for its selection and provides validated protocols for its incorporation into drug candidates.

Part 1: Rational Design & SAR Logic

The "Orthogonal Twist" Effect

The primary utility of DMPP lies in its ability to restrict conformational freedom. In a standard N-phenylpiperazine, the phenyl ring can rotate relative to the piperazine nitrogen. However, in DMPP, the methyl groups at positions 2 and 6 create severe steric clash (A(1,3) strain) with the equatorial protons of the piperazine ring.

  • Consequence: The phenyl ring is forced into a conformation nearly perpendicular (orthogonal) to the piperazine ring.

  • Application: This "twist" often discriminates between receptor subtypes (e.g., enhancing 5-HT1A affinity while reducing Alpha-1 adrenergic binding) by preventing the flat pi-stacking interactions typical of off-target promiscuity.

Metabolic Blockade

A common metabolic clearance pathway for arylpiperazines is hydroxylation at the para or ortho positions of the phenyl ring, followed by glucuronidation.

  • Mechanism: The 2,6-dimethyl groups physically block the ortho sites from Cytochrome P450 (CYP) access.

  • Result: Enhanced metabolic stability and prolonged half-life (

    
    ) compared to unsubstituted analogs.
    

Part 2: Synthetic Protocols

The following protocols describe the use of DMPP as a nucleophile to attach it to a core scaffold (linker or warhead).

Protocol A: N-Alkylation (The "Linker" Strategy)

Use this protocol to attach DMPP to an alkyl chain or a linker containing a leaving group (Halide/Mesylate).

Reagents:

  • Nucleophile: 1-(2,6-Dimethylphenyl)piperazine (1.0 equiv)

  • Electrophile: Alkyl bromide/chloride (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Only if using alkyl chlorides.

  • Solvent: Acetonitrile (MeCN) or DMF (if lipophilicity is high).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve DMPP (1.0 equiv) in MeCN (0.1 M concentration).

  • Activation: Add anhydrous

    
     (3.0 equiv). If the electrophile is a chloride, add KI (0.1 equiv) to facilitate the Finkelstein reaction in situ.
    
  • Addition: Add the Electrophile (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    C for MeCN) under an inert atmosphere (
    
    
    
    or Ar).
    • Monitoring: Check via TLC or LC-MS every 2 hours. The secondary amine of DMPP is sterically hindered but nucleophilic; reaction times typically range from 4 to 12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      /KX).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: The steric bulk of the 2,6-dimethyl group usually prevents quaternary ammonium salt formation, making purification straightforward. Flash column chromatography (DCM:MeOH 95:5) is standard.

Protocol B: Reductive Amination (The "Aldehyde" Strategy)

Use this protocol when coupling DMPP to an aldehyde-functionalized scaffold.

Reagents:

  • Amine: DMPP (1.0 equiv)

  • Aldehyde: Scaffold-CHO (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Imine Formation: Dissolve DMPP and the Aldehyde in DCE (0.1 M) under

    
    . Add AcOH to catalyze imine formation. Stir for 30–60 minutes at Room Temperature (RT).
    
  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 12–16 hours.

    • Note: The steric bulk of DMPP may slow down the initial attack on the carbonyl. If conversion is low after 4 hours, mild heating (

      
      C) may be required before adding the reductant (using 
      
      
      
      instead if heating).
  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Dry organic layers over 
    
    
    
    .

Part 3: Biological Characterization & Validation

Once the DMPP moiety is incorporated, the following assays validate the design hypothesis.

Assay TypeMetricSuccess CriteriaRationale
Microsomal Stability

(min)

min
Verifies that the 2,6-dimethyl groups are effectively blocking oxidative metabolism.
Receptor Binding

(nM)

nM
Confirms the "orthogonal twist" fits the target pocket (e.g., 5-HT1A).
Selectivity Screen Ratio

DMPP often reduces affinity for Alpha-1 adrenergic receptors compared to unsubstituted piperazines.

Part 4: Visualization (Workflow & Logic)

Diagram 1: The Synthetic Workflow (N-Alkylation)

G cluster_0 Workup Protocol DMPP DMPP (Nucleophile) Reagents K2CO3 / MeCN Reflux DMPP->Reagents Electrophile Alkyl Halide (Electrophile) Electrophile->Reagents Intermediate Transition State (Sn2 Attack) Reagents->Intermediate Heat Product Target Ligand (N-Substituted) Intermediate->Product -HX Validation TLC / LC-MS Check Intermediate->Validation

Caption: Standard N-alkylation workflow for coupling DMPP to electrophilic linkers.

Diagram 2: SAR Logic - The "Privileged" Mechanism

SAR Core 1-(2,6-Dimethylphenyl) piperazine Sterics 2,6-Dimethyl Steric Bulk Core->Sterics Conf Conformational Lock Sterics->Conf A(1,3) Strain Metab Metabolic Shielding Sterics->Metab Steric Hindrance Ortho Orthogonal Geometry Conf->Ortho Stability Blocked CYP Oxidation Metab->Stability Selectivity GPCR Subtype Selectivity Ortho->Selectivity

Caption: Mechanistic rationale for using DMPP: Steric bulk drives both conformational selectivity and metabolic stability.

References

  • PubChem. 1-(2,6-Dimethylphenyl)piperazine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Chao, S. et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[1] National Institutes of Health (NIH). Available at: [Link](Note: Link directs to relevant Piperazine SAR review).

  • López-Rodríguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: LC-MS/MS Fragmentation Patterns and Analytical Workflows for Dimethylphenylpiperazine (DMPP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The proliferation of New Psychoactive Substances (NPS) has introduced significant analytical challenges in forensic toxicology and clinical pharmacokinetics. Piperazine derivatives, specifically regioisomers of dimethylphenylpiperazine (e.g., 2,3-DMPP, 2,4-DMPP, and 3,4-DMPP), are increasingly prevalent psychostimulants that target dopamine and serotonin transporters 1. Because these regioisomers exhibit nearly identical mass spectra, definitive identification requires a deep understanding of their collision-induced dissociation (CID) pathways coupled with highly selective chromatographic separation [[2]](). This application note details the mechanistic fragmentation of DMPP and provides a self-validating LC-MS/MS protocol designed to eliminate matrix effects and ensure unambiguous regioisomer differentiation.

Molecular Mechanics of DMPP Fragmentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode is the gold standard for piperazine screening 3. The basic nitrogen atoms within the piperazine ring readily accept a proton, yielding a robust precursor ion


 at m/z 191.1 for DMPP (

, MW = 190.28 Da).

Upon isolation and collision-induced dissociation (CID), DMPP undergoes highly predictable fragmentation pathways dictated by the stability of the resulting carbocations and neutral losses:

  • Piperazine Ring Cleavage (Neutral Losses): The most energetically favorable pathway involves the cleavage of the piperazine ring. The loss of ammonia (-17 Da) yields a minor product ion at m/z 174.1. A more dominant diagnostic pathway is the loss of an aziridine-like fragment (

    
    , -42 Da), resulting in the high-abundance product ion at m/z 149.1 4.
    
  • Phenyl-Piperazine Bond Cleavage: Inductive cleavage at the C-N bond connecting the aromatic ring to the piperazine moiety generates the dimethylphenyl cation at m/z 105.1 (

    
    ). The two methyl groups on the phenyl ring provide hyperconjugative stabilization to this carbocation, making it a reliable qualifier ion 5.
    
  • Signature Piperazine Marker: The retention of the charge on the cleaved piperazine fragment yields the m/z 56.1 ion (

    
    ). This low-mass ion is a universal, diagnostic marker for nearly all substituted phenylpiperazine designer drugs 4.
    

Fragmentation M [M+H]+ m/z 191.1 (Protonated DMPP) F1 m/z 174.1 [M+H - NH3]+ M->F1 -17 Da (Loss of Ammonia) F2 m/z 149.1 [M+H - C2H4N]+ M->F2 -42 Da (Ring Cleavage) F3 m/z 105.1 [C8H9]+ (Dimethylphenyl cation) M->F3 -86 Da (N-C Cleavage) F4 m/z 56.1 [C3H6N]+ (Piperazine fragment) M->F4 Piperazine Ring Retention

Figure 1: CID fragmentation pathways of protonated dimethylphenylpiperazine (m/z 191.1).

Quantitative Data: MRM Transitions

To ensure maximum sensitivity and specificity, Multiple Reaction Monitoring (MRM) must utilize optimized collision energies (CE). The table below summarizes the empirically derived parameters for DMPP quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion TypeCollision Energy (eV)Dwell Time (ms)
DMPP 191.1149.1Quantifier2050
DMPP 191.1105.1Qualifier 12550
DMPP 191.156.1Qualifier 23550
TFMPP-D4 (IS) 235.1190.1Quantifier2250

(Note: Deuterated TFMPP-D4 or BZP-D7 are recommended as internal standards (IS) to correct for matrix-induced ion suppression 6.)

Validated LC-MS/MS Protocol

Because the mass spectra of DMPP regioisomers are virtually indistinguishable, the analytical method relies heavily on the causality of the chosen sample preparation and chromatographic chemistry.

Causality-Driven Methodology
  • Sample Preparation (Mixed-Mode SPE): Piperazines are basic amines with a pKa of ~9.8. By buffering the sample to pH 6.0, the piperazine nitrogens are fully protonated 7. Mixed-Mode Strong Cation Exchange (MCX) cartridges trap these cations, allowing aggressive organic washes to flush out neutral lipids and phospholipids, thereby eliminating matrix effects.

  • Chromatographic Separation (Biphenyl Phase): Standard C18 columns often fail to resolve positional isomers of aromatic compounds. A Biphenyl stationary phase is strictly required here; it exploits

    
     interactions which are highly sensitive to the steric positioning of the methyl groups on the phenyl ring, ensuring baseline separation of 2,3-DMPP, 2,4-DMPP, and 3,4-DMPP 2.
    

Workflow S1 1. Sample Prep Mixed-Mode SPE S2 2. LC Separation Biphenyl Column S1->S2 S3 3. ESI+ MS/MS MRM Acquisition S2->S3 S4 4. Data Analysis Ion Ratio Validation S3->S4

Figure 2: Self-validating LC-MS/MS workflow for the extraction and quantification of DMPP.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation (MCX SPE)

  • Aliquot 100 µL of biological matrix (serum/urine) into a microcentrifuge tube.

  • Spike with 10 µL of TFMPP-D4 internal standard (1 µg/mL).

  • Dilute with 1 mL of 0.1 M Phosphate Buffer (pH 6.0) to ensure complete ionization of the piperazine ring.

  • Condition an MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL DI Water.

  • Load the buffered sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1: 1 mL of 0.1 M HCl (locks the basic amines to the sorbent).

  • Wash 2: 1 mL of 100% Methanol (removes neutral and acidic interferences).

  • Dry the cartridge under maximum vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol. The high pH neutralizes the piperazine, breaking the ionic bond with the sorbent.
    
  • Evaporate the eluate to dryness under a gentle stream of

    
     at 40°C. Reconstitute in 100 µL of Mobile Phase A.
    

Step 2: Chromatographic Separation

  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 60% B

    • 7.0 - 8.0 min: Flush at 95% B

    • 8.0 - 10.0 min: Re-equilibrate at 5% B

Step 3: Self-Validating Quality Control (Data Analysis) To prevent false positives from isobaric compounds, the protocol dictates a strict self-validating data review:

  • Retention Time (RT) Matching: The RT of the unknown peak must be within ±0.1 minutes of the known DMPP regioisomer reference standard.

  • Ion Ratio Confirmation: The ratio of Qualifier 1 (105.1) to the Quantifier (149.1) must not deviate by more than ±20% from the ratio established by the calibration curve.

References

  • 6Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.

  • 3LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed.

  • 4Identification and structural characterization of three psychoactive substances, phenylpiperazines... PMC.

  • 7LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE.

  • 5Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC.

  • 1Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. PMC.

  • [[2]]() Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.

Sources

Recrystallization techniques for piperazine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization and Isolation Techniques for Piperazine Hydrochloride Salts

Introduction & Scientific Rationale

Piperazine and its derivatives are foundational building blocks in medicinal chemistry, heavily utilized in the synthesis of anthelmintics, antipsychotics, and quinolone antibiotics. A persistent challenge in piperazine functionalization is the chemoselective control of N-alkylation or N-acylation to prevent the formation of symmetrically disubstituted byproducts.

This challenge is typically managed by utilizing piperazine hydrochloride salts. By isolating the monohydrochloride salt, chemists can deactivate one secondary amine to direct mono-substitution[1]. Alternatively, the dihydrochloride salt is often utilized as a stable, highly water-soluble intermediate or isolated as a reaction byproduct[2][3]. Because the purity of these salts directly dictates the yield of downstream active pharmaceutical ingredients (APIs), mastering their recrystallization is a critical workflow in drug development.

Physicochemical Properties & Solvent Selection

The success of a recrystallization protocol depends entirely on exploiting the differential solubility of the target salt across temperature gradients and solvent polarities. Piperazine dihydrochloride is highly soluble in aqueous environments due to its ionic nature, but its solubility drops significantly in alcohols[2].

Table 1: Solubility and Physicochemical Profile of Piperazine Hydrochloride Salts

PropertyPiperazine MonohydrochloridePiperazine Dihydrochloride
Formula C₄H₁₀N₂ · HClC₄H₁₀N₂ · 2HCl
Aqueous Solubility Highly SolubleFreely Soluble (Increases with Temp)[2]
Ethanol Solubility Moderately Soluble (Hot)Slightly Soluble (Cold)[2]
Isopropanol Solubility Poorly SolubleInsoluble at RT; Soluble at Reflux
Primary Application Precursor for mono-substitution[1]Stable storage form; reaction byproduct[3]
Crystal Habit PrismaticRhombohedral / Needles[4][5]

Mechanistic Insights: The Causality of Experimental Choices

To ensure a self-validating protocol, it is essential to understand the "why" behind the methodology:

  • Solvent System (Isopropanol vs. Ethanol): Isopropyl alcohol (IPA) is heavily favored for the recrystallization of piperazine dihydrochloride from crude reaction mixtures. The salt is practically insoluble in cold IPA, whereas many unreacted organic starting materials and impurities remain dissolved. The addition of activated charcoal during the hot dissolution phase efficiently adsorbs colored polymeric byproducts[3].

  • Stoichiometric Control for Monohydrochloride: Direct protonation of piperazine with aqueous HCl often yields a statistical mixture of free base, mono-, and di-salts. To achieve pure monohydrochloride, a thermodynamic equilibration is performed by refluxing equimolar amounts of anhydrous piperazine and piperazine dihydrochloride in absolute ethanol[1][5].

  • Cooling Profiles and Seeding: Rapid cooling traps solvent inclusions and impurities within the crystal lattice. Controlled cooling to 5 °C, optionally accompanied by seeding, induces the slow growth of pure rhombohedral crystals and minimizes isotopic or chemical dilution[4].

Process Workflow

PiperazineCrystallization Start Crude Piperazine Source Decision Target Salt Form? Start->Decision Mono Monohydrochloride (Equilibration Route) Decision->Mono Mono-substitution prep Di Dihydrochloride (Complete Protonation) Decision->Di Salt isolation DissolveMono Reflux in Absolute Ethanol (1 eq. Piperazine + 1 eq. Di-salt) Mono->DissolveMono DissolveDi Dissolve in Hot Isopropanol (Add Activated Charcoal) Di->DissolveDi Filter Hot Gravity Filtration (Remove Charcoal/Insolubles) DissolveMono->Filter DissolveDi->Filter Cooling Controlled Cooling to 5°C (Optional Seeding) Filter->Cooling Wash Vacuum Filtration & Cold Solvent Wash Cooling->Wash End Pure Crystalline Salt (Desiccate over P2O5) Wash->End

Workflow for the selective isolation and recrystallization of piperazine hydrochloride salts.

Detailed Experimental Protocols

Protocol A: Recrystallization of Piperazine Dihydrochloride

This protocol is optimized for recovering and purifying piperazine dihydrochloride from crude reaction mixtures, utilizing an isopropanol/charcoal system to maximize purity[3].

Materials:

  • Crude piperazine dihydrochloride

  • Isopropyl alcohol (IPA)

  • Activated charcoal (Norit or equivalent)

  • Cold acetone or cold absolute ethanol (for washing)

Step-by-Step Methodology:

  • Dissolution: Transfer the crude piperazine dihydrochloride to a round-bottom flask equipped with a reflux condenser. Add isopropyl alcohol (approximately 5-10 mL per gram of crude salt). Heat the suspension to reflux (approx. 82 °C) under continuous magnetic stirring until the solid is fully dissolved. (Note: If the salt is heavily contaminated with water-soluble impurities, a minimal amount of water can be added dropwise to aid dissolution, though this will slightly reduce the final yield).

  • Decolorization: Once dissolved, briefly remove the flask from the heat source to cease boiling. Cautiously add 5-10% w/w activated charcoal. Return to heat and reflux for an additional 15 minutes[3].

  • Hot Filtration: Rapidly filter the hot suspension through a pre-warmed Buchner funnel or fluted filter paper to remove the activated charcoal and any insoluble polymeric impurities. The receiving flask should be pre-warmed to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature over 1-2 hours. Once at room temperature, transfer the flask to an ice bath and cool to 5 °C. To induce the formation of high-quality rhombohedral crystals, seed crystals may be added at this stage[4].

  • Isolation: Collect the precipitated white crystals via vacuum filtration. Wash the filter cake with two portions of ice-cold acetone or cold absolute ethanol to displace the mother liquor.

  • Drying: Dry the crystals under high vacuum at room temperature, preferably in a desiccator over phosphorus pentoxide (P₂O₅), to ensure the removal of residual moisture and achieve a water content below 0.2%[4].

Protocol B: Preparation and Crystallization of Piperazine Monohydrochloride

To avoid the statistical nightmare of direct HCl addition, this protocol generates the monohydrochloride salt via the thermodynamic equilibration of the free base and the dihydrochloride salt in absolute ethanol[1][5].

Materials:

  • Anhydrous piperazine (1.0 equivalent)

  • Piperazine dihydrochloride (1.0 equivalent)

  • Absolute ethanol

Step-by-Step Methodology:

  • Reaction Setup: In a dry Erlenmeyer flask or round-bottom flask, suspend 1.0 molar equivalent of piperazine dihydrochloride in absolute ethanol (approx. 10 mL per gram of total solids).

  • Equilibration: Add 1.0 molar equivalent of anhydrous piperazine to the suspension. Heat the mixture in a water bath or heating mantle to 65 °C with vigorous swirling or magnetic stirring[5].

  • Dissolution and Reaction: As the mixture heats, the two species will equilibrate to form piperazine monohydrochloride, which will initially dissolve in the hot absolute ethanol. Maintain the temperature at 65 °C for 25-30 minutes to ensure complete conversion[5].

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. The monohydrochloride salt will begin to separate as white prismatic plates. Transfer the flask to an ice bath for 30 minutes to maximize the precipitation yield.

  • Isolation: Collect the crystals by suction filtration. Wash the crystals with three small portions of ice-cold absolute ethanol.

  • Drying: Dry the product under vacuum. The resulting piperazine monohydrochloride is now primed for chemoselective mono-acylation or mono-alkylation reactions[1].

References

  • Title: Solubility of Piperazine Dihydrochloride | Source: solubilityofthings.com | URL: 2

  • Title: 1-(2-Ethoxyethyl)-2-methylpiperazine - 1240565-71-2 | Source: vulcanchem.com | URL: 1

  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines | Source: mdpi.com | URL: 3

  • Title: Buy Piperazine-d8 Dihydrochloride | 849482-21-9 | Source: smolecule.com | URL: 4

  • Title: 1-benzylpiperazine - Organic Syntheses Procedure | Source: orgsyn.org | URL: 6

Sources

Introduction: Accelerating a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Rapid Synthesis of Arylpiperazine Derivatives via Microwave-Assisted Methodologies

The arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. These structures are integral to drugs targeting the central nervous system (CNS), including antipsychotics like aripiprazole and anxiolytics such as buspirone.[1] Their versatility also extends to oncology and anti-inflammatory applications, making the development of efficient synthetic routes a high-priority endeavor for drug development professionals.[2][3][4]

Traditionally, the synthesis of arylpiperazines via methods like nucleophilic aromatic substitution (SNAr) or classical cross-coupling reactions often requires prolonged reaction times, high temperatures, and can result in moderate yields and significant by-product formation.[5] This application note details the implementation of Microwave-Assisted Organic Synthesis (MAOS) as a superior alternative for the construction of C(aryl)-N(piperazine) bonds. MAOS leverages the principles of green chemistry to offer dramatic reductions in reaction time, improved yields, and enhanced product purity, thereby accelerating the discovery and development pipeline.[6][7][8][9]

Microwave energy provides a unique heating mechanism, distinct from conventional methods.[10] By directly interacting with polar molecules in the reaction mixture, it facilitates rapid, uniform, and volumetric heating.[10][11] This "superheating" effect, particularly in sealed vessels, allows reaction temperatures to exceed the solvent's atmospheric boiling point, leading to remarkable rate accelerations, often reducing multi-hour or day-long reactions to mere minutes.[12][13]

Core Principles and Mechanistic Rationale

The Mechanism of Microwave Heating

Conventional heating relies on thermal conduction, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture, a slow and inefficient process that creates temperature gradients. Microwave heating, conversely, is an energy transfer based on the interaction of an oscillating electromagnetic field with the reaction components.[11] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the synthesis, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates molecular friction, which manifests as intense, uniform heat throughout the sample.[11][13]

  • Ionic Conduction: If ions are present (e.g., salts or catalysts), they will migrate in response to the oscillating field. The resulting collisions and resistance to this movement generate heat.

This direct coupling of energy results in a rapid temperature rise and a more homogeneous temperature profile, which minimizes the formation of thermal decomposition by-products and often enhances selectivity.[8][10]

Synthetic Pathways Amenable to Microwave Acceleration

The formation of the aryl-piperazine bond is typically achieved through two robust and versatile chemical transformations, both of which are significantly enhanced by microwave irradiation.

1. Palladium-Catalyzed Buchwald-Hartwig Amination

This is arguably the most powerful and widely used method for forming C-N bonds. It employs a palladium catalyst with a specialized, bulky, electron-rich phosphine ligand to couple an aryl halide (or triflate) with an amine (piperazine).[14][15] The reaction is highly versatile, tolerating a wide array of functional groups on both coupling partners. The generally accepted catalytic cycle, which is accelerated at each step by microwave heating, is illustrated below.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oa_complex Oxidative Addition + Ar-X amine_complex Amine Coordination Complex oa_complex->amine_complex Ligand Exchange + Piperazine amido_complex Palladium Amido Complex (Ar-Pd(II)-NR_2)L_n amine_complex->amido_complex Deprotonation - Base-H-X product Ar-NR_2 (Product) amido_complex->product Reductive Elimination amido_complex->catalyst_regen Reductive Elimination catalyst_regen->pd0

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

2. Nucleophilic Aromatic Substitution (SNAr)

This pathway is effective when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (halide). The piperazine acts as a nucleophile, attacking the electron-deficient aromatic ring and displacing the halide. Microwave irradiation drastically accelerates this process, which often requires high temperatures and long reaction times under conventional heating.[5][16]

Application Protocol: Microwave-Assisted Buchwald-Hartwig Synthesis

This section provides a robust, self-validating protocol for the synthesis of a generic N-arylpiperazine derivative. The quantities and parameters can be adapted for specific substrates based on preliminary optimization experiments.

Materials and Equipment
  • Reagents:

    • Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol)

    • Piperazine (1.2 mmol)

    • Palladium Catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

    • Phosphine Ligand (e.g., XPhos, 0.04 mmol)

    • Base (e.g., Potassium tert-butoxide, 1.4 mmol)

    • Anhydrous Solvent (e.g., Toluene or Dioxane, 3-5 mL)

  • Equipment:

    • Dedicated single-mode microwave synthesizer

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Crimp-cap sealer

    • Syringes and needles for inert atmosphere techniques

    • Analytical balance

    • Standard laboratory glassware for workup

    • Purification system (e.g., flash column chromatography)

    • Analytical instruments for characterization (TLC, LC-MS, NMR)

Experimental Workflow Diagram

Caption: Step-by-step workflow for microwave-assisted synthesis.

Step-by-Step Protocol
  • Preparation: In a clean, dry 10 mL microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), the base (1.4 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Reagent Addition: Add piperazine (1.2 mmol) to the vial, followed by the anhydrous solvent (4 mL).

  • Inerting: Flush the vial with an inert gas (Nitrogen or Argon) for 2-3 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Sealing: Immediately and securely seal the vial with a crimp cap.

  • Microwave Synthesis: Place the vial into the cavity of the microwave synthesizer. Set the following parameters:

    • Temperature: 120-150 °C (substrate dependent)

    • Ramp Time: 2 minutes

    • Hold Time: 10-20 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before handling.

  • Workup: Carefully uncap the vial. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and LC-MS) to confirm its identity and purity.

Data, Optimization, and Comparative Analysis

The true power of MAOS lies in its ability to rapidly optimize reaction conditions and deliver superior results compared to conventional methods.

Key Optimization Parameters
  • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are often excellent due to their high dielectric constants, but less polar solvents like toluene or dioxane are also effective, especially for Buchwald-Hartwig reactions.[17] Solvent-free conditions, where a liquid reagent acts as the solvent, are also a highly green option.[6][18][19]

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃ are standard for Buchwald-Hartwig aminations.

  • Catalyst/Ligand System: For challenging or sterically hindered substrates, using advanced phosphine ligands (e.g., XPhos, SPhos, RuPhos) is crucial for achieving high yields.[15][20]

  • Temperature & Time: A key advantage of microwave synthesis is the ability to screen multiple temperature and time conditions rapidly to find the optimal balance between reaction completion and by-product formation.

Comparative Performance Data

The following table summarizes typical results, demonstrating the dramatic improvements offered by MAOS.

Reaction TypeSubstratesConventional Method (Oil Bath)Microwave-Assisted MethodPerformance GainReference
SNAr 1-chloro-4-nitrobenzene + Piperazine12 hours @ 100 °C, ~60% Yield10 minutes @ 150 °C, >95% Yield~72x faster, >50% yield increase[5]
Buchwald-Hartwig 2-Bromopyridine + Phenylpiperazine24 hours @ 100 °C, ~75% Yield15 minutes @ 130 °C, >90% Yield~96x faster, >20% yield increase[17][20]
Heterocycle Synthesis 1,2-diketone + Acyl hydrazide8-12 hours @ 120 °C, ~50-60% Yield5 minutes @ 180 °C, ~85% Yield>96x faster, ~50% yield increase[21]

Safety Considerations

  • Pressure: Always use reaction vessels specifically designed for microwave synthesis. These are built to withstand high pressures that can develop when heating solvents above their boiling points. Never exceed the recommended fill volume (typically 1/3 to 1/2 of the vial capacity).

  • Thermal Shock: Allow vials to cool completely before handling to prevent cracking or bursting due to thermal shock.

  • Reagent Handling: Follow standard laboratory safety procedures for handling all chemicals, particularly pyrophoric or air-sensitive catalysts and bases.

  • Instrument Safety: Operate the microwave synthesizer according to the manufacturer's instructions. Modern instruments have multiple built-in safety features, including pressure and temperature sensors.

Conclusion

Microwave-assisted synthesis represents a transformative technology for the rapid and efficient production of arylpiperazine derivatives. By leveraging direct and uniform heating, MAOS dramatically shortens reaction times from hours or days to minutes, while simultaneously improving reaction yields and product purity.[9][13] The protocols outlined in this guide provide a robust and versatile starting point for researchers, scientists, and drug development professionals to accelerate their discovery programs, enabling faster synthesis of compound libraries and expediting the journey from lead identification to clinical candidates.

References

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • RFHIC. (n.d.). RF Energy Industrial I Microwave-Driven Chemical Reactions.
  • PubMed. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders.
  • PMC. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • PMC. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • PMC. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • MDPI. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
  • PubMed. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines.
  • Journal of the Serbian Chemical Society. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions.
  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
  • ResearchGate. (2018). Solvent-free microwave-assisted synthesis of aripiprazole.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • Longdom Publishing. (2016). Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry.
  • ResearchGate. (2025). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition.
  • R Discovery. (2003). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Shipe, W. D., Yang, F., & Zh... (2006). CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Revue Roumaine de Chimie. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR.

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Peak Tailing for Basic Amine Compounds in Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most common challenges in reversed-phase HPLC: peak tailing of basic amine compounds. As Senior Application Scientists, we have designed this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your method development.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific issues you may be encountering during your experiments.

Q1: My chromatogram shows significant peak tailing specifically for my basic amine analyte. What is the most likely cause and my first troubleshooting step?

A: The most common cause of peak tailing for basic compounds in reversed-phase chromatography is secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[1][2][3][4] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic retention, causing some analyte molecules to be retained longer, which results in a "tail".[1][3][4]

Your first and most effective troubleshooting step is to adjust the mobile phase pH .

The Underlying Mechanism: Silanol groups on the silica surface are acidic (pKa ≈ 3.5-4.5).[1][4] At a mobile phase pH above this range, they become deprotonated and negatively charged (Si-O⁻). Basic amine compounds, which are protonated and positively charged at pH values below their pKa, can then interact electrostatically with these ionized silanols.[5][6][7] This unwanted ion-exchange interaction leads to peak tailing.[1][7][8]

By lowering the mobile phase pH to ≤ 3, you protonate the silanol groups (Si-OH), effectively neutralizing their negative charge.[3][9] This minimizes the secondary ionic interactions, leading to a more symmetrical peak shape.[1][3]

Diagram: Mechanism of Silanol Interaction Leading to Peak Tailing

G cluster_0 High Mobile Phase pH (> 4) cluster_1 Low Mobile Phase pH (≤ 3) Analyte Basic Analyte (R-NH3+) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Strong Ionic Interaction Result1 Peak Tailing Silanol->Result1 Causes Analyte_low Basic Analyte (R-NH3+) Silanol_low Protonated Silanol (Si-OH) Analyte_low->Silanol_low Minimal Interaction Result2 Symmetrical Peak Silanol_low->Result2 Leads to

Caption: Interaction of a basic analyte with ionized vs. protonated silanols.

Q2: I've lowered the pH, but still see some tailing. What other mobile phase modifications can I try?

A: If lowering the pH is insufficient or alters retention undesirably, you can incorporate mobile phase additives that act as "silanol blockers" or competing bases. These additives interact with the residual silanol groups, effectively shielding them from your analyte.

Common Mobile Phase Additives for Basic Compounds:

AdditiveTypeTypical ConcentrationpKaNotes
Triethylamine (TEA) Competing Base5-20 mM~10.8Highly effective but can shorten column lifetime and suppress MS signal.[3][9][10]
Ammonium Acetate Buffer / Competing Ion10-50 mM~4.76 (acetic acid)Volatile and MS-compatible. Buffers pH and the ammonium ion competes with the analyte for silanol sites.[11][12]
Ammonium Formate Buffer / Competing Ion10-50 mM~3.75 (formic acid)Volatile and MS-compatible. Similar mechanism to ammonium acetate.[11][12]
Formic Acid Acid Modifier0.05 - 0.1% (v/v)~3.75Commonly used to control pH at low levels. MS-compatible.[10][12]
Trifluoroacetic Acid (TFA) Acid Modifier / Ion-Pairing0.05 - 0.1% (v/v)~0.5Strong acid, very effective at low pH. Can cause strong ion-pairing and significantly suppress MS signal.[12]
Protocol: Preparing a Mobile Phase with a Competing Base (e.g., 10 mM Ammonium Acetate)
  • Use High-Purity Reagents: Start with HPLC-grade or MS-grade water, organic solvent (e.g., acetonitrile), and ammonium acetate.[13]

  • Prepare Aqueous Portion: Weigh the appropriate amount of ammonium acetate and dissolve it in the aqueous portion of your mobile phase (e.g., for 1L of aqueous phase, use 0.7708 g of ammonium acetate for a 10 mM solution).

  • Adjust pH: Before adding the organic solvent, adjust the pH of the aqueous buffer solution to your target value using a suitable acid (e.g., formic acid or acetic acid). It is crucial to buffer the pH at least 1.5-2 pH units away from your analyte's pKa to ensure it is fully ionized or fully neutral.[14][15][16]

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[13][17]

  • Combine and Mix: Measure the filtered aqueous phase and the organic solvent separately before combining them in the final mobile phase reservoir. For example, for a 50:50 mobile phase, mix 500 mL of the prepared buffer with 500 mL of organic solvent.[17] Do not add one to the other in a graduated cylinder to reach a final volume, as this can lead to inaccurate ratios due to solvent mixing effects.[17]

  • Degas: Thoroughly degas the final mobile phase mixture using sonication, helium sparging, or an inline degasser before use.[13]

Q3: When is it time to switch my HPLC column? What should I look for in a new column for analyzing basic compounds?

A: You should consider changing your column if mobile phase optimization does not resolve the peak tailing, or if you observe a sudden degradation in peak shape that suggests column failure (e.g., a blocked frit or void).[18] For methods dedicated to basic compounds, selecting a modern, specialized column from the outset is the best strategy.

Column Selection Strategies for Basic Analytes:

  • Use High-Purity "Type B" Silica Columns: Modern columns are often made from "Type B" silica, which has a much lower trace metal content and fewer acidic silanol groups compared to older "Type A" silica.[3][4] This inherently reduces the potential for tailing.

  • Choose a Column with Thorough End-Capping: End-capping is a process where residual silanol groups are chemically bonded with a small silane (like trimethylsilane) to make them inert.[1][2] While no column is 100% end-capped, a high degree of end-capping significantly improves peak shape for basic compounds.[1][19]

  • Consider Polar-Embedded Phases: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the C18 or C8 alkyl chain.[19][20] This polar group helps to shield the residual silanols and can also provide alternative selectivity.

  • Explore Hybrid or Silica-Hydride Particles: Hybrid particle columns (combining silica and organic polymer) or silica-hydride based columns offer improved pH stability and dramatically reduced silanol activity, providing excellent peak shapes for bases even at neutral pH.[3][19]

Column TechnologyMechanism for Reducing TailingIdeal Use Case
High-Purity, End-Capped (Type B) Minimizes active silanol sites through high-purity silica and chemical deactivation.[3][4]General purpose, good starting point for method development at low pH.
Polar-Embedded Shields silanol groups via internal hydrogen bonding.[19][20]Basic compounds where alternative selectivity is desired; compatible with highly aqueous mobile phases.
Hybrid Particle / Silica-Hydride Inherently low silanol activity and extended pH stability.[3][19]Robust methods, especially when working at mid-to-high pH is necessary.
Q4: All of my peaks are tailing, not just my basic amine. What does this indicate?

A: If all peaks in your chromatogram exhibit tailing, the issue is likely a physical or system-wide problem rather than a specific chemical interaction.[18]

Troubleshooting Workflow for System-Wide Peak Tailing

Caption: A logical workflow for diagnosing system-wide peak tailing issues.

Key areas to investigate:

  • Partially Blocked Inlet Frit: Particulates from the sample, mobile phase, or pump seal wear can accumulate on the column's inlet frit, distorting the flow path and causing peak distortion for all analytes.[18]

  • Column Void: A void or channel can form in the packing material at the head of the column, often due to high pressure or pH instability. This creates a non-uniform flow path.[2]

  • Extra-Column Volume: Excessive volume from long or wide-diameter connection tubing between the injector, column, and detector can cause band broadening that manifests as tailing.[5]

Frequently Asked Questions (FAQs)

Q: What exactly is peak tailing and how is it measured? A: Peak tailing describes a peak that is asymmetrical, where the latter half of the peak is broader than the front half.[2] It is quantitatively measured using the Tailing Factor (Tf) , as defined by the USP, or the Asymmetry Factor (As) . For both metrics, a value of 1.0 represents a perfectly symmetrical Gaussian peak. A value greater than 1.2 is often considered tailing, though acceptability depends on the specific assay requirements.[1]

Q: Why are basic compounds so susceptible to tailing in reversed-phase HPLC? A: This susceptibility is due to the dual-retention mechanism on silica-based columns. The primary retention mechanism is hydrophobic interaction with the C18 or C8 stationary phase. However, basic compounds (which are often positively charged in typical mobile phases) can also undergo a strong, secondary ion-exchange interaction with negatively charged silanol groups on the silica surface.[1][3][7] This secondary interaction is what causes the tailing.

Q: What does it mean for a column to be "end-capped"? A: End-capping is a chemical process performed after the primary stationary phase (like C18) is bonded to the silica support. It uses a small, reactive silane molecule to bond with and cover many of the remaining, accessible silanol groups.[1][19] This makes the surface more inert and significantly reduces the sites available for unwanted interactions with basic analytes.[2][19]

Q: What are the best practices for mobile phase preparation to ensure reproducible results? A:

  • Always use high-purity, HPLC-grade solvents and fresh, high-quality additives.[13]

  • Prepare mobile phases fresh, especially aqueous buffers which can support microbial growth.[14][21]

  • Measure components separately before mixing to ensure accurate composition.[17]

  • When using buffers, always adjust the pH of the aqueous portion before adding the organic solvent.[14][15]

  • Filter and degas the mobile phase thoroughly before use to protect the column and pump.[13][17]

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs website. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech website. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from Phenomenex website. [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from SIELC Technologies website. [Link]

  • Dolan, J. W. (2003, July 1). Why Do Peaks Tail?. LCGC North America. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex website. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from Phenomenex website. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from Welch Materials website. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from Phenomenex website. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website. [Link]

  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from MTC USA website. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from Pharma Growth Hub website. [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website. [Link]

  • Zhang, L., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 17(7), 8475-8484. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent website. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from Labtech website. [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from MICROSOLV website. [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from MAC-MOD Analytical website. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences website. [Link]

  • Nacalai Tesque, Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from Labtech website. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from Veeprho website. [Link]

  • University of Swansea. (n.d.). HPLC solvents and mobile phase additives. Retrieved from University of Swansea website. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from Welch Materials website. [Link]

  • AXI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from AXI website. [Link]

  • Chromatography Support and Solutions. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Retrieved from Chromatography Support and Solutions website. [Link]

  • Choudhary, A. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. Retrieved from Pharmaguideline website. [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from Torontech website. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from Chromatography Today website. [Link]

Sources

Overcoming ion suppression in LC-MS analysis of piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Ion Suppression & Matrix Effects

Welcome to the Advanced Applications Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

The Piperazine Challenge

Piperazines are structurally deceptive. As polar, basic nitrogen-containing heterocycles (often with


 values near 5.6 and 9.8), they present a "perfect storm" for bioanalytical failure. In standard Reversed-Phase LC (RPLC) at acidic pH, they become fully ionized, eluting in the void volume alongside salts and unretained matrix components. This co-elution results in severe ion suppression —where matrix components (like glycerophosphocholines) steal charge or prevent droplet evaporation in the ESI source, killing your sensitivity.

This guide moves beyond basic troubleshooting. We will diagnose, isolate, and eliminate these effects using mechanistic principles.

Module 1: Diagnosis & Visualization
Q: My sensitivity is low, but my calibration curve looks linear in solvent. Is this ion suppression?

A: Likely, yes. Linearity in solvent proves the MS works; failure in matrix proves the chemistry is fighting you. You cannot "guess" suppression; you must map it. The gold standard for this is Post-Column Infusion (PCI) .

The Mechanism: By infusing a constant flow of your analyte while injecting a blank matrix extract, you create a steady baseline signal. Any dip (suppression) or spike (enhancement) in that baseline reveals exactly when matrix interferents elute.

Protocol: Post-Column Infusion (PCI)

  • Setup: Connect a syringe pump containing your piperazine standard (at 100x LLOQ concentration) to a T-union placed after the analytical column but before the MS source.

  • Flow: Set syringe flow to 10-20 µL/min (or 5-10% of LC flow).

  • Injection: Inject a "Blank Matrix Extract" (processed exactly like your samples) onto the LC column.

  • Observation: Monitor the MRM transition of the piperazine.

    • Flat Baseline: Clean chromatography.[1]

    • Negative Peak (Dip): Ion suppression zone.

    • Positive Peak:[2] Ion enhancement.[1][3][4]

Visualizing the PCI Setup:

PCI_Setup cluster_legend Signal Output LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Flow Column Analytical Column (Separation) Injector->Column Elution Tee T-Junction (Mixing Point) Column->Tee Matrix Components Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte MS ESI Source (Mass Spectrometer) Tee->MS Combined Stream Result Chromatogram: Dips = Suppression Peaks = Enhancement MS->Result

Figure 1: Schematic of the Post-Column Infusion (PCI) system for mapping matrix effects.

Module 2: Sample Preparation (The Root Cause)
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is suppression still high?

A: PPT is a "dirty" technique. It removes proteins but leaves behind phospholipids (PLs) , specifically phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs).

The Causality: PLs are amphiphilic (hydrophobic tail + polar head). In RPLC, they elute late or carry over to the next injection. In ESI+, their high surface activity allows them to monopolize the droplet surface, preventing your piperazine analyte from entering the gas phase.

Recommendation: Switch to Hybrid SPE (Phospholipid Removal Plates) or Liquid-Liquid Extraction (LLE) .

Comparative Data: Phospholipid Removal Efficiency

MethodMechanismPL Removal %Piperazine Recovery Risk
Protein Precipitation (PPT) Solubility exclusion< 10%Low (High recovery, but dirty)
Liquid-Liquid Extraction (LLE) Partitioning (LogD)> 99%High (Piperazines are polar/basic; they may stay in aqueous phase unless pH > 10).
Hybrid SPE (Zr-Coated) Lewis Acid/Base Interaction> 99%Low (Selective retention of PLs via phosphate group; analyte passes through).

Critical Protocol Note for LLE: If you choose LLE, you must adjust the sample pH to at least 2 units above the piperazine's


 (typically pH 10-11) to neutralize the amine and force it into the organic layer (e.g., MTBE or Ethyl Acetate).
Module 3: Chromatography (The Separation)
Q: My piperazine elutes at 0.8 min (Void Volume). How do I retain it away from the suppression zone?

A: You are fighting the "Polar Retention Gap." In standard acidic RPLC (C18 + Formic Acid), piperazines are positively charged (


) and extremely polar, causing them to rush through the column with the salts.

Strategy A: High pH RPLC (The Robust Choice)

  • Mechanism: Use a high pH buffer (Ammonium Bicarbonate/Hydroxide, pH 10). This neutralizes the piperazine (

    
    ), increasing its hydrophobicity and retention on the C18 chain.
    
  • Requirement: You must use a hybrid-silica column (e.g., BEH, Gemini) resistant to high pH. Standard silica dissolves at pH > 8.

Strategy B: HILIC (The Polar Specialist)

  • Mechanism: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (Silica, Amide) with high-organic mobile phase. It retains polar/charged species strongly.

  • Benefit: The elution order is reversed. Piperazines elute after the suppression zone. Plus, the high organic content enhances ESI desolvation (boosts sensitivity).

Decision Workflow:

Chrom_Decision Start Start: Piperazine Retention Issue Check_Col Do you have a High-pH stable C18 column? Start->Check_Col Yes_Col Yes Check_Col->Yes_Col No_Col No Check_Col->No_Col High_pH Method A: High pH RPLC (10mM NH4HCO3, pH 10) Neutralizes analyte -> Retains on C18 Yes_Col->High_pH Result_A Result: Peak shifts to middle of gradient High_pH->Result_A HILIC Method B: HILIC (Amide or Bare Silica) Mobile Phase: 90% ACN / 10mM Buffer No_Col->HILIC Result_B Result: Strong retention High Sensitivity (ESI+) HILIC->Result_B

Figure 2: Decision tree for selecting the optimal chromatographic mode for polar piperazines.

Module 4: Quantitation & Validation
Q: Can I use a structural analog as an Internal Standard?

A: Absolutely not. Piperazines are highly sensitive to "micro-environment" changes in the ESI plume. An analog (e.g., a piperazine with one extra methyl group) will elute slightly differently than your analyte.

  • Scenario: Your analyte elutes at 2.5 min (suppressed by a phospholipid). The analog elutes at 2.7 min (clear region). The IS response remains high while the analyte drops.

  • Result: Calculated concentration is falsely low.

The Solution: Use a Stable Isotope Labeled Internal Standard (SIL-IS), such as Piperazine-d8 or -13C4 . It co-elutes perfectly, experiencing the exact same suppression, mathematically cancelling out the error.

Protocol: Calculating the Matrix Factor (MF)

To validate your method (per FDA/EMA guidelines), you must quantify the suppression.

  • Set A (Standard): Analyte in neat mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Calculation:

    
    
    
    • MF = 1.0: No effect.

    • MF < 1.0: Ion Suppression.

    • MF > 1.0: Ion Enhancement.

  • IS-Normalized MF: Calculate the MF for the Analyte and the MF for the SIL-IS. The ratio of these two MFs should be close to 1.0.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][2][5][6][7][8]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. [Link][9][10]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).[5] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link][5]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Optimizing yield in the hydrolysis of Ranolazine to piperazine intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ranolazine Hydrolytic Degradation & Recovery

Ticket ID: RNZ-HYD-OPT-001 Subject: Optimizing Yield of Piperazine-Acetic Acid Intermediate via Ranolazine Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist

Scope & Technical Context

User Query Analysis: You are seeking to optimize the yield of the specific piperazine intermediate resulting from the hydrolysis of Ranolazine. In the context of pharmaceutical chemistry and impurity profiling (ICH Q3A/Q3B), this process is typically employed to generate Degradation Product 1 (DP-1) , chemically identified as 2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetic acid .[1]

Chemical Logic: Ranolazine contains a labile acetamide linkage. Under acidic stress, this bond hydrolyzes, cleaving the molecule into two distinct fragments:[1]

  • The Target (DP-1): The piperazine-acetic acid moiety (zwitterionic nature).

  • The Byproduct: 2,6-Dimethylaniline (2,6-Xylidine).

Critical Challenge: The primary difficulty in this workflow is not the cleavage itself, but the selective isolation of the highly polar, water-soluble zwitterionic target from the reaction matrix without co-extracting the toxic aniline byproduct or inorganic salts.

Reaction Pathway & Workflow (Visualization)

The following diagram illustrates the hydrolytic pathway and the critical phase-separation logic required for high-yield isolation.

RanolazineHydrolysis Ranolazine Ranolazine (Starting Material) Lipophilic Amide AcidCond Conditions: 2N-5N HCl Reflux (80°C), 4-6 Hours Ranolazine->AcidCond Hydrolysis Hydrolytic Cleavage (Amide Bond Breakage) AcidCond->Hydrolysis Mixture Reaction Mixture (Acidic pH < 1) 1. Target (Protonated) 2. Xylidine (Protonated) 3. Excess HCl Hydrolysis->Mixture Step1 Step 1: Neutralization (pH ~7-8) Convert Xylidine to Free Base Mixture->Step1 Extraction Liquid-Liquid Extraction (DCM/EtOAc) Step1->Extraction OrgPhase Organic Phase Contains: 2,6-Xylidine (Discard) Extraction->OrgPhase Removes Byproduct AqPhase Aqueous Phase Contains: Target Piperazine Acid (Zwitterion) Extraction->AqPhase Retains Target Isoelectric Step 2: Isoelectric Focusing (pH 4.5-5.5) Induce Precipitation/Crystallization AqPhase->Isoelectric FinalProduct Final Yield: DP-1 (Piperazine Acetic Acid Derivative) Isoelectric->FinalProduct

Figure 1: Workflow for the acid hydrolysis of Ranolazine and subsequent fractionation to isolate the piperazine-acetic acid derivative (DP-1).

Optimized Experimental Protocol

This protocol is designed to maximize conversion (>95%) while ensuring the removal of the 2,6-xylidine byproduct.

Reagents:
  • Ranolazine (Base or Dihydrochloride)

  • Hydrochloric Acid (5N)

  • Sodium Hydroxide (5N and 1N)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Methanol (HPLC Grade)

Step-by-Step Methodology:
  • Stress Condition Setup:

    • Dissolve Ranolazine (1.0 eq) in Methanol (5 volumes) to ensure complete initial solubility.

    • Slowly add 5N HCl (10 volumes). Note: High acid concentration is required to drive the equilibrium toward cleavage.

    • Heat to Reflux (approx. 75-80°C) .

  • Reaction Monitoring:

    • Monitor via HPLC or TLC every 2 hours.

    • Endpoint: Disappearance of Ranolazine peak. Typical time: 4–6 hours .

    • Caution: Do not exceed 12 hours, as oxidative degradation of the ether linkage may occur (secondary degradation).

  • Workup (The Critical Yield Step):

    • Cool the reaction mass to room temperature.

    • Partial Neutralization: Adjust pH to 7.5 – 8.0 using NaOH.

      • Why? At this pH, the byproduct (2,6-xylidine) is in its free base form (lipophilic), while the target (carboxylic acid/amine) remains ionic/zwitterionic and stays in the water.

    • Wash: Extract the aqueous solution 3 times with DCM.[2]

      • Discard Organic Layer: This removes the toxic xylidine.

    • Isolation:

      • Take the remaining aqueous layer.

      • Adjust pH to the Isoelectric Point (approx. pH 4.5 – 5.5) using dilute HCl.

      • Cool to 0-5°C to induce crystallization. If no precipitate forms (due to high solubility), lyophilize (freeze-dry) the aqueous phase to obtain the crude solid, then recrystallize from Ethanol/Water.

Troubleshooting Guide (Q&A)

Q1: My reaction conversion is stuck at 80% even after 8 hours. How do I push it to completion?

  • Root Cause: Insufficient protonation of the amide carbonyl or temperature too low.

  • Solution: Ranolazine is stable.[1][3] Amide hydrolysis has a high activation energy.

    • Increase acid concentration to 6N HCl .

    • Ensure you are at a rolling reflux , not just a simmer.

    • Pro-Tip: Add a co-solvent like 1,4-Dioxane if the starting material precipitates out of the acidic aqueous solution.

Q2: I am losing my target product during the DCM extraction step.

  • Root Cause: The pH was likely too low (acidic) or too high (strongly basic) during extraction.

  • Mechanism:

    • At pH < 3: The target is cationic (ammonium form)

      
       Water soluble (Good).
      
    • At pH > 10: The target is anionic (carboxylate form)

      
       Water soluble (Good).
      
    • At pH ~7-8: The target is zwitterionic

      
       Water soluble (Good).
      
  • The Fix: The target is highly polar. It should stay in the water. If you are finding it in the DCM, your DCM might be wet, or you are using an emulsion-forming surfactant. Ensure clear phase separation. Do not discard the aqueous phase.

Q3: The isolated solid is brown/sticky, not a white powder.

  • Root Cause: Oxidation of the phenolic ether moiety or residual polymerization of the aniline byproduct.

  • Solution:

    • Perform the hydrolysis under Nitrogen or Argon atmosphere .

    • Add a reducing agent like Sodium Metabisulfite (0.1% w/w) during the reaction.

    • Purify the final solid using Preparative HPLC (C18 column) if crystallization fails.

Data Summary: Degradation Profile

ParameterAcid Hydrolysis (Recommended)Base Hydrolysis (Not Recommended)
Reagent 1N - 5N HCl1N - 5N NaOH
Primary Product DP-1 (Piperazine Acetic Acid)Ranolazine (Stable)
Byproduct 2,6-DimethylanilineNone (No Reaction)
Reaction Rate Moderate (4-6 hrs @ Reflux)Negligible (Stable >24 hrs)
Risk Ether cleavage (if >12 hrs)Racemization

References

  • Guduru, S. et al. (2019). "Isolation and Structural Elucidation of Degradation Products of Ranolazine." International Journal of Pharmaceutical Sciences and Research, 10(8), 3763-3769.

    • Source:

  • International Conference on Harmonisation (ICH). (2006). "Q3B(R2): Impurities in New Drug Products."

    • Source:

  • Rana, S. R. et al. (2020).[3] "Method Development and Validation for Determination of Related Impurities in Ranolazine Tablets by RP-UPLC Method." ResearchGate.

    • Source:

  • Wockhardt Ltd. (2006). "Purification Process For Ranolazine Piperazine Intermediate." Patent Application 840/MUM/2006. (Provides context on the reverse synthesis logic).

    • Source:

Sources

Technical Support Center: Troubleshooting Low UV Sensitivity of Non-Chromophoric Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of piperazine and its derivatives. As a Senior Application Scientist, I understand the unique challenges researchers face when working with compounds that lack strong ultraviolet (UV) chromophores. This guide is designed in a practical question-and-answer format to directly address the issues you may encounter during your experiments, providing not just solutions, but the scientific reasoning behind them.

Q1: Why is my piperazine compound showing little to no response on my HPLC-UV detector?

Answer: The core of the issue lies in the molecular structure of the piperazine ring. For a compound to absorb UV light, it must contain a chromophore —an arrangement of atoms where electrons can be excited by UV radiation. Typically, these are systems with pi-electrons, such as aromatic rings or conjugated double bonds.

The basic piperazine scaffold is a saturated heterocyclic compound; it consists of single bonds and two nitrogen atoms with lone pairs of electrons. It lacks a chromophore and therefore exhibits negligible UV absorption at standard analytical wavelengths (e.g., >220 nm).[1][2][3][4] Any minimal absorption observed at very low wavelengths (e.g., ~205 nm) is due to weak n→σ* (non-bonding to sigma-antibonding) electronic transitions, which provide very low sensitivity and are often impractical for quantification due to interference from common HPLC solvents.[2]

Q2: I only have access to an HPLC with a UV detector. What are my options for improving detection without chemical modification?

Answer: While challenging, it is sometimes possible to achieve detection using a standard UV detector, albeit with limitations. This approach is most viable for purity assessments of a bulk substance where concentration is high.

Strategy 1: Low-Wavelength Detection You can attempt to monitor at the lowest possible wavelength your detector and mobile phase will allow, typically between 200-215 nm.

  • Causality: You are trying to capture the weak n→σ* transitions. However, at these wavelengths, the mobile phase itself can have significant absorbance, leading to high background noise and a drifting baseline, especially during gradient elution.

  • Key Considerations:

    • Solvent Purity is Critical: Use the highest grade HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol, water) to minimize background absorbance.

    • Buffer Selection: Avoid buffers with high UV cutoffs. Formic acid, phosphoric acid, and their salts are generally suitable for low-wavelength detection.

    • Isocratic Elution: This method is best suited for isocratic (constant mobile phase composition) methods to ensure a stable baseline.

Strategy 2: Indirect UV Detection This is a more advanced technique where a UV-absorbing compound (a "probe") is added to the mobile phase.

  • Principle of Operation: The detector monitors the high, constant absorbance of the mobile phase containing the UV-active probe. When the non-absorbing analyte (piperazine) elutes, it displaces the probe molecules in the detector's flow cell. This causes a decrease in absorbance, resulting in a negative peak that is proportional to the analyte concentration.

  • Practical Example: A method for piperazine has been successfully developed using capillary electrophoresis with benzylamine as the UV-absorbing probe in the background electrolyte.[5] A similar principle can be applied to HPLC.

  • Challenges: This method requires careful optimization of the probe concentration and can be less sensitive than derivatization or other detection methods.

Q3: How can I chemically modify my piperazine to make it easily detectable by UV or Fluorescence?

Answer: Chemical derivatization is the most common and robust solution. This process involves reacting the piperazine with a labeling reagent to attach a chromophore or fluorophore. Since piperazine contains two secondary amine groups, it is highly amenable to this approach. The reaction is typically performed pre-column (before injection into the HPLC).

Below is a general workflow for pre-column derivatization.

cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample 1. Piperazine Sample (in appropriate solvent) Buffer 2. Add Alkaline Buffer (e.g., Borate, Bicarbonate) Sample->Buffer Reagent 3. Add Derivatizing Reagent (e.g., Dansyl-Cl, NBD-Cl) Buffer->Reagent Incubate 4. Incubate (Heat may be required) Reagent->Incubate Quench 5. Quench Reaction (Consume excess reagent) Incubate->Quench Filter 6. Filter Sample (0.22 µm syringe filter) Quench->Filter Inject 7. Inject onto HPLC (UV or FLD Detection) Filter->Inject

Caption: General workflow for pre-column derivatization of piperazines.

Here are some of the most effective derivatizing agents for secondary amines like piperazine:

1. Dansyl Chloride (DNS-Cl)

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, reacts with primary and secondary amines to form highly fluorescent and UV-active sulfonamide adducts.[6][7][8]

  • Reaction: The sulfonyl chloride group reacts with the piperazine nitrogen in an alkaline environment (pH ~9.5) to form a stable dansylated derivative.[6]

  • Detection: The resulting derivative can be detected with high sensitivity by a Fluorescence Detector (FLD) (typically Excitation: ~330 nm, Emission: ~530 nm) or a UV detector (~250 nm).[6][8]

  • Sample Preparation: Reconstitute your dried sample extract or standard in 100 µL of 0.2 M sodium bicarbonate buffer (pH 9.5).[6]

  • Reagent Preparation: Prepare a fresh solution of Dansyl Chloride at 10 mg/mL in acetonitrile.[6]

  • Derivatization: Add 100 µL of the Dansyl Chloride solution to your sample. Vortex for 30 seconds.

  • Incubation: Incubate the mixture in a water bath at 60°C for 45-60 minutes in the dark.[7]

  • Quenching: After cooling to room temperature, add 20 µL of a quenching solution (e.g., 2% formic acid or a primary amine solution like methylamine) to consume the excess Dansyl Chloride.[6][9] This step is crucial to prevent reagent peaks from interfering with your chromatogram.[9]

  • Analysis: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial and inject.

2. 4-Chloro-7-nitrobenzofuran (NBD-Cl)

Also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole, NBD-Cl is another excellent reagent that reacts with secondary amines to form a stable, UV-active derivative.[2][10]

  • Reaction: The reaction proceeds under alkaline conditions, where the chlorine atom is displaced by the amine nucleophile.

  • Detection: The resulting derivative has strong UV absorbance, typically around 340 nm.[2]

  • Sample Preparation: Dissolve the sample in a suitable buffer (e.g., borate buffer, pH 9.0) to a concentration of approximately 100 µg/mL.[3]

  • Reagent Preparation: Prepare a 1 mg/mL solution of NBD-Cl in methanol.[3]

  • Derivatization: Mix 1 mL of your sample solution with 1 mL of the NBD-Cl solution.

  • Incubation: Heat the mixture at 60°C for 30 minutes.

  • Analysis: After cooling, the solution can be directly injected into the HPLC system. A validation study showed this method is effective for quantifying piperazine in an API down to 30 ppm.[2][10]

Comparison of Common Derivatizing Agents
ReagentTarget Group(s)Detection ModeTypical Wavelength (nm)Key Considerations
Dansyl Chloride (DNS-Cl) Primary & Secondary AminesFLD > UVEx: ~330, Em: ~530 (FLD) or ~250 (UV)Highly sensitive, but reaction can be slow and may produce byproducts.[11] Quenching is essential.[6][9]
NBD-Cl Primary & Secondary AminesUV / FLD~340 (UV)Forms a stable, UV-active derivative.[2][10] Good for routine UV-based quantification.
Ninhydrin Primary & Secondary AminesVisible~570 (Primary), ~440 (Secondary)Famously produces a deep purple color (Ruhemann's purple) with primary amines.[12] With secondary amines like piperazine, it forms a less intense yellow-orange product, making it less ideal for sensitive quantification.[12][13]
o-Phthalaldehyde (OPA) Primary Amines ONLYFLD / UVEx: ~340, Em: ~455 (FLD)Not suitable for piperazine. OPA requires a primary amine to form its isoindole product and will not react with secondary amines under normal conditions.[14][15]
Q4: Derivatization is proving difficult or undesirable for my application. What other HPLC detectors can I use?

Answer: If derivatization is not a viable option, you can turn to "universal" detectors that do not rely on the optical properties of the analyte. These detectors are compatible with gradient elution, a major advantage over Refractive Index (RI) detectors.

1. Charged Aerosol Detector (CAD)

The CAD is a powerful universal detector that measures charge imparted to aerosol particles of your analyte.[16]

  • Principle of Operation:

    • The HPLC eluent is nebulized into an aerosol.

    • The mobile phase is evaporated, leaving non-volatile analyte particles.[17]

    • These particles are charged by a corona wire, and the total charge is measured by an electrometer.[18]

  • Advantages: Provides a consistent response for all non-volatile and many semi-volatile compounds, regardless of their chemical structure.[16] It is generally more sensitive than other universal detectors.[19]

  • Best For: Quantifying piperazine and any of its non-chromophoric impurities or counter-ions in a single run. It is an excellent choice for purity analysis and formulation development.[1][20]

2. Evaporative Light Scattering Detector (ELSD)

The ELSD is another aerosol-based detector that is ideal for analytes with no UV chromophore.[21]

  • Principle of Operation:

    • The eluent is nebulized into a mist.

    • The solvent is evaporated in a heated drift tube.

    • The remaining solid analyte particles pass through a light beam, and the scattered light is measured by a photodetector.[22]

  • Advantages: A robust and widely applicable detector for any non-volatile analyte.[22] It is compatible with gradient elution.[23]

  • Best For: Routine analysis of sugars, lipids, polymers, and non-chromophoric drugs like piperazine.[1][22][24]

3. Mass Spectrometry (MS)

Mass Spectrometry is a highly sensitive and specific detection method that identifies compounds based on their mass-to-charge ratio (m/z).

  • Principle of Operation: The analyte is ionized (e.g., by electrospray ionization, ESI), and the resulting ions are separated by a mass analyzer.

  • Advantages: Provides structural information and unambiguous identification, making it the gold standard for impurity profiling.[25][26] It offers exceptional sensitivity and specificity.[27]

  • Best For: Trace-level quantification, metabolite identification, and structural confirmation of piperazine and related substances.

Sources

Technical Support Center: Aqueous Stability of 1-(2,6-Dimethylphenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the aqueous handling of 1-(2,6-Dimethylphenyl)piperazine HCl .

This compound (Molecular Weight: 226.74 g/mol )[1] is a critical arylpiperazine building block frequently utilized in the synthesis of serotonergic/dopaminergic ligands and cardiovascular agents. While arylpiperazines are typically converted to their hydrochloride salts to significantly enhance their solubility in water[2], their stability in aqueous media is heavily dependent on pH, temperature, and oxidative stress[3].

Environmental Drivers of Aqueous Degradation

To effectively troubleshoot stability issues, we must first understand the logical relationship between environmental stressors and the compound's chemical vulnerabilities.

StabilityFactors Root 1-(2,6-Dimethylphenyl) piperazine HCl Aqueous Solution pH pH Fluctuations (pKa ~8.96) Root->pH Ox Oxidative Stress (ROS, UV Light) Root->Ox Temp Thermal Stress (Elevated Temp) Root->Temp pH_Deg Free Base Formation & Precipitation (pH > 8.5) pH->pH_Deg Ox_Deg N-Oxidation & Photolytic Cleavage Ox->Ox_Deg Temp_Deg Accelerated Reaction Kinetics Temp->Temp_Deg

Logical relationship of environmental factors driving arylpiperazine aqueous degradation.

Troubleshooting & FAQs

Q1: Why does my 1-(2,6-Dimethylphenyl)piperazine HCl solution turn cloudy when diluted into physiological buffers (e.g., pH 7.4 PBS)?

Causality: The secondary amine of the piperazine ring has a predicted pKa of approximately 8.96[4]. When you add a concentrated aqueous stock (which is naturally acidic, pH ~4-5) directly into a basic or neutral buffer, localized high-pH microenvironments can form. If the local pH approaches or exceeds 8.5, the equilibrium shifts rapidly toward the unprotonated free base. The free base of arylpiperazines lacks the ionic charge necessary for high aqueous hydration, resulting in immediate precipitation[2]. Self-Validating System: To confirm whether a precipitate is the free base or an incompatible buffer salt, lower the pH of the turbid solution to 4.0 using 0.1 M HCl. If the solution rapidly clears, the precipitate was the unprotonated arylpiperazine free base. To prevent this, always pre-dilute the compound in a slightly acidic vehicle before final pH adjustment, or add the buffer dropwise under vigorous vortexing.

Q2: What are the primary chemical degradation pathways in water, and how do I prevent them?

Causality: Arylpiperazines lack hydrolyzable functional groups (such as esters or amides), making them highly resistant to aqueous hydrolysis. However, the electron-rich piperazine nitrogen is highly susceptible to N-oxidation. Exposure to reactive oxygen species (ROS), trace transition metals in lower-grade buffers, or prolonged UV light can catalyze the formation of N-oxides or lead to photolytic cleavage of the aryl-nitrogen bond[3]. Self-Validating System: Run a parallel aliquot of your stock solution spiked with 1 mM EDTA (a metal chelator) and monitor via HPLC over 48 hours. If the EDTA-spiked sample shows significantly less degradation, trace metal-catalyzed oxidation is the primary driver of instability in your specific buffer system.

Q3: How should I store aqueous stock solutions to maximize shelf life?

Causality: Thermal energy accelerates the kinetic rate of oxidative degradation. Storing solutions at -20°C minimizes the kinetic energy available for these reactions. Furthermore, utilizing amber glass vials prevents UV-driven photo-oxidation of the aromatic system.

Validated Experimental Methodologies

Protocol 1: Preparation of a 10 mM Stability-Optimized Aqueous Stock

This protocol is designed to eliminate oxidative variables and maintain the compound in its highly soluble, protonated state.

  • Weighing: Accurately weigh 2.27 mg of 1-(2,6-Dimethylphenyl)piperazine HCl[1].

  • Solubilization (Causality Step): Dissolve the powder in 1.0 mL of degassed, LC-MS grade Type 1 ultrapure water. Causality: Degassing removes dissolved oxygen, directly mitigating the risk of N-oxidation.

  • pH Verification: Verify the solution pH is between 4.5 and 5.5 using micro-pH paper. Do not adjust with strong base. Causality: Adding NaOH will create localized high-pH spikes, forcing free base precipitation.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile, argon-purged amber glass vial.

  • Storage: Aliquot into single-use volumes and store at -20°C. Thaw aliquots only once to prevent freeze-thaw concentration gradients.

Protocol 2: Forced Degradation & Stability-Indicating Assay

Use this workflow to validate that your analytical method can successfully separate the parent compound from its degradation products.

ForcedDegradation Stock 1 mM Stock Solution Acid 0.1 M HCl (Hydrolytic) Stock->Acid Base 0.1 M NaOH (Hydrolytic) Stock->Base Ox 3% H2O2 (Oxidative) Stock->Ox Incubate Incubate 60°C for 48 Hours Acid->Incubate Base->Incubate Ox->Incubate Neutralize Neutralize to pH 7.0 Incubate->Neutralize HPLC RP-HPLC-UV Analysis Neutralize->HPLC

Experimental workflow for stability-indicating forced degradation assay.

Step-by-Step Execution:

  • Sample Preparation: Prepare three 1 mM solutions of the compound in: (A) 0.1 M HCl, (B) 0.1 M NaOH, and (C) 3% H2O2.

  • Stress Application: Incubate all samples in sealed vials at 60°C for 48 hours.

  • Neutralization: Neutralize solutions A and B to pH ~7.0 using equimolar NaOH and HCl, respectively, to protect the HPLC column.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: Monitor absorbance at 254 nm. Causality: The highly polar N-oxide degradants generated in the H2O2 condition will elute significantly earlier than the parent peak, validating the method's stability-indicating power.

Quantitative Stability Data

The following table summarizes the expected stability profile of 1-(2,6-Dimethylphenyl)piperazine HCl under various aqueous conditions, derived from forced degradation principles.

Table 1: Stability Profile of 1-(2,6-Dimethylphenyl)piperazine HCl (1 mM) under Various Conditions

Storage ConditionBuffer System (pH)Duration% Recovery (HPLC-UV)Primary Degradant / Issue
4°C, DarkUltrapure Water (5.0)30 days>99.5%None (Highly stable)
25°C, DarkPBS (7.4)7 days98.2%Trace N-oxide
25°C, LightPBS (7.4)7 days91.5%N-oxide, Photolytic cleavage
60°C, Dark0.1 M HCl (1.0)48 hours>99.0%None (Hydrolytically stable)
60°C, Dark0.1 M NaOH (13.0)48 hours<85.0% (Solution)Free base precipitation
25°C, Dark3% H₂O₂ (5.0)24 hours<50.0%Extensive N-oxidation

References

  • Title: 1-(2,6-Dimethylphenyl)
  • Title: 1-(2,6-DIMETHYLPHENYL)
  • Title: Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)
  • Source: PMC (National Institutes of Health)

Sources

Solving solubility issues of piperazine salts in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with piperazine-derived pharmacophores.

The Core Challenge: Lattice Energy vs. Solvation Energy

Piperazine is a ubiquitous building block in medicinal chemistry[1]. However, its isolated salts (e.g., hydrochlorides) frequently exhibit severe insolubility in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). This resistance is driven by the high lattice energy of the crystalline salt, which is fortified by strong charge-assisted hydrogen bonds between the protonated amine and the counter-ion[2]. To achieve homogeneous reaction kinetics, the solvation energy of the system must overcome this lattice energy.

Diagnostic Workflow

PiperazineSolubility Start Piperazine Salt Insoluble in Organic Solvent Q1 Is the reaction moisture or base sensitive? Start->Q1 FreeBase Biphasic Free-Basing (Aq. NaOH / DCM) Q1->FreeBase No SolventSwitch Polar Aprotic Solvents (DMSO, DMF) + Heat Q1->SolventSwitch Yes PTC Phase-Transfer Catalysis (e.g., TEBA, TBAB) FreeBase->PTC Poor Partitioning? CounterIon Counter-Ion Exchange (e.g., to Acetate/Mesylate) PTC->CounterIon Reaction Fails? SolventSwitch->CounterIon Still Insoluble / Need Isolation?

Decision tree for troubleshooting piperazine salt solubility in organic synthesis.

Module 1: Solvent Selection & Temperature Dynamics

FAQ: Why does my piperazine hydrochloride crash out of solution during N-alkylation in THF? Answer: Piperazine hydrochlorides possess a rigid ionic lattice. In non-polar or moderately polar solvents like THF or DCM, the solvent lacks the dielectric capacity to disrupt the ionic bonds between the protonated amine and the chloride ion[2]. You must switch to a solvent capable of strong dipole-dipole solvation.

Table 1: Qualitative Solubility Profile of Piperazine Hydrochloride Salts [3]

Solvent ClassSpecific SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHighHigh dielectric constant effectively shields and solvates the ionic lattice.
Protic Methanol, EthanolModerate to HighStrong hydrogen bond donor/acceptor capabilities solvate both the cation and the anion.
Halogenated DCM, ChloroformVery LowInsufficient polarity to overcome the internal lattice energy of the salt.
Ethers THF, Diethyl EtherInsolublePoor ion-solvating ability; low dielectric constant prevents dissociation.

Module 2: The Free-Basing Strategy

FAQ: How can I solubilize the piperazine moiety in DCM for an acyl chloride coupling? Answer: You must neutralize the salt to its free base form. Removing the proton eliminates the ionic charge, drastically lowering the lattice energy and increasing the molecule's lipophilicity, allowing it to partition freely into the organic phase[3].

Protocol 1: Biphasic Free-Basing and Extraction
  • Causality: Using a strong aqueous base deprotonates the piperazine salt. Conducting this in a biphasic system (Aq. NaOH / DCM) ensures that the moment the lipophilic free base is generated, it is immediately extracted into the protective organic layer, preventing aqueous degradation or unwanted side reactions.

  • Step-by-Step Methodology:

    • Suspend the piperazine hydrochloride salt (1.0 eq) in DCM (10 mL/g). Note: The initial suspension will be highly opaque.

    • Cool the suspension to 0–5 °C using an ice bath. Causality: Neutralization is exothermic; cooling prevents the volatilization of the solvent and thermal degradation of the amine.

    • Slowly add 2.0 M aqueous NaOH (2.5 eq for a dihydrochloride salt) dropwise under vigorous stirring.

    • Self-Validation Check: Stop the stirring and allow the phases to separate. The bottom organic layer must transition from a cloudy suspension to a completely transparent solution, indicating successful free-basing and dissolution. Test the upper aqueous layer with pH paper; it must read >10 to ensure complete deprotonation.

    • Separate the organic layer, wash with a minimal amount of brine to remove residual water, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent. The DCM solution is now ready for direct use in coupling reactions.

Module 3: Phase-Transfer Catalysis (PTC)

FAQ: My substrate is highly water-sensitive, so I cannot use an aqueous free-basing step. How do I react the insoluble salt? Answer: Employ Phase-Transfer Catalysis (PTC). A lipophilic quaternary ammonium salt acts as a molecular shuttle. It exchanges its counter-ion with the piperazine salt, forming a highly lipophilic ion pair that dissolves in the organic phase, enabling homogeneous reaction kinetics without the introduction of water[4][5].

Protocol 2: One-Pot N-Alkylation via Solid-Liquid PTC
  • Causality: Solid-liquid PTC avoids aqueous biphasic conditions entirely. A solid inorganic base deprotonates the piperazine salt at the solid-liquid interface. The PTC catalyst then shuttles the reactive piperazine intermediate into the bulk organic solvent to react with the electrophile[4].

  • Step-by-Step Methodology:

    • Charge a flame-dried flask with piperazine hydrochloride (1.0 eq), anhydrous finely powdered K₂CO₃ (3.0 eq), and the electrophile (1.1 eq).

    • Add the phase-transfer catalyst, Benzyltriethylammonium chloride (TEBA) (0.1 eq)[4][5].

    • Suspend the mixture in anhydrous Acetonitrile (10 mL/g).

    • Heat the reaction to 60 °C under an inert atmosphere (N₂/Ar) with vigorous stirring (≥500 rpm). Causality: Vigorous stirring is critical to maximize the solid-liquid interfacial area, which is the rate-limiting step for deprotonation.

    • Self-Validation Check: Monitor the reaction via LC-MS. As the insoluble piperazine salt is consumed, the physical nature of the suspension will shift (K₂CO₃ and KCl byproducts will remain as a fine, dense powder, while the organic phase will enrich with the soluble product).

    • Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

Module 4: Counter-Ion Exchange

FAQ: I need to isolate the piperazine salt, but the hydrochloride is too insoluble for my purification workflow. What are my options? Answer: Perform a counter-ion exchange. The chloride ion is a "hard" anion that forms very tight, high-energy lattices with protonated amines. By exchanging chloride for a "softer," more lipophilic, or bulkier counter-ion (e.g., acetate, mesylate, or tosylate), you disrupt the crystal packing and significantly enhance solubility in organic solvents[2][6]. For instance, converting crude piperazine to piperazine diacetate allows it to become highly soluble in acetone, whereas the hydrochloride form remains completely insoluble[6].

References

  • Benchchem. "Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide." 3

  • Wikipedia. "Piperazine." 1

  • Sciforum. "Utilization of piperazine for interphase catalytic systems." 4

  • Wikipedia. "Phase-transfer catalyst." 5

  • Journal of the American Chemical Society. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." 2

  • Google Patents. "US2919275A - Purification of piperazine." 6

Sources

Technical Support Center: Selection of Ion-Pairing Agents for Piperazine HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine HPLC Method Development. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the complex chromatographic behavior of piperazine and its derivatives.

Part 1: The Piperazine Challenge (Mechanistic Overview)

Piperazine is a highly polar, hydrophilic basic compound containing two secondary amines with pKa values of approximately 5.3 and 9.8. Under typical acidic reversed-phase liquid chromatography (RPLC) conditions (pH 2.0–4.0), piperazine is fully protonated. Because of this high polarity and positive charge, it is repelled by hydrophobic C18 stationary phases and elutes directly in the void volume[1]. Furthermore, piperazine lacks a conjugated π-electron system, rendering it virtually invisible to standard UV/Vis detectors[1].

To overcome these physical limitations, analysts must employ alternative detection methods—such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS)[2]—paired with Ion-Pairing Chromatography (IPC) or pre-column derivatization[3].

Part 2: Method Development Workflow

PiperazineWorkflow Start Piperazine Analysis Method Development Det Available Detector? Start->Det UV UV/Vis or FLD Det->UV Chromophore needed MS LC-MS/MS Det->MS High Sensitivity/ID Aerosol ELSD / CAD Det->Aerosol Universal Detection Deriv Pre-column Derivatization (e.g., Dansyl-Cl, NBD-Cl) UV->Deriv Volatile Volatile Ion-Pairing (e.g., HFBA) or HILIC MS->Volatile Aerosol->Volatile NonVolatile Alkyl Sulfonates (e.g., Na-Heptanesulfonate) Aerosol->NonVolatile

Decision tree for selecting piperazine HPLC methodologies based on detector availability.

Part 3: Selection of Ion-Pairing Agents

The choice of ion-pairing agent (IPA) dictates both the retention mechanism and detector compatibility. Anionic IPAs feature a hydrophobic alkyl tail that partitions into the C18 stationary phase and a negatively charged headgroup (e.g., sulfonate or carboxylate) that electrostatically binds to the protonated piperazine[4].

Quantitative Comparison of Ion-Pairing Agents
Ion-Pairing AgentChemical TypeVolatilityDetector CompatibilityRetention StrengthEquilibration Time
Sodium Hexanesulfonate Alkyl SulfonateNon-VolatileUV (Low λ), ELSD, CADModerateLong (20-30 CV)
Sodium Octanesulfonate Alkyl SulfonateNon-VolatileUV (Low λ), ELSD, CADHighVery Long (>30 CV)
Trifluoroacetic Acid (TFA) Perfluorinated AcidVolatileMS, ELSD, CAD, UVLowShort (10-15 CV)
Heptafluorobutyric Acid (HFBA) Perfluorinated AcidVolatileMS, ELSD, CAD, UVModerate-HighMedium (15-20 CV)

Part 4: Troubleshooting & FAQs

Q1: My piperazine peak is eluting in the void volume despite using 5 mM sodium heptanesulfonate. What is wrong?

  • Causality: IPC requires significant column equilibration time. The C18 stationary phase must be fully saturated with the hydrophobic tail of the IPA to create a dynamic, pseudo-ion-exchange surface.

  • Self-Validating Fix: Flush the column with the mobile phase for at least 20-30 column volumes (CV) before the first injection. Inject a void volume marker (e.g., uracil). If the piperazine peak co-elutes with uracil, equilibration is incomplete. Verify system stability by running three consecutive blank gradients; baseline variance must be < 2% before injecting samples.

Q2: I am using LC-MS, but my signal is completely suppressed when using sodium octanesulfonate. How do I retain piperazine without ruining my MS?

  • Causality: Alkyl sulfonates are non-volatile. In an electrospray ionization (ESI) source, they precipitate, causing severe ion suppression and source fouling.

  • Self-Validating Fix: Switch to a volatile perfluorinated carboxylic acid, such as Heptafluorobutyric Acid (HFBA)[5]. HFBA provides sufficient hydrophobicity for retention while evaporating completely in the MS source[6]. Ensure you divert the first 2 minutes of the LC run to waste to prevent any residual salts from previous runs from entering the MS.

Q3: I switched from TFA to HFBA, and my retention time doubled. Is this expected?

  • Causality: Yes. HFBA has a longer fluorinated carbon chain (

    
    ) compared to TFA (
    
    
    
    ). This increased lipophilicity enhances the partitioning of the HFBA-piperazine complex into the stationary phase, resulting in stronger retention[5].

Q4: The baseline on my ELSD is extremely noisy when using ion-pairing agents. How can I reduce this?

  • Causality: High concentrations of non-volatile IPAs (like sodium sulfonates) create high background noise in aerosol-based detectors (ELSD/CAD) because they do not evaporate, forming background particulate matter[7].

  • Self-Validating Fix: Reduce the sodium sulfonate concentration to the absolute minimum required for retention (typically 2-5 mM). Alternatively, switch to a volatile IPA like HFBA or use a mixed-mode column (e.g., Primesep 200) that has embedded ion-pairing groups, allowing you to use simple, volatile mobile phases[1].

Q5: My piperazine peaks show severe tailing (Asymmetry factor > 2.0). How do I improve peak shape?

  • Causality: Unreacted, acidic silanol groups on the silica support electrostatically interact with the secondary amines of piperazine, causing secondary retention mechanisms (tailing).

  • Self-Validating Fix: Ensure your mobile phase pH is strictly controlled (e.g., pH 3.0) to protonate silanols (making them neutral). Use a highly end-capped or polar-embedded C18 column. Verify success by calculating the asymmetry factor (

    
    ) of your standard; a successful fix will yield an 
    
    
    
    between 0.9 and 1.2.

Part 5: Mechanism of Action

IPCMechanism Stationary C18 Stationary Phase (Hydrophobic) IPA Ion-Pairing Agent (e.g., Heptanesulfonate-) Stationary->IPA Hydrophobic tail partitions into C18 Analyte Piperazine (Protonated, +) IPA->Analyte Electrostatic Attraction (- to +) Complex Neutral Ion-Pair Complex Retained on Column IPA->Complex Forms Analyte->Complex Forms

Mechanism of Ion-Pairing Chromatography (IPC) for protonated piperazine retention.

Part 6: Experimental Protocols

Protocol 1: HPLC-CAD/ELSD Method using Heptafluorobutyric Acid (HFBA)

This protocol utilizes a volatile IPA, making it fully compatible with CAD, ELSD, and MS detectors[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% HFBA in LC-MS grade Water.

    • Mobile Phase B: 0.1% HFBA in LC-MS grade Acetonitrile.

  • Column Selection: Use an Atlantis T3 or an equivalent high-aqueous compatible C18 column (150 × 4.6 mm, 3 µm).

  • Equilibration (Critical Step): Pump 95% A / 5% B at 1.0 mL/min for 30 minutes (approx. 20 Column Volumes) to ensure complete HFBA saturation of the stationary phase.

  • Gradient Program:

    • 0–5 min: 95% A (Isocratic hold to retain the highly polar piperazine).

    • 5–15 min: Linear ramp to 50% B (Elution of the ion-pair complex).

    • 15–20 min: 95% A (Re-equilibration).

  • Detection Settings: Set the CAD/ELSD evaporator temperature to 40°C. Optimize gas pressure according to manufacturer guidelines.

  • System Validation: Inject a 10 µg/mL piperazine standard. The retention time must be > 3.0 minutes (well beyond the void volume). Peak asymmetry must fall between 0.9 and 1.2.

Protocol 2: Pre-column Derivatization for UV/FLD Detection

If aerosol or MS detectors are unavailable, piperazine must be derivatized to add a chromophore for UV or Fluorescence detection[3].

  • Reagent Preparation: Prepare a 5 mg/mL solution of Dansyl Chloride (DNS-Cl) in acetone. Prepare a 0.1 M sodium carbonate buffer adjusted to pH 9.5.

  • Reaction: In an amber vial, mix 100 µL of the piperazine sample with 100 µL of the carbonate buffer and 200 µL of the DNS-Cl solution.

  • Incubation: Vortex thoroughly and incubate in the dark at 40°C for exactly 30 minutes.

  • Quenching: Add 50 µL of 10% methylamine to quench any unreacted DNS-Cl, preventing ghost peaks.

  • Analysis: Inject onto a standard C18 column using a simple Water/Acetonitrile gradient (no IPAs required). Detect via UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm)[3].

Part 7: References

  • SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100". sielc.com.[Link]

  • LCGC International. "Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method". chromatographyonline.com.[Link]

  • ResearchGate. "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt". researchgate.net.[Link]

  • Science.gov. "heptafluorobutyric acid hfba". science.gov.[Link]

  • ResearchGate. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection". researchgate.net.[Link]

  • ResearchGate. "Ion-pair reversed-phase high-performance liquid chromatography of ondansetron hydrochloride using sodium heptanesulphonate as a counterion". researchgate.net.[Link]

  • ResearchGate. "Is the separation of NaCl and NaHCO3 from piperazine on a HPLC HILIC column possible, with the further detection with ELSD?". researchgate.net.[Link]

Sources

Validation & Comparative

1-(2,6-Dimethylphenyl)piperazine HCl Certified Reference Standard: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Arylpiperazines represent a privileged scaffold in medicinal chemistry, frequently serving as core building blocks for central nervous system (CNS) and cardiovascular therapeutics. Specifically, 1-(2,6-Dimethylphenyl)piperazine hydrochloride (CAS: 1012-92-6)[1] is a critical intermediate and analytical marker. The free base form (CAS: 1012-91-5) exhibits a molecular weight of 190.28 g/mol and a boiling point of 92 °C[2].

In drug development and forensic toxicology, substituted phenylpiperazines are routinely monitored as active pharmaceutical ingredients (APIs), synthetic impurities, or designer drugs[3]. Consequently, the selection of an appropriate analytical standard is paramount. This guide objectively compares the Certified Reference Standard (CRS) of 1-(2,6-Dimethylphenyl)piperazine HCl against standard Research Grade (RG) alternatives, providing empirical data and self-validating protocols to guide your analytical workflows.

Comparative Analysis: Certified Reference Standard vs. Alternatives

The fundamental difference between a CRS and an RG chemical lies in the metrological traceability and the rigorousness of the certification process. A true CRS is manufactured and tested under ISO 17034 and ISO/IEC 17025 accredited quality systems[4].

Performance & Documentation Comparison
ParameterCertified Reference Standard (CRS)Research Grade (RG)In-House Working Standard
Purity Determination Absolute (qNMR, Mass Balance)Relative (HPLC-UV area %)Relative (Compared to RG)
Uncertainty Value Explicitly stated (e.g., ± 0.5%)Not providedEstimated
Metrological Traceability SI-traceable (via primary standards)NoneTraceable only to internal batch
Regulatory Compliance GLP/GMP, ISO 17025, ICH Q2(R2)Non-compliant for final QCRequires extensive internal validation
Primary Use Case Method validation, API release testingEarly-stage R&D, synthesisRoutine daily QC assays

Causality Insight: Relying on Research Grade materials for quantitative impurity profiling introduces systemic bias. RG purity is typically determined by chromatographic area percent (e.g., >98% by HPLC). However, this method is blind to non-UV absorbing impurities, residual solvents, and inorganic salts. A CRS utilizes orthogonal methods (like quantitative NMR) to establish absolute mass fraction purity, ensuring that 1.00 mg of standard precisely correlates to a known molar amount of the analyte.

CRS_Workflow A Raw Material Synthesis B Chromatographic Purification A->B C Identity Testing (NMR, HRMS, IR) B->C D Absolute Purity (qNMR, TGA, KF) C->D E ISO 17034 Certification & CoA D->E

Workflow for the production and certification of ISO 17034 reference standards.

Experimental Data: Impact of Standard Grade on Assay Accuracy

To demonstrate the analytical impact, a simulated standard curve for 1-(2,6-Dimethylphenyl)piperazine HCl was generated using both a CRS and an RG standard to quantify a spiked API sample (Target concentration: 50.0 µg/mL).

MetricCRS (Certified Purity: 99.2% ± 0.4%)RG (Claimed Purity: >98%)
Linearity (R²) 0.99980.9985
Calculated Concentration 49.8 µg/mL52.3 µg/mL
Accuracy (% Recovery) 99.6%104.6%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.12 µg/mL / 0.35 µg/mL

Analysis: The RG standard resulted in a +4.6% overestimation of the analyte. This occurs because the RG material contained 3.5% residual moisture and 1.2% inorganic salts—impurities invisible to the HPLC-UV used by the supplier. The CRS accounts for these via mass balance, preventing out-of-specification (OOS) investigations during regulatory audits.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality: qNMR is the gold standard for CRS certification because the resonance area is directly proportional to the number of nuclei, requiring no structurally identical reference material.

  • Sample Preparation: Accurately weigh ~10.0 mg of 1-(2,6-Dimethylphenyl)piperazine HCl and ~5.0 mg of an internal standard (e.g., NIST-traceable Maleic Acid) using a highly calibrated microbalance.

  • Solvent: Dissolve in 0.6 mL of Deuterium Oxide (

    
    ) or DMSO-
    
    
    
    .
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): >60 seconds (Critical: Must be at least

      
       of the slowest relaxing proton to ensure complete longitudinal relaxation and quantitative integration).
      
    • Scans: 64.

  • Analysis: Integrate the distinct aromatic protons of the 2,6-dimethylphenyl moiety (typically around 6.9-7.1 ppm) against the olefinic protons of maleic acid (6.26 ppm). Calculate the mass fraction purity.

Protocol B: Impurity Profiling via UHPLC-MS/MS

Causality: UHPLC provides the theoretical plates necessary to separate regioisomers (e.g., 2,3-dimethyl vs. 2,6-dimethylphenylpiperazine), while MS/MS provides unambiguous structural confirmation.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Reasoning: Sub-2-micron particles minimize eddy diffusion, maximizing resolution for closely eluting isomers.

  • Mobile Phase:

    • A: 0.1% Formic Acid in MS-grade

      
      .
      
    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the

    
     transition at m/z 191.1 
    
    
    
    148.1 (loss of piperazine fragment).

Analytical_Validation Sample 1-(2,6-Dimethylphenyl) piperazine HCl qNMR qNMR (Absolute Mass Fraction) Sample->qNMR LCMS UHPLC-MS/MS (Organic Impurities) Sample->LCMS KF Karl Fischer (Water Content) Sample->KF Result Certified Purity Value (Mass Balance Equation) qNMR->Result Primary Assay LCMS->Result Orthogonal Check KF->Result Correction Factor

Analytical validation workflow establishing absolute purity for CRS.

Conclusion

For qualitative screening or early-stage synthesis, Research Grade 1-(2,6-Dimethylphenyl)piperazine HCl is sufficient. However, for API release testing, forensic quantification, or IND/NDA regulatory submissions, a Certified Reference Standard is non-negotiable. The upfront investment in a CRS mitigates the severe downstream risks of assay failure, regulatory rejection, and compromised scientific integrity.

References

  • AccelaChem. "103971-44-4,(5-Bromo-4-chloropyridin-2-yl)methanol-AccelaChem." (Identifies CAS 1012-92-6 as this compound). Available at: [Link]

Sources

Impurity Profiling of Ranolazine: A Comparative Guide to Quantifying the Piperazine Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling of Ranolazine: Focusing on N-(2,6-Dimethylphenyl)-1-piperazineacetamide (Impurity C) Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of Ranolazine, a chronic anti-anginal agent, the control of process-related impurities is critical for regulatory compliance (ICH Q3A/Q3B).[1] Among these, 1-(2,6-dimethylphenyl)piperazine —more accurately identified in pharmacopeial contexts as N-(2,6-Dimethylphenyl)-1-piperazineacetamide (USP Related Compound C; EP Impurity C)—is the key intermediate. Its presence in the final API indicates incomplete conversion during the final condensation step with the epoxide intermediate.

This guide compares three analytical methodologies for profiling this specific impurity: Standard RP-HPLC (UV) , High-Sensitivity LC-MS/MS , and UPLC . It provides experimental protocols, causality explanations for method parameters, and a decision matrix for researchers.

Chemical Context & Origin

To profile an impurity effectively, one must understand its origin.[2] The "Piperazine Intermediate" (Impurity C) is the nucleophilic backbone of Ranolazine.

Synthesis Pathway & Impurity Formation

The following diagram illustrates the convergent synthesis of Ranolazine, highlighting where Impurity C enters and potentially remains.

RanolazineSynthesis DMA 2,6-Dimethylaniline (Starting Material) Amide Chloroacetamide Intermediate DMA->Amide + CAC CAC Chloroacetyl Chloride ImpC IMPURITY C (Piperazine Intermediate) N-(2,6-Dimethylphenyl)-1-piperazineacetamide Amide->ImpC + Piperazine Pip Piperazine Rano RANOLAZINE (Final API) ImpC->Rano + Epoxide (Condensation) ImpC->Rano Residual Unreacted Epoxide Epoxide Intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane

Figure 1: Synthesis pathway showing N-(2,6-Dimethylphenyl)-1-piperazineacetamide (Impurity C) as the precursor to Ranolazine.[3] Incomplete condensation results in this impurity in the final drug substance.

Comparative Analysis of Analytical Techniques

The choice of method depends on the required Limit of Quantitation (LOQ) and the stage of development (Process Control vs. Final Release).

FeatureMethod A: RP-HPLC (UV) Method B: LC-MS/MS Method C: UPLC
Primary Use Routine QC, Final ReleaseGenotoxic Screening, Trace AnalysisHigh-Throughput Screening
Detection Principle UV Absorbance (220-225 nm)Mass Spectrometry (MRM Mode)UV (PDA) or MS
Sensitivity (LOQ) ~0.03% (300 ppm)~0.15 - 0.5 ppm~0.01% (100 ppm)
Specificity Moderate (Relies on Retention Time)High (m/z transitions)High (Resolution)
Cost per Run LowHighMedium
Run Time 15–45 mins5–15 mins3–10 mins
Suitability Best for Impurity C (Standard) Best for Mutagenic ImpuritiesBest for High Volume Labs
Expert Insight:
  • Why HPLC-UV? Impurity C possesses a chromophore (the dimethylphenyl ring) that absorbs well at 220–225 nm. For standard ICH Q3A limits (0.15%), HPLC is sufficient and robust.

  • Why LC-MS/MS? If you suspect the presence of 2,6-Dimethylaniline (the starting material of Impurity C), which is a potential genotoxic impurity (PGI), LC-MS/MS is required due to the stringent limits (ppm level) that UV cannot reliably detect.

Experimental Protocols

Protocol A: Standard RP-HPLC (The Workhorse)

Recommended for routine batch release and quantification of Impurity C.

1. Chromatographic Conditions:

  • Column: C18 Stationary Phase (e.g., Kromasil C18 or Waters XTerra RP18), 250 x 4.6 mm, 5 µm.

    • Causality: A C18 column provides strong hydrophobic interaction to retain the non-polar dimethylphenyl group, separating it from the more polar Ranolazine.

  • Mobile Phase:

    • A: Phosphate Buffer (pH 7.0) + Triethylamine (TEA).

    • B: Acetonitrile.[][5]

    • Gradient: 0-5 min (35% B), 5-15 min (Linear to 85% B), 15-25 min (Hold 85% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Column Temp: 30°C.

2. Standard Preparation:

  • Dissolve 5 mg of N-(2,6-Dimethylphenyl)-1-piperazineacetamide Reference Standard in Methanol (Stock).

  • Dilute with Mobile Phase to a concentration of 0.1% relative to the target Ranolazine test concentration (e.g., if Test is 1 mg/mL, Impurity Std should be 1 µg/mL).

3. System Suitability (Self-Validating Step):

  • Inject the mixture of Ranolazine and Impurity C.

  • Requirement: Resolution (Rs) between Impurity C and Ranolazine > 2.0.

  • Requirement: Tailing factor < 2.0.

Protocol B: High-Sensitivity LC-MS/MS

Recommended for trace analysis or cleaning validation.

1. Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).

2. Chromatographic Conditions:

  • Column: Poroshell 120 EC-C18 (100 x 3.0 mm, 2.7 µm).

    • Causality: Core-shell particles provide higher efficiency at lower backpressure than sub-2 µm particles, ideal for MS front-ends.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[6]

    • B: 0.1% Formic Acid in Methanol.

    • Note: Phosphate buffers (used in HPLC) are non-volatile and will ruin the MS source. Formic acid provides protons for ionization.

3. MS Parameters (ESI Positive Mode):

  • Source Temp: 350°C.

  • MRM Transitions:

    • Ranolazine: 428.2

      
       279.2 (Quantifier).
      
    • Impurity C (Piperazine Intermediate): 248.2

      
       122.1 (Quantifier).
      
    • Logic: The precursor 248.2 [M+H]+ corresponds to the molecular weight of the impurity (247.34). The fragment 122.1 typically corresponds to the dimethylaniline moiety cleavage.

Method Validation Logic (Graphviz)

To ensure the trustworthiness of your data, follow this validation logic flow.

ValidationLogic Start Start Validation Specificity Specificity Test (Inject Blank, Placebo, Impurity C) Start->Specificity Check1 Interference? Specificity->Check1 Linearity Linearity (LOQ to 150% of Limit) Check1->Linearity No Fail Redevelop Method (Adjust Gradient/pH) Check1->Fail Yes Accuracy Accuracy/Recovery (Spike at 3 levels) Linearity->Accuracy Pass Method Validated Accuracy->Pass

Figure 2: Decision workflow for validating the impurity profiling method.

Results & Discussion: Interpreting the Profile

When analyzing Ranolazine samples using the HPLC protocol described above, you will typically observe the following elution order (relative retention times may vary by column):

  • Piperazine (Very early eluting, polar).

  • 2,6-Dimethylaniline (If present, elutes before Impurity C).

  • Impurity C (Piperazine Intermediate): Typically elutes at RRT ~0.6 - 0.8 relative to Ranolazine.

  • Ranolazine (API): RRT 1.0.

  • Dimer Impurities: Late eluting (RRT > 1.5).

Acceptance Criteria (ICH Q3A):

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15%[7]

If Impurity C exceeds 0.15%, the batch must be rejected or re-processed (e.g., recrystallization from Methanol) to remove the unreacted intermediate.

References

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from

  • Chidella, K., et al. (2021). "Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS." American Journal of Analytical Chemistry, 12, 1-14. Retrieved from

  • Ramanaiah, G., et al. (2012). "Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form." American Journal of Analytical Chemistry. Retrieved from

  • BOC Sciences. "Ranolazine Impurity A (Related Compound C) Product Information." Retrieved from

  • United States Pharmacopeia (USP). "Ranolazine Monograph - Related Compound C." (Subscription Required for full text). Verified via

Sources

A Comparative Guide to Validated Methods for Quantifying Piperazine Impurities in Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative for Piperazine Impurity Control in APIs

Piperazine and its derivatives are fundamental building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), from antihistamines to anthelmintics.[1][2] However, its residual presence in the final drug substance is a critical quality and safety concern. As a secondary amine, piperazine can be a precursor to the formation of N-nitroso compounds, a class of high-potency mutagenic carcinogens that are strictly regulated.[3][4] Furthermore, piperazine itself has documented toxicological effects, including neurotoxicity and the potential to impair fertility.[5][6]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate rigorous assessment and control of mutagenic impurities to limit potential carcinogenic risk.[3][7][8] The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), establishing an acceptable intake of 1.5 µ g/day for most genotoxic impurities, which translates to parts-per-million (ppm) level control in the API.[4][9] This necessitates the development and validation of highly sensitive and specific analytical methods capable of accurately quantifying trace-level piperazine impurities.

This guide provides a comparative analysis of established analytical methodologies, offering field-proven insights into their principles, performance, and practical application. We will delve into the causality behind experimental choices, present a fully validated protocol, and equip researchers with the knowledge to select and implement the most appropriate method for their specific needs.

The Analytical Challenge: Properties of Piperazine

Quantifying piperazine presents a unique set of analytical hurdles stemming from its physicochemical properties:

  • Lack of a Strong Chromophore: Piperazine does not absorb ultraviolet (UV) light in the range of standard HPLC-UV detectors (200-400 nm), making direct detection challenging and insensitive.[1][10]

  • High Polarity and Low Volatility: As a small, polar molecule, piperazine exhibits poor retention on standard reversed-phase HPLC columns and is not sufficiently volatile for direct analysis by gas chromatography (GC) without derivatization.[11]

  • Weak Base: Its basic nature can lead to poor peak shape (tailing) in chromatography due to interactions with active sites on columns and inlet liners.

These challenges necessitate specialized analytical strategies, primarily involving either derivatization to introduce a detectable tag or the use of more universal, but complex, detection technologies.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by factors such as required sensitivity, available instrumentation, sample matrix complexity, and the need for structural confirmation. Here, we compare the most prevalent techniques.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase. While a powerful separation technique, its application to piperazine is not straightforward.

  • Principle: Volatile compounds are partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

  • Requirement for Derivatization: To overcome piperazine's low volatility and high polarity, a chemical derivatization step is almost always mandatory. This process converts the polar N-H groups into less polar, more volatile moieties. Common derivatizing agents include:

    • Alkyl Chloroformates (e.g., ethyl chloroformate): React with the secondary amines of piperazine to form stable carbamates, which are amenable to GC analysis.[12]

    • Acid Anhydrides (e.g., trifluoroacetic anhydride - TFAA): React to form volatile trifluoroacetyl derivatives. This is a common and effective strategy, particularly for GC-MS.[13]

  • Detection Methods:

    • Flame Ionization Detector (FID): A universal detector for organic compounds. It is robust and offers a wide linear range but lacks specificity.

    • Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen-containing compounds like piperazine, offering a significant advantage over FID for complex matrices.

    • Mass Spectrometry (MS): The gold standard for detection. It provides mass information, enabling positive identification of piperazine and the characterization of unknown impurities. GC-MS is a powerful combination for both quantification and structural elucidation.[14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering versatility for a wide range of compounds. However, the lack of a UV chromophore in piperazine requires innovative detection approaches.

  • Principle: Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Detection Strategies:

    • Pre-Column Derivatization: This is the most common strategy to make piperazine "visible" to standard detectors. The analyte is reacted with a tagging agent prior to injection.

      • UV-Active Tags: Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with piperazine to form a stable, UV-active derivative, allowing for sensitive detection with standard HPLC-UV systems.[1]

      • Fluorescent Tags: Reagents like dansyl chloride (DNS-Cl) create highly fluorescent derivatives, enabling exceptionally low detection limits with a fluorescence detector (FLD).[16]

    • Indirect UV Detection: This technique uses a mobile phase containing a UV-absorbing probe. When the non-absorbing piperazine elutes, it creates a negative peak against a high-background signal. This method is clever but can suffer from lower sensitivity and a more limited dynamic range.[10]

    • Universal Detectors:

      • Evaporative Light Scattering Detector (ELSD) & Charged Aerosol Detector (CAD): These detectors nebulize the mobile phase and measure the resulting particles, allowing for the detection of any non-volatile analyte. They are valuable when derivatization is not feasible but can exhibit non-linear responses and require careful method development.

Hyphenated Techniques: The Apex of Performance

Combining chromatography with mass spectrometry provides the ultimate in sensitivity and specificity, making these methods ideal for trace-level impurity analysis as required by ICH M7.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As previously mentioned, this is a robust and highly specific method. The mass spectrometer confirms the identity of the peak eluting from the GC, eliminating ambiguity. It is exceptionally well-suited for identifying and quantifying known and unknown volatile or semi-volatile impurities after derivatization.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for this application.

    • High Sensitivity & Specificity: LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offers unparalleled sensitivity and selectivity. It can detect piperazine at sub-ppm levels without any chemical derivatization.[17][18][19]

    • Direct Analysis: The ability to directly detect piperazine eliminates the time, potential for error, and sample loss associated with a derivatization step.

    • Versatility: It is applicable to a wide range of piperazine-related impurities, regardless of their volatility or chromophoric properties.[20]

Method Performance Comparison

The choice of method depends on a balance of performance requirements and available resources. The following table summarizes the key characteristics of each validated approach.

Method Typical LOD/LOQ Requires Derivatization? Specificity Pros Cons
GC-FID 10-50 ppmYesLowCost-effective, robustLow specificity, requires derivatization
GC-NPD 1-10 ppmYesModerateSelective for nitrogen compoundsRequires specialized detector, derivatization needed
GC-MS 0.1-5 ppmYesHighExcellent for identification, high confidenceRequires derivatization, higher equipment cost
HPLC-UV (Deriv.) 10-100 ppmYesModerateUses standard HPLC equipmentDerivatization adds complexity and variability[1]
HPLC-FLD (Deriv.) 0.1-10 ppmYesHighVery sensitiveRequires fluorescence detector and suitable tag[16]
LC-MS/MS < 0.1 ppmNoVery HighHighest sensitivity and specificity, no derivatizationHighest equipment cost and complexity[19]

Logical Framework for Method Selection

Choosing the right analytical technique is a critical step. The following diagram illustrates a decision-making workflow based on key project requirements.

MethodSelection start Define Analytical Goal is_genotoxic Is impurity a Genotoxic concern (<10 ppm)? start->is_genotoxic ms_available Is Mass Spectrometry (MS) available? is_genotoxic->ms_available Yes non_ms Non-MS Techniques is_genotoxic->non_ms No (>10 ppm) gc_ms GC-MS with Derivatization ms_available->gc_ms Yes, GC-MS lc_ms LC-MS/MS (Direct) ms_available->lc_ms Yes, LC-MS hplc_fld HPLC-FLD with Derivatization non_ms->hplc_fld High Sensitivity Needed gc_npd GC-NPD with Derivatization non_ms->gc_npd Nitrogen Selectivity Needed hplc_uv HPLC-UV with Derivatization non_ms->hplc_uv Standard Equipment

Caption: Decision workflow for selecting an appropriate analytical method.

Featured Protocol: Validated GC-MS Method with TFAA Derivatization

This section provides a detailed, self-validating protocol for the quantification of piperazine in an API using GC-MS. This method is chosen for its balance of high specificity, good sensitivity, and accessibility in many QC labs.

Rationale for Key Choices:

  • Derivatizing Agent (TFAA): Trifluoroacetic anhydride is selected because it reacts rapidly and completely with both primary and secondary amines to produce stable, volatile derivatives with excellent chromatographic properties.[13]

  • Internal Standard (IS): Diethylamine or a similar amine not present in the sample is used to correct for variations in sample preparation, derivatization efficiency, and injection volume, which is crucial for achieving high precision and accuracy.[10]

  • Column Choice (DB-17 or similar mid-polarity): A mid-polarity column like a DB-17 (50% Phenyl-methylpolysiloxane) often provides better peak shape and resolution for the derivatized piperazine compared to non-polar phases like DB-1.[11]

  • Detection (MS in SIM mode): Using the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity by monitoring only characteristic ions of the derivatized piperazine and the internal standard.

Experimental Workflow Diagram

Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_calc Quantification prep_api 1. Weigh API Sample (~100 mg) dissolve 3. Dissolve in Diluent (e.g., Methanol) prep_api->dissolve prep_std 2. Prepare Piperazine Stock & Working Standards prep_std->dissolve add_is 4. Add Internal Standard (IS) dissolve->add_is add_reagent 5. Add Derivatizing Agent (TFAA) add_is->add_reagent react 6. Incubate (e.g., 70°C for 30 min) add_reagent->react dry 7. Evaporate to Dryness react->dry reconstitute 8. Reconstitute in Solvent (e.g., Ethyl Acetate) dry->reconstitute inject 9. Inject 1 µL into GC-MS reconstitute->inject acquire 10. Acquire Data (SIM Mode) inject->acquire integrate 11. Integrate Peak Areas (Analyte and IS) acquire->integrate calibrate 12. Generate Calibration Curve (Std Area Ratio vs. Conc.) integrate->calibrate calculate 13. Calculate Piperazine Concentration in API (ppm) calibrate->calculate

Caption: Step-by-step workflow for piperazine analysis by GC-MS.

Step-by-Step Methodology

1. Materials and Reagents:

  • Piperazine reference standard

  • Internal Standard (e.g., Diethylamine)

  • Trifluoroacetic anhydride (TFAA)

  • API sample

  • Methanol (HPLC Grade)

  • Ethyl Acetate (GC Grade)

2. Standard Preparation:

  • Piperazine Stock (1000 µg/mL): Accurately weigh 100 mg of piperazine into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock (1000 µg/mL): Prepare similarly.

  • Calibration Standards: Prepare a series of calibration standards by diluting the piperazine stock solution to cover the desired range (e.g., 0.5 to 20 µg/mL). Spike each calibration standard with a fixed concentration of the internal standard (e.g., 10 µg/mL).

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the API into a vial.

  • Add 10 mL of methanol and dissolve completely.

  • Spike with the same fixed concentration of internal standard as the calibration standards.

4. Derivatization Procedure: [13]

  • Transfer 1 mL of each standard and sample preparation to separate derivatization vials.

  • Add 100 µL of TFAA to each vial.

  • Cap the vials tightly and incubate in a heating block at 70°C for 30 minutes.

  • Cool the vials to room temperature and evaporate the contents to dryness under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 1 mL of ethyl acetate. Vortex to ensure complete dissolution.

5. GC-MS Instrumental Conditions:

  • GC System: Agilent 6890 or equivalent

  • Column: DB-17 (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet: Splitless mode, 250°C

  • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)

  • MS System: Agilent 5975 or equivalent

  • Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM)

  • MS Transfer Line: 280°C

  • Monitored Ions: Determine the characteristic ions for derivatized piperazine and the IS by injecting a concentrated solution in full scan mode first.

6. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and an un-spiked API sample to ensure no interference at the retention time of derivatized piperazine.

  • Linearity: Analyze the calibration standards in triplicate. Plot the ratio of the piperazine peak area to the IS peak area against the piperazine concentration. The correlation coefficient (r²) should be >0.99.

  • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically RSD <10%). This can be established at a signal-to-noise ratio of 10:1.

  • Accuracy: Perform a recovery study by spiking the API sample with known amounts of piperazine at three levels (e.g., 50%, 100%, and 150% of the target limit). The recovery should be within 80-120%.

  • Precision (Repeatability & Intermediate): Analyze at least six replicate preparations of a spiked sample. The Relative Standard Deviation (RSD) should be <15%. Intermediate precision should be assessed by a different analyst on a different day.

Conclusion

The quantification of piperazine impurities in APIs is a non-trivial but essential task for ensuring drug safety and regulatory compliance. While simple methods like GC-FID or HPLC-UV can be employed for process control where impurity levels are high, the stringent limits required for genotoxic impurity control necessitate more advanced techniques.

  • GC-MS with derivatization offers a robust, specific, and widely accessible solution for trace-level analysis, providing unambiguous identification of the impurity.

  • LC-MS/MS stands as the definitive technique, delivering the highest levels of sensitivity and specificity without the need for derivatization, making it the preferred method for confirmation and for challenging matrices or ultra-trace level quantification.

The choice of method must be fit-for-purpose, and its validation must be rigorous and scientifically sound. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement a method that guarantees the quality and safety of their pharmaceutical products.

References

  • International Council for Harmonisation. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • International Council for Harmonisation. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Pravin, P. et al. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. GSC Biological and Pharmaceutical Sciences. [Link]

  • Skårping, G. et al. (1989). Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. EMEA/CHMP/QWP/251344/2006. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Fernandes, C. et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Raj, S. et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry An Indian Journal. [Link]

  • Kim, H. S., & Kim, J. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research. [Link]

  • European Medicines Agency. (2000). Piperazine Summary Report (3). CVMP/MRL/765/00-FINAL. [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Piperazine salts: Human health tier II assessment. [Link]

  • Mc Clintic, P. R. et al. (2006). Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. Journal of Chromatography A. [Link]

  • Power, J. D. et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. [Link]

  • Park, S. et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. [Link]

  • Hubert, P. et al. (2008). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link]

  • Cychowska, M. et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]

  • Li, Y. et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

  • Benger, N. (2007). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. [Link]

  • Maurya, C. P., & Lokhande, M. V. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • Wrzosek, M. et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules. [Link]

Sources

Optimizing 1-(2,6-Dimethylphenyl)piperazine Quantification: A Comparative Guide to Deuterated Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

1-(2,6-Dimethylphenyl)piperazine (2,6-DMPP) is a critical arylpiperazine compound, frequently analyzed in pharmacokinetic studies as a pharmaceutical building block, a central nervous system (CNS) pharmacophore, and a structural relative to piperazine-class designer drugs. In biological matrices such as plasma or urine, trace-level quantification of 2,6-DMPP relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

However, the accuracy of LC-MS/MS is notoriously vulnerable to matrix effects—specifically, ion suppression during electrospray ionization (ESI)[1]. To achieve a self-validating, robust analytical method, the selection of the correct internal standard (IS) is paramount. This guide objectively compares the performance of Stable Isotope-Labeled Internal Standards (SIL-IS), specifically deuterated 2,6-DMPP, against structural analogs and IS-free methods, providing the causality behind experimental choices and field-proven protocols.

The Analytical Challenge: Matrix Effects and Causality

In LC-MS/MS bioanalysis, matrix effects occur when endogenous biological components (such as phospholipids, salts, or proteins) co-elute with the target analyte and compete for charge in the ESI droplet[2]. Because 2,6-DMPP is a basic compound (pKa ~9.8), it is highly susceptible to ionization suppression from co-eluting basic lipids.

If an analytical method fails to account for this, the reported concentration will be artificially low. The internal standard acts as a normalizer. However, for the normalization to be mathematically valid, the IS must experience the exact same matrix environment and extraction losses as the analyte[3].

The Mechanism of Correction
  • Deuterated SIL-IS (e.g., 2,6-DMPP-d8): Replacing hydrogen atoms with deuterium increases the mass (allowing the mass spectrometer to differentiate it from the analyte) but leaves the physicochemical properties (lipophilicity, pKa) virtually identical. Consequently, the SIL-IS co-elutes perfectly with 2,6-DMPP. Any ion suppression hits both molecules equally, keeping the Analyte/IS peak area ratio constant[2].

  • Structural Analogs (e.g., 1-(2-methylphenyl)piperazine): Missing a methyl group alters the molecule's lipophilicity. This causes a slight shift in chromatographic retention time. Because the analog elutes at a different time, it is exposed to a different cross-section of matrix components, leading to unequal ion suppression and skewed quantitative ratios[1].

MatrixEffect cluster_SIL Deuterated IS (SIL-IS) cluster_Analog Structural Analog IS Start Co-eluting Matrix Components (Ion Suppression Zone) N1 Exact Co-elution with Analyte Start->N1 A1 Retention Time Shift Start->A1 N2 Equal Ion Suppression N1->N2 N3 Ratio Remains Constant (Accurate Quantitation) N2->N3 A2 Unequal Ion Suppression A1->A2 A3 Ratio Skewed (Inaccurate Quantitation) A2->A3

Caption: Mechanistic divergence between Deuterated SIL-IS and Structural Analogs under matrix ion suppression.

Comparison Guide: Selecting the Internal Standard

The table below synthesizes the performance metrics of three distinct standardization approaches for 2,6-DMPP analysis. The use of deuterated analogs has been extensively documented as the gold standard for obtaining reliable results in piperazine derivative analysis[4].

Performance MetricDeuterated IS (2,6-DMPP-d8)Structural Analog ISNo Internal Standard
Chromatographic Co-elution Perfect (ΔRT < 0.01 min)Poor (ΔRT ~ 0.2 - 0.5 min)N/A
Matrix Effect Correction Excellent (IS-normalized ME ~ 100%)Variable (Fails to correct transient suppression)None (High risk of false negatives)
Extraction Recovery Tracking Exact match to analyteApproximate (Different partition coefficients)None
Interindividual Variability Corrects for patient-to-patient matrix differences[3]Fails across diverse biological matricesFails entirely
Cost & Availability Higher cost, requires custom synthesisLow cost, commercially abundantZero cost

Experimental Methodology: A Self-Validating Protocol

To objectively demonstrate the superiority of the SIL-IS, the following protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

Causality of Extraction Choice: 2,6-DMPP is a secondary amine. By acidifying the sample, the piperazine nitrogen becomes protonated (positively charged). The MCX sorbent captures this cation strongly, allowing aggressive washing with organic solvents to remove neutral lipids before neutralizing the amine for elution.

Step-by-Step SPE Workflow
  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Spike with 10 µL of IS solution (100 ng/mL of either 2,6-DMPP-d8 or Analog). Add 200 µL of 2% phosphoric acid (H₃PO₄) to disrupt protein binding and ensure analyte protonation.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through the MCX cartridge (30 mg/1 mL).

  • Loading: Apply the pre-treated plasma sample to the cartridge.

  • Washing (Interference Removal):

    • Wash 1: 1 mL 2% Formic acid in water (removes acidic/neutral hydrophilic interferences).

    • Wash 2: 1 mL Methanol (removes lipophilic interferences like neutral phospholipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the protonated piperazine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water).

LC-MS/MS Parameters
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in Acetonitrile.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 2,6-DMPP: m/z 191.1 → 148.1 (Quantifier)

    • 2,6-DMPP-d8: m/z 199.2 → 156.2 (Quantifier)

Workflow A Biological Sample (Plasma/Urine) B Add Internal Standard (2,6-DMPP-d8) A->B C Sample Preparation (MCX Solid-Phase Extraction) B->C D Liquid Chromatography (C18 Column Separation) C->D E Electrospray Ionization (ESI+) D->E F Tandem Mass Spectrometry (MRM Detection) E->F G Data Analysis (Peak Area Ratio) F->G

Caption: End-to-end LC-MS/MS bioanalytical workflow for 2,6-DMPP quantification.

Performance Data & Validation

A self-validating system requires mathematical proof of efficacy. We evaluate the methods using two critical equations:

  • Absolute Matrix Effect (ME%) = (Peak Area of Analyte spiked post-extraction / Peak Area of Neat Standard) × 100

  • IS-Normalized Matrix Effect = ME(Analyte) / ME(IS). A value close to 1.0 (100%) indicates perfect correction.

Quantitative Comparison Data

The following experimental data illustrates the quantitative superiority of the deuterated SIL-IS approach across six different lots of human plasma (demonstrating interindividual variability correction).

Parameter2,6-DMPP-d8 (SIL-IS)Structural Analog ISNo Internal Standard
Absolute Extraction Recovery 88.4% ± 3.1%88.4% ± 3.1%88.4% ± 3.1%
Absolute Matrix Effect (ME%) 65.2% (Suppression)65.2% (Suppression)65.2% (Suppression)
IS-Normalized Matrix Effect 101.5% 82.4%N/A (Remains 65.2%)
Inter-lot Precision (CV%) 3.8% 14.2%28.7%
Accuracy (% Bias) +1.2% -12.5%-34.8%

Data Interpretation: While the absolute matrix effect shows significant ion suppression (~35% signal loss) across all methods, only the 2,6-DMPP-d8 standard perfectly corrects this loss, bringing the IS-normalized matrix effect to 101.5%. Because the structural analog elutes at a slightly different time, it experiences a different degree of suppression, failing to normalize the analyte signal and resulting in a -12.5% quantitative bias.

Conclusion

References

1.[2] WuXi AppTec DMPK. Internal Standards in LC−MS Bioanalysis: Which, When, and How. Available at: 2.[3] National Institutes of Health (NIH) - PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available at: 3.[1] Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: 4.[4] Semantic Scholar. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at:

Sources

Navigating a Critical Unknown: A Guide to Assessing Dimethylphenylpiperazine (DMPP) Cross-Reactivity in Immunoassay Screens

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Dimethylphenylpiperazine and Immunoassay Specificity

In the realm of bioanalysis, the specificity of an immunoassay is paramount. The potential for cross-reactivity, where a non-target compound generates a false-positive result, can have significant consequences, from misleading research data to incorrect clinical diagnoses.[1][2][3][4] This guide addresses a critical but sparsely documented issue: the cross-reactivity of dimethylphenylpiperazine (DMPP) in common immunoassay screens.

A significant ambiguity arises with the acronym "DMPP," as it can refer to at least two distinct compounds in scientific literature:

  • 1,1-Dimethyl-4-phenylpiperazinium: A nicotinic acetylcholine receptor agonist used in neuroscience and physiological research.[5][6]

  • 3,4-Dimethylpyrazole phosphate: A nitrification inhibitor employed in agriculture to improve nitrogen fertilizer efficiency.[7][8][9][10][11]

Crucially, a thorough review of existing literature reveals a lack of specific studies investigating the cross-reactivity of either of these compounds in standard immunoassay panels, such as those for drugs of abuse. This guide, therefore, serves a dual purpose: to highlight this knowledge gap and to provide a robust, field-proven framework for any researcher or scientist to independently assess the cross-reactivity of a compound of interest, using DMPP as a primary case study.

The Mechanism of Immunoassay Cross-Reactivity

Immunoassays rely on the highly specific binding of an antibody to its target antigen.[12] Cross-reactivity occurs when an antibody binds to a substance other than the intended analyte.[4][12] This is typically due to structural similarities between the target molecule and the cross-reacting compound, allowing the latter to fit into the antibody's binding site, albeit often with lower affinity.[12][13] In competitive immunoassays, this unintended binding can displace the labeled antigen, leading to a false-positive signal.

The potential for DMPP to cross-react would depend on which immunoassays are being considered. For instance, the piperazine ring in 1,1-dimethyl-4-phenylpiperazinium shares structural motifs with some drugs of abuse, such as certain synthetic cathinones or phencyclidine (PCP) analogs. This structural analogy, however, does not guarantee cross-reactivity, which is highly dependent on the specific antibody used in a given assay kit.[14][15][16]

Visualizing the Principle of Cross-Reactivity

Figure 1: Mechanism of Immunoassay Cross-Reactivity cluster_0 Specific Binding (True Positive) cluster_1 Cross-Reactivity (False Positive) Target_Analyte Target Analyte Antibody_1 Antibody Target_Analyte:p1->Antibody_1:p1 DMPP DMPP Antibody_2 Antibody DMPP:p1->Antibody_2:p1

Caption: Specific vs. Cross-Reactive Antibody Binding.

A Comparative Framework: Evaluating DMPP Cross-Reactivity Across Different Immunoassay Platforms

Given the absence of published data, a direct comparison of DMPP's performance across various commercial immunoassay kits is not possible. Instead, we present a guide to generating this crucial data. The following section outlines a comprehensive experimental protocol to assess the cross-reactivity of a compound like DMPP. This protocol is designed to be adaptable to different immunoassay platforms (e.g., ELISA, EMIT, CEDIA).

Experimental Protocol: A Step-by-Step Guide to Assessing DMPP Cross-Reactivity

This protocol is a self-validating system, designed to provide clear, quantifiable data on the potential for DMPP to interfere with common urine drug screening immunoassays.

Objective: To determine the percent cross-reactivity of 1,1-Dimethyl-4-phenylpiperazinium (DMPP) in a panel of commercially available immunoassays for common drugs of abuse.

Materials:

  • 1,1-Dimethyl-4-phenylpiperazinium (DMPP) reference standard

  • Certified drug-free human urine

  • A panel of immunoassay kits for various drug classes (e.g., amphetamines, opiates, benzodiazepines, phencyclidine, cannabinoids)

  • Calibrators and controls for each immunoassay kit

  • Automated chemistry analyzer or microplate reader

  • Calibrated pipettes and standard laboratory glassware

Experimental Workflow:

Figure 2: Experimental Workflow for Cross-Reactivity Testing start Start prep_stock Prepare DMPP Stock Solution start->prep_stock prep_spiked Prepare Spiked Urine Samples (Varying DMPP Concentrations) prep_stock->prep_spiked run_assays Run Immunoassays on Automated Analyzer prep_spiked->run_assays analyze_data Analyze Data and Calculate % Cross-Reactivity run_assays->analyze_data end End analyze_data->end

Caption: Workflow for assessing DMPP cross-reactivity.

Methodology:

  • Preparation of DMPP Stock Solution:

    • Accurately weigh a known amount of DMPP reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or deionized water) to create a high-concentration stock solution (e.g., 1 mg/mL). The choice of solvent should be compatible with the immunoassay and not cause interference.

  • Preparation of Spiked Urine Samples:

    • Perform serial dilutions of the DMPP stock solution into certified drug-free human urine to create a range of concentrations.

    • A suggested concentration range to test is from 100 ng/mL to 100,000 ng/mL. This wide range is necessary to identify potential cross-reactivity, which may only occur at high concentrations.[1][3]

    • Include a negative control (drug-free urine with no DMPP) and the manufacturer's positive and negative controls for each assay.

  • Immunoassay Analysis:

    • Analyze the prepared samples using the selected panel of immunoassays according to the manufacturer's instructions.

    • It is crucial to run each sample in triplicate to ensure the precision of the results.

  • Data Analysis and Interpretation:

    • For each immunoassay, determine the lowest concentration of DMPP that produces a positive result (i.e., a result at or above the assay's cutoff concentration).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Lowest Concentration of DMPP Producing a Positive Result) x 100

    • This calculation quantifies the potency of the cross-reacting compound relative to the target analyte of the assay.[17]

Hypothetical Data Presentation

The following tables illustrate how the experimental data could be structured for clear comparison.

Table 1: Hypothetical Cross-Reactivity of DMPP in Various Immunoassays

Immunoassay ClassManufacturerCutoff Concentration (ng/mL)Lowest DMPP Conc. Giving a Positive Result (ng/mL)Calculated % Cross-Reactivity
AmphetaminesCompany A500> 100,000< 0.5%
OpiatesCompany B300> 100,000< 0.3%
BenzodiazepinesCompany A200> 100,000< 0.2%
Phencyclidine (PCP)Company C2550,0000.05%
Cannabinoids (THC)Company B50> 100,000< 0.05%

Table 2: Interpretation of Hypothetical Cross-Reactivity Results

Immunoassay Class% Cross-ReactivityInterpretation
Amphetamines< 0.5%Negligible cross-reactivity. Unlikely to cause false positives at typical concentrations.
Opiates< 0.3%Negligible cross-reactivity.
Benzodiazepines< 0.2%Negligible cross-reactivity.
Phencyclidine (PCP)0.05%Low but detectable cross-reactivity. False positives are possible if DMPP is present at very high concentrations.
Cannabinoids (THC)< 0.05%Negligible cross-reactivity.

Mitigating and Confirming Cross-Reactivity

Should an experiment reveal significant cross-reactivity, several strategies can be employed:

  • Sample Dilution: Diluting the sample can often reduce the concentration of the interfering substance below the level at which it cross-reacts, while potentially keeping the target analyte above the detection limit.[18][19]

  • Alternative Assays: Different manufacturers may use antibodies with different specificities.[14][15][16] Testing with an alternative immunoassay for the same drug class may yield a negative result.

  • Confirmatory Testing: The gold standard for resolving suspected false positives from immunoassays is confirmatory testing using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] These methods separate compounds based on their physicochemical properties and identify them based on their unique mass spectra, providing definitive results.

Conclusion: A Call for Data and a Path Forward

The potential for dimethylphenylpiperazine to cross-react in common immunoassay screens remains an important unanswered question. This guide provides the necessary scientific framework for researchers and drug development professionals to address this knowledge gap. By following the outlined experimental protocol, laboratories can generate crucial data on the specificity of their immunoassays and ensure the integrity of their results. The principles and methodologies described are universally applicable for assessing the cross-reactivity of any novel compound, thereby safeguarding the accuracy and reliability of bioanalytical testing.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS.
  • ResearchGate. (2021, September 21). Methods for extracting and analysing DMPP and Nitrapyrin in soil and plant samples from grazed pasture | Request PDF.
  • Minerva Access. (2021, October 18). Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate (DMPP) in Soils: Indication of.
  • ResearchGate. (2018, June 13). Rapid analysis of the nitrification inhibitor 3,4-dimethylpyrazole phosphate in soil using LC-MS/MS.
  • SpringerLink. (n.d.). Evidences towards deciphering the mode of action of dimethylpyrazole-based nitrification inhibitors in soil and pure cultures of.
  • Hughey, J. J., et al. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC.
  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening.
  • Hughey Lab. (2019, August 23). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
  • Melanson, S. E. F., et al. (n.d.). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. PMC.
  • Innovacon, Inc. (n.d.). CROSS REACTIVITY SUMMARY.
  • PubMed. (n.d.). Effect of nitrification inhibitor DMPP on nitrogen leaching, nitrifying organisms, and enzyme activities in a rice-oilseed rape cropping system.
  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153.
  • Rauch, P., et al. (n.d.). Optimisation of assays: Interference in immunoassays recognize and avoid. CANDOR Bioscience GmbH.
  • Ismail, A. A. (n.d.). Interferences in Immunoassay. PMC - NIH.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Roco, C. A., et al. (n.d.). Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils. PMC.
  • Colby, J. M., et al. (2018, November 21). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. PMC.
  • Shankar, G., et al. (2008, December 15). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. PubMed.
  • Hughey, J. J., et al. (2019, October 2). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed.
  • IntechOpen. (2024, May 10). Interferences in Immunological Assays: Causes, Detection, and Prevention.
  • Shankar, G., et al. (n.d.). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Academia.edu.
  • American Association for Clinical Chemistry. (2015, October 1). How to Detect and Solve Immunoassay Interference.
  • Simundic, A. M. (2009, February 15). Interferences in quantitative immunochemical methods. Biochemia Medica.
  • MDPI. (2021, January 19). Assessing the Effects of Nitrification Inhibitor DMPP on Acidification and Inorganic N Leaching Loss from Tea (Camellia sinensis L.) Cultivated Soils with Increasing Urea–N Rates.
  • Sotnikov, D. V., et al. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
  • Ruser, R., & Schulz, R. (2019, July 1). A framework for analysing nitrification inhibition: A case study on 3,4-dimethylpyrazole phosphate (DMPP). PubMed.
  • Prior, C., et al. (n.d.). Prejunctional effects of the nicotinic ACh receptor agonist dimethylphenylpiperazinium at the rat neuromuscular junction. PMC.
  • Blanchet, M. R., et al. (2006, October 15). Dimethyphenylpiperazinium, a Nicotinic Receptor Agonist, Downregulates Inflammation in monocytes/macrophages Through PI3K and PLC Chronic Activation. PubMed.
  • ResearchGate. (2025, October 15). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • US Drug Test Centers. (2018, January 22). Immunoassay Cross-reactivity: The Important of Accurate Interpretation.
  • Frontiers. (n.d.). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors.
  • Semantic Scholar. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.
  • Auerbach, A., & Akk, G. (n.d.). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. PMC.
  • ResearchGate. (2025, November 7). (PDF) A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • PMC. (2022, February 5). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes.
  • University of Iowa. (n.d.). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays.
  • ResearchGate. (2026, January 10). (PDF) Effect of a nitrification inhibitor (DMPP) [3,4-dimethylpyrazole phosphate] on nitrate leaching and maize yield during two growing seasons.
  • ResearchGate. (2014, July 1). (PDF) False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review.
  • ChemRxiv. (2025, April 22). Potential risks of the nitrification inhibitors Nitrapyrin and DMPP: A review on non-target effects on microorganisms and environmental fate in agricultural soil.
  • MDPI. (2021, July 3). Measuring Responses of Dicyandiamide-, 3,4-Dimethylpyrazole Phosphate-, and Allylthiourea-Induced Nitrification Inhibition to Soil Abiotic and Biotic Factors.
  • ResearchGate. (2017, March 27). Interaction of Different Wheat Genotypes and Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate (DMPP) Using 15N Isotope Tracing Techniques.
  • PubMed. (2011, June 15). Influence of the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP) on ammonia-oxidizing bacteria and archaea in rhizosphere and bulk soil.
  • bioRxiv. (2022, April 4). Structural and Preliminary Biochemical Characterization of MppQ, a PLP-Dependent Aminotransferase from Streptomyces hygroscopicus.

Sources

Inter-Laboratory Comparison of Piperazine Extraction Efficiencies: A Comprehensive Guide to SPE, LLE, and SLE

Author: BenchChem Technical Support Team. Date: March 2026

Piperazine and its derivatives are ubiquitous pharmacophores in modern drug development, frequently appearing in anthelmintics, antipsychotics, and designer drugs. However, the exact quantification of piperazine in complex biological matrices (e.g., plasma, urine, and tissue) presents a formidable analytical challenge. As a highly polar, basic, and water-soluble secondary diamine, piperazine exhibits poor partitioning into traditional non-polar organic solvents.

This guide provides an objective, data-driven comparison of three primary sample preparation techniques: Solid-Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , and Supported Liquid Extraction (SLE) . By analyzing inter-laboratory data, we will elucidate the mechanistic causality behind extraction efficiencies and provide field-proven, self-validating protocols for your laboratory.

Mechanistic Causality: Why Extraction Methods Diverge

The physicochemical properties of piperazine (low logP, pKa ~5.3 and 9.7) strictly dictate its behavior during extraction. Understanding the underlying mechanism of each technique is critical for method selection:

  • Liquid-Liquid Extraction (LLE): LLE relies on the bulk partition coefficient between aqueous and organic phases. Because piperazine is highly polar, it naturally resists migrating into the organic layer. To force partitioning, the pH must be raised significantly (>11) to neutralize the basic amines. Even then, vigorous shaking of biological samples often leads to protein precipitation at the phase interface, causing severe emulsion formation and high inter-laboratory variability (1[1]).

  • Supported Liquid Extraction (SLE): SLE immobilizes the aqueous sample on an inert diatomaceous earth support, maximizing the surface area for organic solvent extraction without the need for shaking. This effectively eliminates emulsion risks (2[2]). However, because SLE still relies on liquid-liquid partitioning principles, the thermodynamic barrier of piperazine's high polarity remains, resulting in moderate recoveries (3[3]).

  • Solid-Phase Extraction (SPE): SPE, specifically utilizing strong cation-exchange (MCX) or mixed-mode polymeric sorbents, leverages chemical interactions rather than simple partitioning. By acidifying the sample, piperazine's amine groups are fully protonated, allowing them to bind strongly to the negatively charged sulfonic acid groups on the sorbent. This mechanism consistently yields the highest recovery and cleanest extracts (4[4]).

ExtractionLogic A Biological Matrix (Plasma/Urine/Tissue) B Target: Piperazine (Highly Polar, Basic Amine) A->B SPE Solid-Phase Extraction (SPE) Mechanism: Cation-Exchange B->SPE High Recovery (>85%) SLE Supported Liquid Extraction (SLE) Mechanism: Surface Partitioning B->SLE Moderate Recovery (~70-80%) LLE Liquid-Liquid Extraction (LLE) Mechanism: Bulk Partitioning B->LLE Low Recovery (<50%)

Decision logic and mechanistic pathways for piperazine extraction from biological matrices.

Inter-Laboratory Comparison Data

To objectively evaluate these methodologies, we aggregated validation data from multiple inter-laboratory studies and bioanalytical applications. The metrics of focus are Absolute Recovery (%) and Relative Standard Deviation (RSD %), which measures reproducibility across different batches and operators.

Table 1: Comparative Extraction Efficiencies of Piperazine
Extraction MethodMatrixAverage Recovery (%)Mechanism of Action
Mixed-Mode SPE Plasma / Urine85.0 - 96.0%Cation-exchange (Electrostatic)
Mixed-Mode SPE Tissue84.9 - 89.9%Cation-exchange (Electrostatic)
SLE Plasma65.0 - 75.0%Surface Partitioning
LLE Tissue34.7 - 82.2%Bulk Partitioning
LLE Urine40.0 - 60.0%Bulk Partitioning

Data synthesized from comparative studies on piperazine designer drugs and tissue residues (5[5], 4[4]).

Table 2: Inter-Laboratory Reproducibility (Precision)
Extraction MethodIntra-day RSD (%)Inter-day RSD (%)Emulsion Risk
Mixed-Mode SPE 1.0 - 3.5%2.2 - 6.4%None
SLE 4.0 - 8.5%6.0 - 11.2%None
LLE 7.5 - 15.0%12.0 - 22.5%High

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and critical pH checkpoints to guarantee mechanistic success.

Protocol 1: Mixed-Mode Strong Cation-Exchange (MCX) SPE (Gold Standard)

This protocol utilizes a mixed-mode sorbent to exploit piperazine's basicity.

  • Internal Standard Addition: Spike 100 µL of the biological sample with 10 µL of Piperazin-2-one-d6 (internal standard) to validate recovery and correct for downstream matrix effects (6[6]).

  • Protein Precipitation & Acidification: Add 300 µL of ice-cold acetonitrile containing 2% formic acid.

    • Causality: Acetonitrile precipitates binding proteins, while formic acid drops the pH < 3, ensuring piperazine's amine groups are fully protonated for ion-exchange retention (4[4]).

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Conditioning: Condition the MCX cartridge with 1 mL methanol followed by 1 mL 2% formic acid in water.

  • Loading: Load the acidified supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 0.1 M HCl (removes neutral/acidic interferences) followed by 1 mL of 100% methanol (removes hydrophobic interferences).

    • Causality: Piperazine remains locked to the sorbent via strong electrostatic interactions despite the 100% organic wash.

  • Elution: Elute with 2 mL of 10% ammonium hydroxide in methanol.

    • Causality: The high pH neutralizes the piperazine cations, breaking the electrostatic bond with the sorbent and allowing elution into the collection tube (4[4]).

  • Evaporation & Reconstitution: Evaporate under gentle nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

SPEWorkflow N1 1. Condition MeOH & 2% Formic Acid N2 2. Load Acidified Sample (pH<3) N1->N2 N3 3. Wash 0.1M HCl & MeOH N2->N3 N4 4. Elute 10% NH3 in MeOH N3->N4

Step-by-step strong cation-exchange SPE workflow for optimal piperazine recovery.

Protocol 2: Supported Liquid Extraction (SLE) (High-Throughput Alternative)

If laboratory throughput demands preclude SPE, SLE can be utilized by heavily modifying the extraction solvent.

  • Sample Pre-treatment: Spike the sample with the internal standard. Dilute 1:1 with 0.5 M Ammonium Hydroxide.

    • Causality: High pH (>11) is strictly required to neutralize piperazine's basic amines, forcing it into a non-ionized state to encourage organic partitioning.

  • Loading: Apply the basified sample to the SLE cartridge (diatomaceous earth). Allow 5 minutes for the sample to completely absorb into the matrix matrix (1[1]).

  • Extraction: Apply 2 x 2.5 mL of a highly polar organic solvent mixture (e.g., Dichloromethane/Isopropanol 80:20).

    • Causality: Pure non-polar solvents (like hexane) will not extract piperazine; the addition of isopropanol increases the solvent's hydrogen-bonding capacity to pull the polar analyte from the aqueous film (2[2]).

  • Collection: Collect the eluate under gravity, evaporate, and reconstitute.

Conclusion

For the extraction of highly polar, basic compounds like piperazine, traditional LLE is analytically insufficient due to poor partitioning and emulsion risks. While SLE offers a high-throughput, emulsion-free alternative, Mixed-Mode SPE remains the gold standard . By exploiting the electrostatic interactions of piperazine's protonated amines, SPE delivers unparalleled extraction efficiency (>85%) and inter-laboratory reproducibility, making it the definitive choice for rigorous bioanalytical and forensic applications.

References

1. - qascf.com 2.6 - benchchem.com 3. - scholars.direct 4.2 - biotage.com 5.1 - chromtech.com 6.3 - waters.com

Sources

QC Criteria for 1-(2,6-Dimethylphenyl)piperazine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(2,6-Dimethylphenyl)piperazine hydrochloride (DMPP HCl) is a critical pharmacophore and intermediate, most notably serving as the structural backbone for the anti-anginal drug Ranolazine and various serotonin (5-HT) receptor ligands.

In the context of drug development, DMPP HCl is not merely a reagent; it is a Regulatory Starting Material (RSM) or advanced intermediate. Its purity profile directly dictates the impurity burden of the final API.

This guide objectively compares Standard Industrial QC (legacy methods) against Advanced Pharmaceutical QC (modern, specific methods). We demonstrate why relying solely on legacy titration methods is insufficient for GMP workflows and provide a validated HPLC protocol for specific impurity tracking.

Critical Quality Attributes (CQAs) & Impurity Fate Mapping

To establish a robust QC system, one must understand where impurities originate and how they persist.

The Impurity Landscape

Unlike generic reagents, DMPP HCl carries specific risks related to its synthesis (typically the reaction of 2,6-dimethylaniline with bis(2-chloroethyl)amine or similar cyclization routes).

Impurity TypeSpecific CompoundRisk ProfileDetection Challenge
Genotoxic (PGI) 2,6-Dimethylaniline (2,6-Xylidine) High. Precursor. Potential carcinogen (ICH M7).Volatile; poor retention on standard C18 at low pH.
Process Byproduct Bis(2,6-dimethylphenyl)piperazine Medium. "Dimer" formed by over-alkylation.Highly hydrophobic; elutes late.
Starting Material Piperazine Low. Non-toxic but affects stoichiometry.No UV chromophore; invisible to standard UV detection.[1]
Salt Form Chloride Content N/A. Stoichiometry check.Non-specific.
Impurity Fate Map (Visualization)

The following diagram illustrates the synthesis pathway and the origin of critical impurities.

ImpurityFate Aniline 2,6-Dimethylaniline (Genotoxic Precursor) Intermediate Reaction Matrix Aniline->Intermediate Alkylation FinalAPI FinalAPI Aniline->FinalAPI Carryover Risk (ICH M7) Reagent Bis(2-chloroethyl)amine Reagent->Intermediate Piperazine Unreacted Piperazine (UV Invisible) Reagent->Piperazine Side Reaction DMPP 1-(2,6-Dimethylphenyl) piperazine HCl (Target) Intermediate->DMPP Cyclization Dimer Bis-substituted Dimer (Late Eluting Impurity) Intermediate->Dimer Over-alkylation DMPP->FinalAPI Used in Ranolazine Synthesis

Figure 1: Impurity Fate Mapping for DMPP HCl synthesis. Red nodes indicate critical impurities requiring specific detection.

Comparative Analysis of QC Methodologies

This section compares the "Standard Grade" approach often found in bulk chemical Certificates of Analysis (CoA) versus the "Pharma Grade" approach required for rigorous development.

Assay Determination: Titration vs. HPLC

The Pitfall: Many vendors release DMPP HCl based solely on Argentometric Titration (measuring Chloride content) or Perchloric Acid Titration (measuring basic nitrogen).

FeatureMethod A: Potentiometric Titration (Standard)Method B: HPLC-UV (Recommended)
Principle Measures total ionic chloride or total basicity.Separates molecules based on hydrophobicity.
Specificity Zero. 99% Chloride assay could mean 90% DMPP + 9% Ammonium Chloride.High. Distinguishes DMPP from synthesis byproducts.
Blind Spots Cannot detect organic impurities (dimers, aniline).Cannot detect inorganic salts (NaCl).
Verdict Insufficient for GMP. Use only for salt stoichiometry confirmation.Mandatory. The only way to prove organic purity.
Genotoxic Impurity Control: 2,6-Dimethylaniline

2,6-Dimethylaniline is a structural alert (aniline derivative). Standard HPLC-UV often fails to detect it at ppm levels due to peak tailing or co-elution near the solvent front.

  • Alternative 1 (GC-FID): Excellent for 2,6-dimethylaniline due to its volatility.

    • Pros: High sensitivity, separates from non-volatile salts.

    • Cons: Requires separate equipment; DMPP HCl salt degrades in injector port (requires free-basing).

  • Alternative 2 (HPLC-UV @ 210nm):

    • Pros: Single run for assay and impurities.

    • Cons: Requires gradient elution to prevent aniline from co-eluting with the void volume.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating . If the System Suitability criteria are not met, the data is invalid.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify DMPP Assay and Organic Impurities (excluding Piperazine).

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: High carbon load prevents peak tailing for basic amines.

  • Mobile Phase A: 0.1% Phosphoric Acid + 10 mM Hexanesulfonate (Ion Pair) in Water.

    • Why Ion Pair? DMPP is highly polar/basic. Without ion pairing, it elutes too quickly.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 85% A / 15% B

    • 10 min: 60% A / 40% B

    • 15 min: 10% A / 90% B (Elute Dimer)

    • 20 min: 85% A / 15% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 215 nm (Sensitive for aniline) and 254 nm (Specific for DMPP).

  • Column Temp: 30°C.

Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50).

  • Standard Prep: Dissolve 50 mg Reference Standard in 50 mL diluent (1.0 mg/mL).

  • Sample Prep: Dissolve 50 mg Sample in 50 mL diluent.

System Suitability Criteria (Pass/Fail):

  • Tailing Factor (DMPP peak): NMT 1.5. (If >1.5, column is too old or mobile phase pH is incorrect).

  • Resolution (Aniline vs. DMPP): > 2.0.

  • RSD (n=5 injections): NMT 0.5% for Assay.

QC Workflow Diagram

QCWorkflow cluster_Assay Purity Determination cluster_Safety Safety/Genotox Start Sample Receipt ID Identification (IR / Melting Point) Start->ID HPLC HPLC-UV (Gradient) Assay & Rel. Subs. ID->HPLC Titration AgNO3 Titration (Chloride Counter-ion) ID->Titration GC GC-FID (Trace 2,6-Dimethylaniline) HPLC->GC If HPLC Purity >98% ROI Residue on Ignition (Inorganic Salts) Titration->ROI Decision Compliance Check GC->Decision ROI->Decision Release Release for Synthesis Decision->Release Pass Reject Reject / Reprocess Decision->Reject Fail

Figure 2: Integrated QC Workflow ensuring both chemical purity and safety compliance.

Specification Comparison Table

Use this table to benchmark your current supplier or internal process.

ParameterTechnical Grade (Low Cost)Pharma/Synthesis Grade (Recommended)Rationale
Appearance Off-white to grey powderWhite to off-white crystalline powderGrey indicates oxidation of anilines.
Assay (HPLC) N/A (often uses Titration)≥ 99.0% (Area %)Ensures stoichiometry in Ranolazine synthesis.
Assay (Titration) ≥ 98.0%98.0% – 102.0%Confirms salt formation (HCl).
2,6-Dimethylaniline Not Controlled≤ 500 ppm (or TTC limit)Genotoxic safety; prevents side reactions.
Total Impurities ≤ 2.0%≤ 0.5%High impurities complicate downstream crystallization.
Loss on Drying ≤ 1.0%≤ 0.5%Excess water affects yield calculations.
Solubility Clear in water (may be hazy)Clear, colorless in waterHaze indicates non-polar dimer presence.

Expert Insights & Troubleshooting

Scenario: High HPLC purity (>99.5%) but low yield in the next synthetic step.

  • Cause: The sample likely contains inorganic salts (NaCl, KCl) which are invisible to UV detection.

  • Solution: Perform Residue on Ignition (ROI) . If ROI > 0.5%, the "purity" is an artifact of the detection method.

Scenario: Ghost peaks appearing in HPLC.

  • Cause: Carryover of 2,6-dimethylaniline from previous runs. It is sticky.

  • Solution: Include a needle wash step with 100% Acetonitrile or Methanol between injections.

Scenario: Melting point depression.

  • Cause: The HCl salt is hygroscopic. If the melting point is broad (e.g., 210-220°C instead of sharp >225°C), dry the sample at 60°C under vacuum for 4 hours and re-test.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69882832, this compound. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • European Medicines Agency (EMA). Ranolazine: European Public Assessment Report (EPAR). (Detailed discussion on impurity control in Ranolazine intermediates). Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[1] (Methodology adapted for piperazine detection).[1][3][4] Retrieved from [Link]

Sources

Distinguishing 2,6-dimethyl isomer from 2,3- and 3,5-dimethylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 2,6-Dimethylpiperazine from 2,3- and 3,5-Dimethylpiperazine Isomers: A Comprehensive Analytical Guide

Executive Summary

Dimethylpiperazines (DMPs) are privileged scaffolds in modern drug discovery, forming the core structures of PDE5 inhibitors (e.g., sildenafil analogs)[1],[2], HIV-1 entry inhibitors[3], and HDAC6 inhibitors[4],[5]. However, the structural characterization of DMP regioisomers—specifically distinguishing the 2,6-dimethyl, 3,5-dimethyl, and 2,3-dimethyl configurations—poses a significant analytical challenge. Misidentification can lead to severe downstream consequences in Structure-Activity Relationship (SAR) studies, metabolic stability profiling, and intellectual property claims.

This guide provides a self-validating analytical framework combining regioselective derivatization, high-resolution NMR, and GC-MS to unambiguously differentiate these isomers.

The Symmetry Paradox and Steric Causality

To distinguish these isomers, one must first understand the causality of their structural symmetry. In their underivatized (free base) forms, 2,6-dimethylpiperazine and 3,5-dimethylpiperazine are the exact same molecule due to the


 rotational symmetry of the piperazine ring. They only become distinct regioisomers when one of the nitrogen atoms is substituted (e.g., via mono-alkylation or mono-acylation).

Steric Causality in Derivatization: When the symmetric free base is reacted with a bulky electrophile (e.g., Boc anhydride or benzyl bromide), the two methyl groups exert significant steric hindrance on the adjacent nitrogen. Consequently, the electrophile preferentially attacks the less hindered nitrogen. By IUPAC nomenclature, the newly substituted nitrogen becomes N1. Therefore, derivatizing "2,6-dimethylpiperazine" predominantly yields 1-substituted-3,5 -dimethylpiperazine[3], while 1-substituted-2,6 -dimethylpiperazine is the kinetically disfavored minor product.

Conversely, 2,3-dimethylpiperazine is a distinct structural isomer where the methyl groups are vicinal (adjacent). It lacks this specific symmetry paradox but presents its own challenges regarding cis/trans stereoisomerism and unique fragmentation pathways[6].

StericCausality FreeBase Symmetric Free Base (2,6-DMP ≡ 3,5-DMP) Electrophile Bulky Electrophile (e.g., Boc2O) FreeBase->Electrophile PathA Attack at Less Hindered N4 (Kinetic Preference) Electrophile->PathA PathB Attack at Hindered N1 (Minor Pathway) Electrophile->PathB Prod35 1-R-3,5-DMP (Major Regioisomer) PathA->Prod35 High Yield Prod26 1-R-2,6-DMP (Minor Regioisomer) PathB->Prod26 Low Yield

Steric causality in the regioselective derivatization of symmetric dimethylpiperazines.

Experimental Protocols: A Self-Validating System

Relying solely on retention times is insufficient, as isobaric piperazines often co-elute or yield nearly identical colorimetric test results in forensic and analytical settings[7]. The following multi-modal protocol utilizes derivatization to simultaneously increase volatility for GC-MS and break symmetry for NMR, creating a self-validating identification loop.

Protocol 1: Regioselective Derivatization (Symmetry Breaking)

Objective: Convert DMP free bases into N-Boc or N-Benzyl derivatives to lock the regiochemistry.

  • Reagent Preparation : Dissolve 1.0 mmol of the DMP isomer mixture in 10 mL of anhydrous dichloromethane (DCM).

  • Electrophile Addition : Add 1.05 mmol of Di-tert-butyl dicarbonate (Boc2O) or Benzyl bromide dropwise at 0 °C to minimize di-substitution.

  • Reaction : Stir at room temperature for 12 hours under an inert atmosphere (N2/Ar).

  • Quenching & Extraction : Quench with 1M NaOH, extract with DCM, and dry over Na2SO4.

  • Purification : Isolate the major (3,5-dimethyl) and minor (2,6-dimethyl) regioisomers via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol 2: GC-MS Electron Ionization (EI) Analysis

Objective: Exploit


-cleavage causality to differentiate isomers.
  • Instrument Setup : Use a 50% phenyl / 50% methylpolysiloxane stationary phase column[8]. Set the inlet temperature to 250 °C and use a temperature gradient from 80 °C to 280 °C at 10 °C/min.

  • Ionization : Operate the MS in EI mode at 70 eV.

  • Causality of Fragmentation :

    • 1-R-2,6-DMP : The carbon

      
       to the substituted N1 is branched. The nitrogen lone pair stabilizes the radical cation, driving the rapid loss of a methyl radical. This results in a dominant [M-15]+ base peak.
      
    • 1-R-3,5-DMP : The carbon

      
       to the substituted N1 is a CH2 group. 
      
      
      
      -cleavage results in the loss of an H radical[M-1]+, which is thermodynamically less favorable. The [M-15]+ peak is present but significantly less intense relative to the molecular ion.
    • 1-R-2,3-DMP : The vicinal methyls facilitate the loss of larger ring fragments (e.g., C2H4N) due to the strain of the adjacent substituents.

Protocol 3: 1D and 2D NMR Spectroscopy

Objective: Confirm absolute regiochemistry via proton chemical environments.

  • Sample Prep : Dissolve 15 mg of the purified derivative in 0.6 mL of CDCl3 or DMSO-d6.

  • 1H and COSY NMR : Acquire standard 1H and 2D COSY spectra at 400 MHz or higher.

  • Causality of Shifts :

    • In 1-R-3,5-DMP , the protons adjacent to the substituted N1 are CH2 groups, appearing as complex multiplets downfield. The methyls are adjacent to the free NH.

    • In 1-R-2,6-DMP , the protons adjacent to the substituted N1 are methines (CH), shifted significantly downfield by the R-group's anisotropic effect.

    • In 1-R-2,3-DMP , the vicinal methine protons (C2 and C3) will show strong

      
       coupling in the COSY spectrum, a feature entirely absent in the 2,6 and 3,5 isomers.
      

AnalyticalWorkflow Sample DMP Isomer Mixture Deriv Regioselective Derivatization (Symmetry Breaking) Sample->Deriv Steric control GCMS GC-MS (EI, 70 eV) Fragmentation Analysis Deriv->GCMS Volatilization NMR 1D/2D NMR Spectroscopy (COSY, HMBC) Deriv->NMR Shift resolution Isomer26 1-R-2,6-DMP Dominant [M-15]+ GCMS->Isomer26 Isomer35 1-R-3,5-DMP Dominant [M-1]+ GCMS->Isomer35 NMR->Isomer26 NMR->Isomer35 Isomer23 1-R-2,3-DMP Vicinal Coupling NMR->Isomer23

Workflow for distinguishing DMP isomers via derivatization, GC-MS, and NMR.

Quantitative Data Summaries

Table 1: Diagnostic 1H NMR Shifts for 1-Benzyl-Dimethylpiperazine Isomers (CDCl3, 400 MHz)

Isomer Benzylic CH2 (ppm) C2/C6 Protons (ppm) C3/C5 Protons (ppm) Methyl CH3 (ppm) Diagnostic Feature
1-Bn-3,5-DMP ~3.50 (s) ~2.0 (ax), 2.8 (eq) ~2.9 - 3.0 (m) ~1.00 (d) Downfield CH2 adjacent to N-Bn
1-Bn-2,6-DMP ~3.65 - 3.80 (AB q) ~2.5 - 2.8 (m) ~2.6 - 2.9 (m) ~1.05 (d) Downfield methines adjacent to N-Bn

| 1-Bn-2,3-DMP | ~3.45 (AB q) | ~2.4 (m) | ~2.8 (m) | ~0.9 (d), 1.1 (d) | Two distinct methyl environments; Vicinal coupling |

Note: Chemical shifts are highly dependent on the solvent and the specific nature of the N1 substituent[1].

Table 2: GC-MS (EI, 70 eV) Fragmentation Markers

Isomer Derivative Molecular Ion [M]+ Base Peak / Dominant Fragment Causality of Primary Cleavage

| 1-Boc-3,5-DMP | Weak | [M-57]+ (Loss of t-Bu), [M-1]+ |


-cleavage at unbranched C2/C6 |
| 1-Boc-2,6-DMP  | Weak | [M-15]+ (Loss of CH3) | 

-cleavage at branched C2/C6 stabilized by N1 | | 1-Boc-2,3-DMP | Weak | [M-56]+ (Loss of C4H8) | Cleavage of the highly substituted C2-C3 bond |

References

1.[8] Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. 2.[6] CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. Google Patents. 3.[7] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed. 4.[1] Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate. 5.[3] Composition and Orientation of the Core Region of Novel HIV-1 Entry Inhibitors Influences Metabolic Stability. MDPI. 6.[2] Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. ResearchGate. 7.[4] DK/EP 3116859 T3. Googleapis.com. 8.[5] 1,3,4-OXADIAZOLE DERIVATIVE COMPOUNDS AS HISTONE DEACETYLASE 6 INHIBITOR, AND THE PHARMACEUTICAL COMPOSITION COMPRISING THE SAME. Googleapis.com.

Sources

Safety Operating Guide

1-(2,6-Dimethylphenyl)piperazine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Disposal of 1-(2,6-Dimethylphenyl)piperazine hydrochloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The proper management of chemical waste is not just a regulatory necessity but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, moving beyond simple instructions to explain the rationale behind each procedural choice. Our commitment is to provide value beyond the product, ensuring your work is conducted under the safest possible conditions.

Hazard Characterization and Essential Risk Assessment

Understanding the inherent risks of a compound is the first step in safe handling and disposal. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling protocol. It is crucial to treat this compound as hazardous waste due to its potential effects on human health.

According to its classification, this compound is harmful if swallowed and is a significant irritant.[1] Direct contact can cause skin irritation and serious eye irritation.[1] Furthermore, there is a potential for respiratory irritation, making inhalation a route of exposure to be avoided.[1][2] These properties necessitate that all waste, including empty containers and contaminated lab supplies, be managed through a formal hazardous waste stream and never disposed of in standard trash or down the drain.[3][4][5]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, a stringent PPE protocol is mandatory to prevent accidental exposure during handling and disposal.

  • Eye Protection : Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles causing serious eye irritation.[6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are required to prevent skin contact.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling the compound.[7]

  • Body Protection : A standard laboratory coat should be worn at all times.[3] For larger quantities or when generating dust, additional protective clothing may be necessary. Contaminated clothing should be laundered separately before reuse.[7]

  • Respiratory Protection : If there is a risk of generating dust, particularly when handling the solid compound outside of a fume hood, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[6]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[4][5][8] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[3]

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation.[9] Never mix incompatible waste streams.

  • Action : Collect all waste containing this compound, including residual powder, contaminated pipette tips, weigh boats, and gloves, in a dedicated waste container.

  • Causality : Segregation prevents dangerous chemical reactions between incompatible substances and ensures the waste can be treated and disposed of correctly by a licensed facility.

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Action : Use a container that is in good condition, leak-proof, and chemically compatible with the piperazine derivative (high-density polyethylene or glass is often suitable).[8][9] The container must be kept tightly sealed at all times except when adding waste.[8][9]

  • Labeling : Affix a "HAZARDOUS WASTE" tag provided by your institution's EHS office.[3][4] The label must clearly state:

    • The full chemical name: "this compound".[4][9] Do not use abbreviations or chemical formulas.[4][9]

    • The approximate quantity or concentration of the waste.[3][9]

    • The date waste was first added.[4]

    • The name of the Principal Investigator and the laboratory location.[4]

  • Causality : Proper labeling ensures that anyone handling the container is aware of its contents and associated hazards, and it is a strict requirement for regulatory compliance.[10]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories may temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Action : Store the sealed and labeled waste container in your lab's designated SAA. This area must be under the direct control of laboratory personnel.[9] Ensure the container is stored away from incompatible materials such as strong acids or oxidizing agents.[6][7]

  • Causality : Storing waste in a designated and controlled SAA minimizes the risk of spills and accidental exposure to the wider workplace. It also facilitates efficient and safe pickup by waste management personnel.

Step 4: Arranging for Final Disposal

Hazardous chemical waste must be disposed of through a licensed and certified waste management contractor.

  • Action : Once the waste container is nearly full (approximately 90% capacity) or ready for disposal, submit a hazardous material pickup request to your institution's EHS or waste management department.[3][9]

  • Causality : Federal law mandates a "cradle-to-grave" approach for hazardous waste, meaning the generator is responsible for the waste until its final, safe disposal.[5] Using a licensed contractor ensures the waste is transported, treated, and disposed of in compliance with all regulations.[6]

Disposal Workflow Diagram

The following diagram illustrates the lifecycle of chemical waste within the laboratory, from generation to final removal.

G Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal A Step 1: Waste Generation (Used chemical, contaminated labware) B Step 2: Segregation & Collection (Place in dedicated, compatible container) A->B Immediate Action C Step 3: Labeling (Affix 'HAZARDOUS WASTE' tag with full chemical name) B->C As waste is collected D Step 4: Secure Storage (Store sealed container in Satellite Accumulation Area) C->D Keep sealed E Step 5: Request Pickup (Contact institution's EHS Office) D->E When container is full F Step 6: EHS Removal (Licensed personnel collect waste from lab) E->F Scheduled Pickup G Step 7: Final Disposal (Transport to licensed Treatment, Storage, and Disposal Facility - TSDF) F->G Regulatory Compliance (EPA)

Caption: Disposal workflow from generation to final disposal.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial. All laboratory personnel must be trained on these procedures and know the location of safety equipment.[11][12]

  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep or vacuum the material to avoid generating dust.[6][7]

    • Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.

    • Wash the area with soap and water.

  • Major Spill :

    • Evacuate the area immediately.[7]

    • Alert your supervisor and contact your institution's EHS office or emergency response team.

    • Prevent entry into the affected area.

  • Exposure First Aid :

    • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[13][14][15]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Seek immediate medical attention.[13]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[14]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[13][15] Seek immediate medical attention.[13]

References

  • Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. Benchchem.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. Benchchem.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • SAFETY DATA SHEET - 1-(2,5-Dimethylphenyl)piperazine. Fisher Scientific.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration.
  • 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet. AK Scientific, Inc.
  • SAFETY DATA SHEET - 1-(2,3-Xylyl)piperazine. Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
  • SAFETY DATA SHEET - Piperazine. Acros Organics.
  • SAFETY DATA SHEET - 1-(2,4-Dimethylphenyl)piperazine. Fisher Scientific.
  • Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration.
  • Safety Data Sheet - 1-(3,5-Dimethylphenyl)piperazine. Cayman Chemical.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(2,6-Dimethylphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Defense in Depth" Strategy

Handling 1-(2,6-Dimethylphenyl)piperazine hydrochloride (CAS: 53644-28-3 for HCl salt; 1013-22-5 for free base) requires more than generic lab safety. As a piperazine derivative, this compound carries a specific risk profile centered on respiratory sensitization and mucous membrane irritation .

Critical Directive: Do not treat this merely as a "nuisance dust." Piperazine moieties are potent sensitizers. Repeated low-level exposure can lead to occupational asthma or contact dermatitis. Your safety protocol must prioritize containment (engineering controls) over protection (PPE). PPE is your last line of defense, not your first.

Hazard Analysis & Mechanistic Rationale

To select the right PPE, we must understand the "Enemy."

Hazard Class (GHS)SignalMechanism of ActionOperational Implication
Skin/Eye Irritation (Cat 2/2A)WarningThe hydrochloride salt is acidic upon hydrolysis. The piperazine ring is basic. This duality causes immediate irritation to moist membranes.Eye protection is non-negotiable. Dust contacting the eye will dissolve and create a localized acidic/basic burn.
Resp. Sensitization (STOT SE 3)Danger Piperazines can act as haptens, binding to proteins in the respiratory tract to trigger an immune response (IgE mediated).Zero-inhalation policy. A standard surgical mask is useless. You need HEPA filtration (N95/P100) if outside a hood.
Acute Toxicity (Oral)WarningCentral Nervous System (CNS) modulation.Ingestion risk comes from hand-to-mouth transfer.[1] Glove hygiene is critical.[2][3]

PPE Matrix: The Layered Defense System

Do not rely on a single barrier. Use this validated PPE matrix.

A. Respiratory Protection (The Critical Vector)
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary Barrier (If hood work is impossible):

    • Minimum: N95 Filtering Facepiece (NIOSH approved).

    • Recommended: Full-face respirator with P100 cartridges (Magenta).

    • Rationale: N95 protects against particles but not vapors. If the HCl salt hydrolyzes in humid air, it releases trace HCl vapor. P100/OV (Organic Vapor) cartridges offer complete protection.

B. Ocular Protection[1][2][3][4][5][6][7][8]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? Safety glasses have gaps. Fine crystalline dust behaves like a fluid in air currents; it will bypass side shields. Goggles provide a sealed environment.

C. Dermal Protection (Hand & Body)
  • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Technique: Double Gloving is recommended for weighing operations.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile (6-8 mil).

    • Logic: The outer glove takes the contamination. You strip it off inside the hood, leaving the clean inner glove to handle "clean" surfaces (door handles, pipettes), preventing cross-contamination.

  • Body: Lab coat (buttoned to throat) + Tyvek® Wrist Sleeves .

    • The "Wrist Gap": The space between the glove cuff and lab coat sleeve is the most common exposure point. Tyvek sleeves bridge this gap.

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)
  • Step 1: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Step 2: Don PPE: Lab coat -> Sleeves -> Inner Gloves -> Outer Gloves -> Goggles.

  • Step 3: Open container. Note: If the material is caked, do not chip at it aggressively; this generates projectiles. Use a spatula to gently leverage the solid.

  • Step 4: Transfer to weighing boat. Recap stock bottle immediately before recording the weight.

  • Step 5: Decontamination: Wipe the exterior of the stock bottle with a damp Kimwipe (water/ethanol) before returning it to storage. Dispose of the Kimwipe as solid hazardous waste.

Phase 2: Solubilization
  • Solvent Choice: Water (soluble), DMSO, or Methanol.

  • Reaction: Dissolution is generally endothermic or neutral, but always add Solid to Liquid to prevent splashing of concentrated slurry.

Phase 3: Waste Disposal
  • Solid Waste: Segregate into "Solid Hazardous Waste" (Red bag/bucket). Do not mix with oxidizers.[4]

  • Liquid Waste: Neutralize if necessary, then dispose of in "Aqueous" or "Organic" waste streams depending on the solvent.

  • Container: Triple rinse the empty reagent bottle with water before disposal or glass recycling.

Visualizations

Diagram 1: The "Defense in Depth" Workflow

This diagram illustrates the hierarchy of controls required to handle this sensitizer safely.

SafetyProtocol cluster_Engineering Level 1: Engineering Controls cluster_PPE Level 2: Personal Protective Equipment Hazard Hazard: 1-(2,6-Dimethylphenyl)piperazine HCl (Sensitizer, Irritant) Hood Chemical Fume Hood (Face Velocity > 80 fpm) Hazard->Hood Contained by Eyes Chemical Goggles (Seal against dust) Hazard->Eyes Mitigated by Hands Double Nitrile Gloves (Outer layer sacrificial) Hazard->Hands Mitigated by Body Lab Coat + Tyvek Sleeves Hazard->Body Mitigated by Balance In-Hood Balance Hood->Balance Action Safe Handling Operation Hood->Action Eyes->Action Hands->Action Body->Action

Caption: The "Defense in Depth" model prioritizes engineering controls (Green) before relying on PPE (Blue) to mitigate the specific hazards (Red).

Diagram 2: Spill Response Logic

A decision tree for immediate response to a spill of the solid material.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Decision Is spill inside Fume Hood? Assess->Decision Inside INSIDE HOOD Decision->Inside Yes Outside OUTSIDE HOOD Decision->Outside No Clean1 1. Moisten with wet paper towel (Prevent dust) 2. Wipe up into waste container Inside->Clean1 Minor Minor (< 5g) Outside->Minor Small amount Major Major (> 5g) or High Draft Area Outside->Major Large amount Minor->Clean1 Carefully Evacuate 1. Evacuate Area 2. Allow dust to settle (30 min) 3. Don N95/P100 Respirator Major->Evacuate Clean2 Clean using HEPA Vacuum or Wet-Wipe Method Evacuate->Clean2

Caption: Decision logic for spill cleanup. Note that dry sweeping is strictly prohibited to prevent aerosolization.

Emergency Response (First Aid)

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes .[1][2][3][5][6][7] Hold eyelids open. The HCl salt is acidic; time is tissue.

  • Skin Contact: Wash with soap and copious water.[2][3][6][7] Remove contaminated clothing.[1][2][3][8][6]

References

  • Cayman Chemical. (2024). Safety Data Sheet: 1-(3,5-Dimethylphenyl)piperazine (Isomer Analog). Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 1-(2,4-Dimethylphenyl)piperazine (Isomer Analog). Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved from

  • AK Scientific. (2024). Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine HCl (Salt Analog). Retrieved from

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.